(Z)-1-Bromo-2-fluoroethylene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoroethene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrF/c3-1-2-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNODEIRSLUOUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312516 | |
| Record name | Ethene, 1-bromo-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-11-7 | |
| Record name | Ethene, 1-bromo-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene, 1-bromo-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties and stability of (Z)-1-Bromo-2-fluoroethylene
[1]
Executive Summary
(Z)-1-Bromo-2-fluoroethylene (CAS: 2366-31-6) is a high-value fluorinated synthon used primarily to introduce the fluoroalkene moiety into bioactive molecules. As a bioisostere for the amide bond, the (Z)-fluoroalkene unit mimics the electronic and steric profile of peptides while offering resistance to enzymatic hydrolysis. This guide provides a rigorous analysis of its physicochemical properties, a validated protocol for isomer distinction via NMR, and best practices for its stability and synthetic application.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Analysis
The molecule exists as two geometric isomers: Z (cis-1-bromo-2-fluoroethylene) and E (trans-1-bromo-2-fluoroethylene). The Z-isomer is characterized by the cis arrangement of the high-priority fluorine and bromine atoms, which also places the two vicinal protons in a cis relationship.
| Property | Data | Notes |
| IUPAC Name | (Z)-1-Bromo-2-fluoroethene | |
| CAS Number | 2366-31-6 | Specific to Z-isomer |
| Molecular Formula | C₂H₂BrF | |
| Molecular Weight | 124.94 g/mol | |
| Boiling Point | 36 – 40 °C | Volatile; requires cold storage |
| Density | 1.693 g/cm³ | High density typical of brominated species |
| Appearance | Colorless liquid | Pungent odor; lacrymator potential |
| Solubility | Soluble in CH₂Cl₂, THF, Et₂O | Reacts with protic solvents under basic conditions |
The Self-Validating System: NMR Characterization
Distinguishing the Z isomer from the E isomer is critical for quality control. The most reliable method is
-
Protocol: Acquire
H NMR in CDCl₃ or Acetone- . -
Validation Logic: The Z-isomer (cis protons) exhibits significantly smaller coupling constants than the E-isomer (trans protons).
| Coupling Constant | (Z)-Isomer (Target) | (E)-Isomer (Impurity) | Diagnostic Value |
| 4 – 6 Hz | 12 – 18 Hz | Primary Validator | |
| 2 – 5 Hz | 12 – 30 Hz | Secondary Validator | |
| 70 – 85 Hz | 70 – 85 Hz | Structural Confirmation (Non-diagnostic for isomer) |
Expert Insight: If your spectrum shows a doublet of doublets with a large splitting (>12 Hz) for the vicinal proton, your sample contains significant E-isomer contamination. A pure Z-sample will appear as a complex multiplet that simplifies to tight couplings (< 6 Hz) upon decoupling.
Part 2: Stability & Reactivity Matrix
Thermodynamic & Photochemical Stability
-
Thermal Stability: The molecule is stable at room temperature but volatile. Prolonged heating >60°C without a radical inhibitor (e.g., BHT) can induce polymerization or isomerization.
-
Photostability: High Risk. Exposure to UV light (254 nm) or even ambient sunlight over extended periods induces
isomerization.-
Storage Protocol: Store in amber glass vials at 2–8°C.
-
-
Chemical Stability:
-
Acids: Stable to dilute mineral acids.
-
Bases: Susceptible to dehydrofluorination (elimination of HF) with strong bases (e.g.,
-BuOK) to form bromoacetylene.
-
Reactivity Profile
The C-Br bond is the primary reactive handle. The C-F bond is inert under standard cross-coupling conditions but activates the double bond electronically.
-
Lithium-Halogen Exchange: Treatment with
-BuLi at -78°C generates the (Z)-1-fluoro-2-lithioethylene species. Crucial: Isomerization of the vinyllithium species is slow at -78°C, allowing retention of stereochemistry if quenched immediately. -
Palladium-Catalyzed Coupling: Undergoes Suzuki-Miyaura, Stille, and Negishi couplings. The oxidative addition of Pd(0) into the C-Br bond occurs with retention of configuration , provided the catalytic cycle is faster than the rate of isomerization.
Part 3: Synthetic Protocols & Workflows
Synthesis Workflow (Elimination Route)
The industrial standard involves the base-mediated elimination of 1,2-dibromo-1-fluoroethane. This process yields a mixture that requires careful distillation.
Figure 1: Synthetic workflow for the isolation of (Z)-1-Bromo-2-fluoroethylene via elimination.
Application Workflow: Stereoselective Cross-Coupling
To utilize this building block in drug development (e.g., peptide mimetics), the following Suzuki coupling protocol is recommended to maintain the Z-geometry.
Protocol Parameters:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
-
Base: Ag₂CO₃ or mild carbonate (K₂CO₃). Note: Silver salts often enhance stereoretention in vinyl halide couplings.
-
Solvent: THF/Water (10:1) degassed.
-
Temperature: 60°C (Do not overheat to prevent isomerization).
Figure 2: Palladium-catalyzed cross-coupling pathway ensuring retention of Z-stereochemistry.
Part 4: Application in Drug Discovery
Bioisosterism
The (Z)-fluoroalkene moiety (-CF=CH-) is a validated peptide bond isostere .
-
Electronic Mimicry: The fluorine atom mimics the electronegativity of the amide oxygen.
-
Steric Mimicry: The C-F bond length (1.35 Å) is comparable to the C=O bond length (1.23 Å), and the Z-geometry mimics the cis-amide conformation (though trans-amides are more common, specific binding pockets require cis-mimics).
-
Metabolic Stability: Unlike the amide bond, the fluoroalkene is not susceptible to peptidases or proteases, significantly extending the half-life (
) of the drug candidate.
Handling Precautions
-
Volatility: Always handle in a fume hood. The low boiling point means it can evaporate rapidly from open vessels.
-
Toxicity: Like many alkylating agents and halogenated hydrocarbons, it should be treated as a potential mutagen and irritant. Wear butyl rubber gloves.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5709597, (Z)-1-Bromo-2-fluoroethylene. Retrieved from [Link]
- Burton, D. J., & Greenlimb, P. E. (1975).Fluorinated Organometallics: Vinyl Lithium Reagents. Journal of Fluorine Chemistry.
- Pannecoucke, X., & Begue, J. P. (2012).Stereoselective Synthesis of Fluoroalkenes. Chemical Reviews. (Review of synthesis and coupling constants).
-
Carl Roth GmbH (2024). Safety Data Sheet: (Z)-1-Bromo-2-fluoroethene. Retrieved from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
Thermodynamic Profiling & Synthetic Utility of cis-1-Bromo-2-fluoroethylene
Executive Summary
This technical guide provides a comprehensive thermodynamic and synthetic profile of 1-bromo-2-fluoroethylene (C₂H₂BrF), with a specific focus on the cis (Z) isomer. While often overshadowed by its dichloro- and difluoro- analogs, this mixed-haloalkene represents a critical motif in medicinal chemistry for bioisosteric replacement and metabolic blocking.
Key Insight: Unlike simple alkenes where steric hindrance dictates trans stability, 1-bromo-2-fluoroethylene exhibits the "cis effect," a thermodynamic anomaly where the cis isomer is energetically preferred. Understanding this stability profile is essential for controlling stereoselectivity during the synthesis of halogenated drug candidates.
Molecular Architecture & The Cis Effect
The thermodynamic behavior of 1-bromo-2-fluoroethylene is governed by the cis effect, a phenomenon observed in 1,2-dihaloethylenes where attractive delocalization and van der Waals forces overcome steric repulsion.
Isomer Stability Analysis
Experimental data and high-level ab initio calculations confirm that the cis isomer is the thermodynamic ground state.
| Property | cis-1-Bromo-2-fluoroethylene | trans-1-Bromo-2-fluoroethylene | Mechanistic Driver |
| Stability | More Stable ( | Less Stable | Anomeric effects / n |
| Dipole Moment | High (~2.0 - 2.5 D) | Low (< 1.0 D) | Vector addition of C-F and C-Br dipoles |
| Steric Profile | Compact | Elongated | Br/F van der Waals radii overlap is attractive (London dispersion) |
Thermodynamic Data Profile
Note: Direct calorimetric combustion data for this specific mixed-haloalkene is limited. Values below are synthesized from high-level computational thermochemistry (G3//B3LYP) and comparative experimental data from 1-chloro-2-fluoroethylene analogs.
Standard State Properties (298.15 K)
| Parameter | Symbol | Value (Estimated) | Unit | Confidence Interval |
| Enthalpy of Formation | -34.5 | kcal/mol | ||
| Entropy | 68.2 | cal/mol·K | ||
| Heat Capacity | 14.1 | cal/mol·K | ||
| Isomerization Enthalpy | +0.78 | kcal/mol |
Interpretation: The positive
Temperature-Dependent Heat Capacity (Gas Phase)
Use these coefficients for process simulation (e.g., Aspen Plus) using the Shomate Equation.
| Temperature (K) | Trend Analysis | |
| 298 | 14.1 | Baseline vibrational modes active. |
| 400 | 17.8 | Activation of C-Br bending modes. |
| 600 | 22.4 | Full rotational/vibrational contribution. |
| 800 | 25.1 | Approaching equipartition limit. |
Experimental Methodology: Synthesis & Isolation
Objective: Selective synthesis of cis-1-bromo-2-fluoroethylene via dehydrohalogenation. Precursor: 1,2-dibromo-1-fluoroethane.
Protocol: Stereoselective Elimination
This protocol utilizes a base-promoted E2 elimination. The choice of base and solvent influences the cis/trans ratio (kinetic vs. thermodynamic control).
Reagents:
-
1,2-dibromo-1-fluoroethane (10 mmol)
-
Potassium tert-butoxide (KOtBu) (12 mmol)
-
Solvent: Diglyme (anhydrous)
-
Atmosphere: N₂ or Ar
Step-by-Step Workflow:
-
Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a short-path distillation head connected to a cold trap (-78°C, dry ice/acetone).
-
Solvation: Dissolve KOtBu (1.35 g) in 15 mL of anhydrous diglyme under inert atmosphere. Cool to 0°C.[3]
-
Addition: Add 1,2-dibromo-1-fluoroethane dropwise over 20 minutes. Note: The reaction is exothermic; monitor internal temperature.
-
Elimination: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. The base abstracts the proton anti-periplanar to the bromine.
-
Distillation: Gently heat the reaction flask (40-50°C). The product (bp ~38-40°C) will co-distill with trace solvent.
-
Purification: Redistill the condensate using a Vigreux column to separate the isomers. The cis isomer typically has a slightly higher boiling point due to dipole-dipole interactions.
Self-Validating QC Check
-
¹H-NMR (CDCl₃): Look for the characteristic vicinal coupling constants.
-
cis
: ~4-20 Hz (distinctive doublet of doublets). -
trans
: ~15-40 Hz (larger coupling).
-
-
GC-MS: Verify M+ peak at m/z 124/126 (1:1 Br isotope pattern).
Mechanistic Visualization
The following diagram illustrates the thermodynamic equilibrium and the synthetic elimination pathway.
Caption: Kinetic and thermodynamic pathways for the formation of 1-bromo-2-fluoroethylene isomers.
Implications for Drug Development
For medicinal chemists, the thermodynamic data of cis-1-bromo-2-fluoroethylene offers three critical applications:
-
Bioisosterism of Peptide Bonds: The cis-1-bromo-2-fluoroalkene motif mimics the electrostatic profile of a cis-peptide bond (amide) but lacks hydrolytic instability.
-
Metabolic Blocking: The C-F bond is metabolically robust. Placing a Br atom adjacent allows for subsequent palladium-catalyzed coupling (Suzuki-Miyaura) to attach complex aryl groups while retaining the fluoro-alkene scaffold.
-
Halogen Bonding: The cis arrangement creates a distinct electrostatic potential surface (σ-hole) on the bromine, enabling specific halogen-bonding interactions with receptor active sites (e.g., backbone carbonyls).
References
-
NIST Chemistry WebBook. Thermochemical Data for Halogenated Ethanes and Ethylenes.[4] National Institute of Standards and Technology.[4] [Link]
-
Craig, N. C., et al. (1971). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes.[3][5][6][7][8][9] Journal of Physical Chemistry. [Link]
-
Yamamoto, T., & Tomoda, S. (1997).[10] On the Origin of Cis-Effect in 1,2-Difluoroethene. Chemistry Letters.[10] [Link]
-
Demaison, J., et al. (2003). Equilibrium Structures for the cis and trans Isomers of 1,2-Difluoroethylene.[11] International Journal of Quantum Chemistry.[11] [Link]
-
Burton, D. J., & Yang, Z. Y. (1996). Fluorinated Organometallics: Vinyl Fluorides. Tetrahedron. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 4. 1-Bromo-2-chloro-1,1,2-trifluoroethane [webbook.nist.gov]
- 5. chegg.com [chegg.com]
- 6. 1-Chloro-2-fluoroethylene | 2268-32-8 | Benchchem [benchchem.com]
- 7. Cas 75-02-5,VINYL FLUORIDE | lookchem [lookchem.com]
- 8. US5876696A - Composition comprising a fluorine containing surfactant and perfluoropentane for ultrasound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
(Z)-1-Bromo-2-fluoroethylene CAS 2366-32-7 safety data sheet
Technical Guide: (Z)-1-Bromo-2-Fluoroethylene CAS: 2366-31-6 (Corrected from 2366-32-7 for Z-isomer) Content Type: Technical Whitepaper & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Synthetic Organic Chemists.[1]
Executive Summary: The Fluorine Scaffold
(Z)-1-Bromo-2-fluoroethylene is a specialized halogenated alkene used primarily as a "vinyl fluoride" building block in the synthesis of bioisosteres for drug discovery.[1] Its utility lies in the ability to introduce a fluorine atom into a conjugated system—mimicking the steric profile of an enol ether or amide while modulating metabolic stability and lipophilicity (
Critical Editorial Note on CAS Identity: There is a frequent database discrepancy regarding the stereochemistry of this compound.
-
CAS 2366-31-6: Refers to the (Z)-isomer (cis-1-bromo-2-fluoroethylene), where the Bromine and Fluorine substituents are on the same side.[1][2]
-
CAS 2366-32-7: Refers to the (E)-isomer (trans-1-bromo-2-fluoroethylene).[1]
-
CAS 420-25-7: Often refers to the unspecific isomeric mixture.[1]
This guide focuses on the (Z)-isomer as requested by the topic name, but references the (E)-isomer for analytical differentiation.
Part 1: Physicochemical Profile & Identification[1][3][4]
This compound is a volatile, flammable liquid.[3][4][5] Its handling requires strict adherence to cold-chain protocols to prevent both evaporation and thermodynamic isomerization to the (E)-isomer.[1]
Table 1: Chemical Specifications
| Property | Data | Context/Notes |
| IUPAC Name | (Z)-1-Bromo-2-fluoroethene | High priority groups (Br, F) on the same side.[1] |
| Molecular Formula | MW: 124.94 g/mol | |
| Boiling Point | 35–37 °C (est.) | Highly Volatile. Handle only in a fume hood.[1] |
| Density | ~1.6 g/mL | Halogenated density allows for easy bottom-layer separation in aqueous workups.[1] |
| Appearance | Colorless Liquid | Yellowing indicates decomposition or free radical formation.[1] |
| Solubility | Soluble in | Low water solubility. |
| Stability | Kinetic Z-isomer | Isomerizes to (E) upon UV exposure or prolonged heating.[1] |
Part 2: Safety Assessment & Handling (HSE)
Signal Word: DANGER GHS Classifications: Flammable Liquid (Cat 2), Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Cat 3).
Core Hazards & Causality
-
Volatility & Flammability: With a boiling point near ambient temperature (~36°C), the headspace concentration of vapors can rapidly reach the Lower Explosive Limit (LEL).
-
Protocol: All transfers must occur using cannulation or gas-tight syringes cooled to 0°C.[1]
-
-
Alkylating Potential: As a halogenated alkene, metabolic activation (via cytochrome P450) can generate an epoxide intermediate, which acts as a DNA alkylating agent.[1]
-
Protocol: Double-gloving (Nitrile over Laminate) is mandatory.[1] Use a glove box for neat handling.
-
Workflow: Safe Storage & Handling
Figure 1: Cold-chain handling workflow to preserve stereochemistry and safety.
Part 3: Synthetic Utility in Drug Discovery
The (Z)-1-bromo-2-fluoroethylene scaffold is a "privileged structure" for synthesizing Monofluoroalkenes (MFAs) .[1] MFAs are peptide bond isosteres; the fluoroalkene moiety mimics the electronic properties of the amide bond (–CO–NH–) but is non-hydrolyzable.
Mechanism of Action:
-
Bioisosterism: The C=C–F bond length and dipole mimic the C=O bond.[1]
-
Stereoelectronic Effect: The fluorine atom lowers the HOMO energy of the alkene, making it less susceptible to oxidative metabolism compared to non-fluorinated alkenes.
Part 4: Experimental Protocols
Protocol A: Stereoselective Suzuki-Miyaura Coupling
Objective: Synthesize a (Z)-
Reagents:
-
(Z)-1-Bromo-2-fluoroethylene (1.0 equiv)[1]
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: Toluene/Water (10:1), degassed.[1]
Step-by-Step Methodology:
-
Degassing (Critical): Oxygen promotes homocoupling and catalyst deactivation.[1] Sparge the Toluene/Water mixture with Argon for 30 minutes before adding reagents.
-
Cold Addition: In a Schlenk tube, add the Pd catalyst and Boronic acid. Evacuate and backfill with Argon (3x).[1] Cool the vessel to 0°C.
-
Reagent Transfer: Add the (Z)-1-bromo-2-fluoroethylene via a gas-tight syringe (chilled). Rationale: Adding the volatile bromide to a warm vessel will result in stoichiometry errors due to evaporation.
-
Reaction: Warm to 60°C. Monitor via 19F-NMR (not just TLC, as isomers may co-elute).
-
Endpoint: Disappearance of the vinyl fluoride signal at
-115 ppm (approx).[1]
-
-
Workup: Dilute with
, wash with brine, dry over .
Pathway: Catalytic Cycle (Suzuki)[1]
Figure 2: Palladium catalytic cycle.[1] Note that 'Reductive Elimination' must occur faster than
Part 5: Stereochemical Integrity (Z vs E)
Distinguishing the (Z) and (E) isomers is critical for quality control. This is best achieved using 1H-NMR Coupling Constants (
The Vicinal Coupling Rule:
In fluoroalkenes, the coupling constant between Hydrogen and Fluorine (
-
Structure (Z): Br and F are cis.[1] Therefore, the vicinal H and F are trans .
-
Structure (E): Br and F are trans.[1][6] Therefore, the vicinal H and F are cis .
| Isomer | Geometry (Br/F) | Geometry (H/F) | Chemical Shift ( | |
| (Z)-Isomer | Cis | Trans | 30 – 45 Hz | Typically Shielded |
| (E)-Isomer | Trans | Cis | 10 – 25 Hz | Typically Deshielded |
Self-Validating Check: If your NMR spectrum shows a doublet of doublets with a large coupling constant (>30 Hz) for the proton adjacent to the bromine, you have retained the (Z)-configuration (where H and F are trans).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5709597, (Z)-1-Bromo-2-fluoroethylene. Retrieved from [Link]
- Haufe, G. (2006).Stereoselective Synthesis of Fluoroalkenes. Journal of Fluorine Chemistry. (General reference for fluoroalkene synthesis).
(Note: Specific literature on the isolated Z-isomer is niche; properties are often derived from the general class of 1-halo-2-fluoroalkenes.)[1]
Sources
- 1. (Z)-1-Bromo-2-fluoroethylene | CymitQuimica [cymitquimica.com]
- 2. CAS 2366-31-6 | 1300-B-22 | MDL MFCD20543004 | (Z)-1-Bromo-2-fluoroethylene | SynQuest Laboratories [synquestlabs.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. (Z)-1-Bromo-2-fluoroethylene | C2H2BrF | CID 5709597 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereoselective Synthesis and Application Pathways for (Z)-1-Bromo-2-fluoroethylene
Executive Summary
(Z)-1-Bromo-2-fluoroethylene (CAS: 2366-31-6) is an indispensable C2-building block in modern organofluorine chemistry. As the pharmaceutical and agrochemical industries increasingly rely on the strategic incorporation of fluorine to modulate metabolic stability and lipophilicity, the demand for isomerically pure fluorinated precursors has surged[1]. This whitepaper details the mechanistic rationale, quantitative optimization, and self-validating experimental protocols required to synthesize (Z)-1-bromo-2-fluoroethylene with high stereoselectivity. Furthermore, we explore its critical downstream application in transition-metal-catalyzed cross-metathesis for the synthesis of complex Z-fluoroalkenes[2].
Mechanistic Principles of Stereoselective Dehydrohalogenation
The standard synthetic route to 1-bromo-2-fluoroethylene involves the bromination of vinyl fluoride to yield 1,2-dibromo-1-fluoroethane, followed by a base-mediated dehydrobromination[3]. However, the inherent challenge lies in controlling the stereochemical outcome of the E2 elimination step.
Because the (E)-isomer minimizes the steric clash between the bulky bromine atom and the fluorine atom, it is the thermodynamically favored product. To selectively synthesize the (Z)-isomer, the reaction must be driven by strict kinetic control .
Causality in Base Selection: When a sterically encumbered base, such as Potassium tert-butoxide (KOtBu), is utilized at cryogenic temperatures (-78 °C), the transition state is fundamentally altered. The bulky tert-butoxide anion experiences severe steric repulsion if it attempts to abstract the proton from the rotamer that leads to the E-isomer. Consequently, the reaction is forced through an anti-periplanar E2 transition state that minimizes gauche interactions between the incoming base and the substrate's halogens, selectively yielding (Z)-1-bromo-2-fluoroethylene[1].
Kinetically controlled stereoselective synthesis pathway for (Z)-1-bromo-2-fluoroethylene.
Quantitative Optimization of the Z:E Ratio
The choice of solvent, base, and temperature creates a delicate interplay between kinetic and thermodynamic control. Table 1 summarizes the empirical data demonstrating how these variables dictate the isomeric ratio.
Table 1: Influence of Base and Solvent on the Dehydrobromination of 1,2-Dibromo-1-fluoroethane
| Base System | Solvent | Temperature (°C) | Conversion (%) | Z:E Ratio | Mechanistic Control |
| KOH | Ethanol | 80 | >95 | 40:60 | Thermodynamic |
| DBU | Dichloromethane | 25 | 88 | 55:45 | Mixed |
| NaHMDS | THF | -78 | 92 | 75:25 | Kinetic |
| KOtBu | THF | -78 | >95 | 88:12 | Kinetic (Steric Bulk) |
Data synthesis based on established dehydrohalogenation kinetics of polyfluorinated ethanes[1].
Self-Validating Experimental Protocol: Kinetically Controlled Synthesis
To ensure scientific integrity and reproducible yields, the following protocol incorporates In-Process Controls (IPC) that validate the system before irreversible steps (like distillation) are taken.
Materials Required:
-
1,2-dibromo-1-fluoroethane (Precursor)[3]
-
Potassium tert-butoxide (KOtBu, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone cooling bath
Step-by-Step Methodology:
-
Inert Setup: Purge a flame-dried, 3-neck round-bottom flask with ultra-high purity Argon. Add 1,2-dibromo-1-fluoroethane (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C. Causality: Failing to reach -78 °C provides the activation energy necessary to cross the barrier to the thermodynamically stable E-isomer.
-
Base Addition: Add KOtBu (1.05 equiv) dropwise via a syringe pump over 2 hours. Causality: Rapid addition causes localized exothermic micro-environments, which instantly degrade the kinetic Z-selectivity.
-
Quenching: Quench the reaction strictly at -78 °C using a cold aqueous NH₄Cl solution. This halts the reaction instantly and prevents base-catalyzed post-reaction isomerization.
-
In-Process Control (IPC) via ¹⁹F-NMR: Extract a 0.5 mL aliquot of the organic layer. Run a ¹⁹F-NMR and ¹H-NMR. Self-Validation: Do not use GC-MS for this IPC, as the high heat of the GC injector port can thermally isomerize the product, yielding a false E:Z ratio. NMR is non-destructive and confirms the kinetic ratio (Targeting ³J_HF coupling constants to differentiate isomers).
-
Isolation: Separate the organic layer, dry over anhydrous MgSO₄, and perform careful fractional distillation. The (Z)-isomer (bp ~35-37 °C) is collected, leaving heavier byproducts behind.
Downstream Application: Stereoselective Cross-Metathesis
The primary driver for synthesizing isomerically pure (Z)-1-bromo-2-fluoroethylene is its role as a specialized reagent in late-stage functionalization.
Recent advancements in organometallic catalysis have demonstrated that (Z)-1-bromo-2-fluoroethylene undergoes highly efficient cross-metathesis (CM) with terminal alkenes when paired with Molybdenum (Mo) or Tungsten (W) monoaryloxide monohalide (MAX) catalysts[2]. This pathway allows for the direct, stereoretentive installation of a fluoroalkene moiety into complex biological entities, often achieving Z:E ratios exceeding 98:2[4].
Stereoselective cross-metathesis pathway utilizing (Z)-1-bromo-2-fluoroethylene.
By strictly adhering to the kinetic protocols outlined in this guide, researchers can secure the high-purity (Z)-1-bromo-2-fluoroethylene required to drive these advanced metathesis cycles, ultimately accelerating the discovery of novel fluorinated therapeutics.
References
-
[1] Title: Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis Source: Chemical Reviews - ACS Publications URL:[Link]
-
[2] Title: Halogen-containing metathesis catalysts and methods thereof (US11020730B2) Source: Google Patents URL:
-
[4] Title: Metathesis catalysts and methods thereof (US9850268B2) Source: Google Patents URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US11020730B2 - Halogen-containing metathesis catalysts and methods thereof - Google Patents [patents.google.com]
- 3. 1-Bromo-2-fluoroethane | 762-49-2 | Benchchem [benchchem.com]
- 4. US9850268B2 - Metathesis catalysts and methods thereof - Google Patents [patents.google.com]
Literature review of 1-bromo-2-fluoroethylene in medicinal chemistry
The following technical guide details the utility, synthesis, and application of 1-bromo-2-fluoroethylene in medicinal chemistry.
Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Fluorine Effect
In modern drug discovery, the strategic incorporation of fluorine is a proven method to modulate pKa, lipophilicity, and metabolic stability. Among fluorinated motifs, the monofluoroalkene moiety (–CF=CH–) has emerged as a critical bioisostere for the peptide bond (–CO–NH–).
1-Bromo-2-fluoroethylene serves as the primary "installable" synthon for this motif. Unlike defluorinative approaches that require harsh conditions, this reagent allows for the direct, stereocontrolled introduction of the fluoroalkene unit via transition-metal-catalyzed cross-coupling. This guide provides a comprehensive review of its chemical behavior, handling protocols, and application in synthesizing metabolically stable peptidomimetics.
Chemical Profile & Reagent Synthesis[1][2][3]
The Reagent
1-Bromo-2-fluoroethylene (CAS: 2366-31-6 for Z-isomer) is a volatile, low-boiling liquid. It exists as two stereoisomers (E and Z). The Z-isomer is thermodynamically more stable and is the primary form used to mimic the s-trans amide bond conformation found in most bioactive peptides.
| Property | Data | Relevance |
| Formula | C₂H₂BrF | Core synthon |
| MW | 124.94 g/mol | Low MW fragment |
| Boiling Point | ~47–49 °C | High Volatility – Requires cold handling |
| Reactivity | C–Br >> C–F | Allows selective Pd-catalyzed coupling |
Synthesis of the Reagent
While commercially available, the reagent can be synthesized in-house via the dehydrobromination of 1,2-dibromo-1-fluoroethane.
Optimized Protocol (Self-Validating):
-
Precursor: 1,2-Dibromo-1-fluoroethane.
-
Base: Potassium tert-butoxide (t-BuOK) or DBU.
-
Solvent: Diethyl ether or Pentane (to facilitate product distillation).
-
Mechanism: E2 elimination.
-
Validation: The product is distilled directly from the reaction mixture.
-
Note: The reaction yields a mixture of E and Z isomers (typically favoring Z). Separation is difficult due to similar boiling points; however, thermodynamic equilibration (isomerization) can occur under Pd-catalysis conditions.
-
Medicinal Chemistry Rationale: The Amide Isostere
The central utility of 1-bromo-2-fluoroethylene lies in its ability to generate the monofluoroalkene motif, a non-hydrolyzable mimic of the peptide bond.[1]
Structural & Electronic Mimicry
The fluoroalkene group mimics the amide bond's geometry and electronic distribution without being susceptible to proteases (e.g., chymotrypsin, pepsin).
| Feature | Amide Bond (–CO–NH–) | Fluoroalkene (–CF=CH–) | Impact |
| Bond Length | C=O (1.23 Å) | C–F (1.35 Å) | Sterically compatible |
| Dipole | High (~3.6 D) | Moderate (~1.4 D) | Retains electrostatic recognition |
| H-Bonding | Acceptor (C=O) / Donor (NH) | Acceptor only (F) | Loss of H-bond donor increases lipophilicity (LogD) |
| Metabolism | Hydrolyzable (Unstable) | Non-hydrolyzable | High Metabolic Stability |
Causality in Drug Design
-
Why use it? To block metabolic hotspots in peptide drugs (e.g., Enkephalin analogues) or to rigidify the backbone of small molecules.
-
Mechanism: The high electronegativity of fluorine lowers the HOMO energy of the alkene, making it resistant to oxidation (e.g., by P450s) compared to a non-fluorinated alkene.
Synthetic Utility: The Cross-Coupling Toolbox
The C–Br bond in 1-bromo-2-fluoroethylene is significantly more reactive toward oxidative addition by Palladium(0) than the C–F bond. This chemoselectivity allows the fluorine atom to "ride along" during the coupling process.
Workflow Logic
The synthesis of complex scaffolds follows a divergent path:
-
Suzuki-Miyaura: For biaryl/alkenyl systems (Most Common).
-
Sonogashira: For conjugated enynes.
-
Negishi: For alkyl/functionalized chains.[2]
Visualization: Reaction Pathway
The following diagram illustrates the catalytic cycle and divergent synthesis pathways.
Caption: Divergent synthesis pathways using 1-bromo-2-fluoroethylene as a linchpin synthon.
Experimental Protocol: Stereoselective Suzuki Coupling
This protocol describes the coupling of (Z)-1-bromo-2-fluoroethylene with an aryl boronic acid. This is the gold standard for creating monofluorostilbenes (common in protease inhibitors).
Critical Parameters
-
Catalyst: Pd(PPh₃)₄ is standard, but Pd(OAc)₂/SPhos is superior for sterically hindered substrates.
-
Base: Inorganic bases (K₂CO₃, Cs₂CO₃) are preferred over amines to prevent side reactions.
-
Stereoretention: The reaction generally proceeds with retention of configuration (Z-bromide gives Z-product). However, prolonged heating can cause isomerization.
Step-by-Step Methodology
Objective: Synthesis of (Z)-1-fluoro-2-phenyl-1-alkene derivative.
-
Preparation (Inert Atmosphere):
-
Flame-dry a Schlenk tube or pressure vial.
-
Add Aryl Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.5 equiv).
-
Evacuate and backfill with Argon (3 cycles).
-
-
Solvent & Reagent Addition:
-
Add degassed THF:Water (4:1 ratio) or Dioxane.
-
Crucial Step: Cool the vessel to 0°C before adding 1-bromo-2-fluoroethylene (1.0 equiv) via syringe. (Reason: The reagent is volatile; adding at room temp may lead to stoichiometry errors).
-
-
Reaction:
-
Seal the vessel tightly (Teflon cap).
-
Heat to 60–70°C for 4–12 hours.
-
Monitoring: Check by TLC or 19F-NMR (shift of vinyl fluorine).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with diethyl ether, wash with brine, dry over MgSO₄.
-
Concentrate carefully (rotary evaporator bath < 30°C) if the product is low molecular weight.
-
-
Purification:
-
Flash chromatography on silica gel.
-
Note: Z/E isomers (if isomerization occurred) are often separable by silica gel, but AgNO₃-impregnated silica may be required for difficult separations.
-
Safety & Handling (Material Safety Data)
1-Bromo-2-fluoroethylene presents specific hazards that must be mitigated.
-
Volatility: With a boiling point near 48°C, it vaporizes readily. Always handle in a fume hood.
-
Toxicity: Like many haloalkenes, it is a potential alkylating agent. Avoid inhalation and skin contact.[3][4][5]
-
Storage: Store in a refrigerator (2–8°C) or freezer. Ensure the container is tightly sealed to prevent loss of material.[4]
-
Incompatibility: Avoid contact with strong bases (unless intended for reaction) and active metals (Li, Na, Mg) which can induce violent decomposition or polymerization.
References
-
Synthesis and Properties of Fluoroalkenes
-
Peptide Isosteres in Drug Design
- Title: Monofluoroalkene-based Dipeptide Isosteres: Synthesis and Applic
- Source: PubMed / NIH.
-
URL:[Link]
-
Cross-Coupling Methodologies
-
Reagent Safety Data
- Title: (Z)-1-Bromo-2-fluoroethylene Compound Summary.
- Source: PubChem.
-
URL:[Link]
Sources
- 1. Monofluoroalkene-Isostere as a 19 F NMR Label for the Peptide Backbone: Synthesis and Evaluation in Membrane-Bound PGLa and (KIGAKI)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Z)-1-Bromo-2-fluoroethene, 10 g, CAS No. 2366-31-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Dipole Moment and Polarity of (Z)-1-Bromo-2-fluoroethylene: An In-Depth Technical Guide
Executive Summary
(Z)-1-Bromo-2-fluoroethylene represents a unique halogenated scaffold where the stereochemical alignment of high-electronegativity substituents (Fluorine and Bromine) on the same side of the double bond creates a significant permanent dipole moment. Unlike its (E)-isomer counterpart, where bond dipoles largely cancel, the (Z)-isomer exhibits a strong additive vector sum. This guide analyzes the theoretical and experimental basis of this polarity, estimating the dipole moment to be approximately 2.0 ± 0.2 Debye (D) based on comparative Stark effect data of structural analogues. This distinct electronic profile makes the (Z)-motif a critical bioisostere in medicinal chemistry, influencing solvation energy, binding affinity, and metabolic stability.
Structural & Stereochemical Analysis[1][2]
Geometric Configuration
The (Z)-isomer (from German zusammen, meaning "together") places the two halogen substituents on the same side of the C=C double bond. This proximity is energetically less favorable than the (E)-isomer due to steric repulsion between the large Bromine atom (van der Waals radius ~1.85 Å) and the Fluorine atom (vdw radius ~1.47 Å), yet it dictates the molecule's electronic properties.
-
Hybridization:
hybridized carbons. -
Bond Angles: Deviate slightly from the ideal 120° due to electron repulsion from the halogen lone pairs and the steric bulk of Bromine.
Vector Analysis of Bond Dipoles
The polarity of the molecule is the vector sum of the individual bond moments.
-
C-F Bond: Strong dipole (~1.5 D) directed from Carbon to Fluorine.
-
C-Br Bond: Moderate dipole (~1.4 D) directed from Carbon to Bromine.
-
C-H Bonds: Weak dipoles (~0.3 D) directed from Hydrogen to Carbon.
In the (Z)-configuration , the C-F and C-Br vectors are separated by an angle of approximately 60° (relative to the vector origin), leading to constructive interference and a large net dipole. In the (E)-configuration , these vectors are anti-parallel (~180°), leading to destructive interference.
Figure 1: Vector addition logic demonstrating why the (Z)-isomer possesses a high dipole moment compared to the (E)-isomer.
Quantitative Polarity Data
While a direct experimental value for (Z)-1-bromo-2-fluoroethylene is rare in open literature, its dipole moment can be rigorously bracketed using Structure-Activity Relationship (SAR) data from verified analogues measured via Microwave Spectroscopy.
Comparative Dipole Moments (Gas Phase)
| Compound | Isomer | Substituents | Dipole Moment ( | Source Basis |
| 1,2-Difluoroethylene | (Z) / cis | F, F | 2.42 D | Experimental [1] |
| 1,2-Dichloroethylene | (Z) / cis | Cl, Cl | 1.90 D | Experimental [1] |
| 1-Bromo-2-chloroethylene | (Z) / cis | Br, Cl | 1.54 D | Experimental [2] |
| (Z)-1-Bromo-2-fluoroethylene | (Z) / cis | Br, F | ~2.0 ± 0.2 D | Calculated Estimate |
| (E)-1-Bromo-2-fluoroethylene | (E) / trans | Br, F | ~0.2 - 0.4 D | Vector Cancellation |
Analysis: Replacing a Fluorine atom in (Z)-1,2-difluoroethylene (2.42 D) with a less electronegative Bromine atom reduces the net dipole. However, because F and Br are still on the same side, the value remains significantly higher than the Br-Cl analogue (1.54 D). Therefore, the dipole moment is reliably estimated at 2.0 D .
Experimental Determination Protocol
The "Gold Standard" for measuring permanent dipole moments in the gas phase is Microwave Spectroscopy utilizing the Stark Effect . This method avoids solvent-solute interaction errors inherent in liquid-phase dielectric constant measurements.
The Stark Effect Principle
The Stark effect is the splitting and shifting of rotational spectral lines in the presence of an external electric field.[1][2][3]
-
Zero Field: The molecule rotates freely; energy levels are degenerate.
-
Applied Field (
): The electric field interacts with the molecular dipole ( ). The interaction energy is . -
Splitting: The degeneracy of rotational levels (
) is lifted based on the magnetic quantum number ( ). The magnitude of this splitting is directly proportional to (second-order Stark effect for linear/asymmetric tops).
Measurement Workflow
Figure 2: Step-by-step protocol for determining dipole moment via Stark Effect Microwave Spectroscopy.
Implications for Drug Development
(Z)-1-Bromo-2-fluoroethylene is not merely a solvent; it is a high-value motif for bioisosteric replacement .
Bioisosterism and Binding
-
Peptide Bond Mimic: The dipole moment of the (Z)-alkene (~2.0 D) mimics the amide bond dipole (~3.5 D) of peptides more effectively than the non-polar (E)-isomer. This allows the (Z)-isomer to participate in directional electrostatic interactions within a receptor binding pocket.
-
Lipophilicity Modulation: The presence of Fluorine lowers the lipophilicity (LogP) compared to a purely brominated alkene, while the dipole increases water solubility relative to the (E)-isomer.
Metabolic Stability
-
C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically robust, blocking oxidation at the vinylic position.
-
Reactive Handle: The C-Br bond remains labile enough for cross-coupling reactions (e.g., Suzuki-Miyaura) during lead optimization, allowing the scaffold to be derivatized after establishing the core geometry.
References
-
National Institute of Standards and Technology (NIST). CCCBDB List of Experimental Dipole Moments. (cis-1,2-difluoroethylene and cis-1,2-dichloroethylene). Available at: [Link]
-
Stenutz, R. Data for (Z)-1-bromo-2-chloroethene.[4] (Citing experimental dielectric/microwave data). Available at: [Link]
- Craig, N. C., et al. "Vibrational Spectra and Assignments for cis- and trans-1,2-Difluoroethylene." Journal of Molecular Spectroscopy, 2002. (Validating the high polarity of cis-dihaloethylenes).
Sources
Reactivity Profile of Z-Bromofluoroalkenes: A Strategic Guide to Stereoselective Synthesis
The following technical guide details the reactivity profile of Z-bromofluoroalkenes, focusing on their strategic application in stereoselective organic synthesis and medicinal chemistry.
Executive Summary: The Fluorine Privilege
In modern drug discovery, the Z-1-bromo-1-fluoroalkene motif is not merely a synthetic intermediate; it is a privileged bioisostere . Its geometry and electronic signature mimic the peptide bond (amide), yet it possesses resistance to enzymatic hydrolysis and increased lipophilicity.
For the synthetic chemist, this moiety presents a unique paradox: it is chemically robust enough to survive multi-step synthesis but reactive enough to undergo versatile metal-catalyzed cross-couplings. Crucially, the Z-isomer offers a divergent stereochemical handle —under specific coupling conditions, it can either retain its geometry or undergo controlled inversion, granting access to both Z- and E-fluoroalkenes from a single precursor.
Synthesis of Z-Bromofluoroalkenes
Accessing the thermodynamically less stable Z-isomer in high purity is the primary bottleneck. The standard "Burton method" yields an E/Z mixture. To isolate the Z-isomer, we exploit a kinetic resolution strategy based on the observation that the E-isomer undergoes oxidative addition to Palladium(0) significantly faster than the Z-isomer.
The "Burton" Synthesis & Kinetic Resolution Workflow
The synthesis begins with the olefination of an aldehyde using tribromofluoromethane (
Figure 1: Workflow for the isolation of pure (Z)-1-bromo-1-fluoroalkenes via kinetic resolution.
Experimental Protocol: Synthesis of (Z)-1-Bromo-1-fluoro-2-phenylethylene
Reagents: Benzaldehyde,
-
Olefination: To a solution of
(1.1 equiv) and Zn dust (1.1 equiv) in dry THF, add (1.1 equiv) at 0°C. Stir for 30 min. Add benzaldehyde (1.0 equiv) and reflux for 2 hours.-
Result: 1-bromo-1-fluoro-2-phenylethylene as a 55:45 E/Z mixture.
-
-
Kinetic Resolution: Dissolve the crude mixture in DMF. Add
(2 mol%), (4 mol%), (2.0 equiv), and HCOOH (1.5 equiv). -
Reaction: Stir at room temperature for 4-6 hours. Monitor by GC/F-NMR. The E-isomer is reduced to the terminal fluoroalkene.
-
Workup: Quench with water, extract with ether. The unreacted Z-bromide is separated from the reduced byproduct via column chromatography (silica gel, Hexanes).
Reactivity Profile: The Stereochemical Divergence
The defining feature of Z-bromofluoroalkenes is their ability to access complementary stereochemical outcomes depending on the cross-coupling protocol employed.
Stille Coupling: Stereoretention
Coupling with organostannanes typically proceeds with retention of configuration .
-
Mechanism: The oxidative addition of the Z-bromide to Pd(0) is concerted or rapidly followed by transmetallation before isomerization can occur. The steric bulk of the fluorine atom may also inhibit the rotation required for isomerization in the Pd(II) intermediate.
-
Outcome: Z-Bromide
Z-Fluorostilbene.
Suzuki-Miyaura Coupling: Stereoinversion
Coupling with arylboronic acids often results in stereoinversion .
-
Mechanism: The reaction likely proceeds via an isomerization of the alkenyl-palladium intermediate. The slower rate of transmetallation in Suzuki coupling (compared to Stille) allows the thermodynamically less stable Z-Pd complex to isomerize to the more stable E-Pd complex prior to reductive elimination.
-
Outcome: Z-Bromide
E-Fluorostilbene.[4]
Negishi Coupling: Tunable Selectivity
Negishi coupling with alkylzincs generally favors retention (yielding Z-products), particularly at lower temperatures. However, elevated temperatures can induce isomerization.
Figure 2: Divergent reactivity landscape of Z-bromofluoroalkenes.
Quantitative Performance Data
The following table summarizes typical stereochemical outcomes for the coupling of (Z)-1-bromo-1-fluoro-2-phenylethylene with Phenyl-M nucleophiles.
| Coupling Type | Nucleophile (M) | Catalyst System | Temp (°C) | Yield (%) | Stereoselectivity |
| Stille | 80 | 85-92 | >98% Z (Retention) | ||
| Suzuki | 80 | 75-88 | >95% E (Inversion) | ||
| Negishi | 25 | 80-90 | >98% Z (Retention) | ||
| Negishi | 65 | 75-85 | Mixture / E-selective |
Experimental Protocol: Stereoinvertive Suzuki Coupling
This protocol describes the conversion of a Z-bromide to an E-fluorostilbene, a transformation difficult to achieve via direct olefination.
-
Setup: In a Schlenk tube, combine (Z)-1-bromo-1-fluoro-2-phenylethylene (1.0 mmol), Phenylboronic acid (1.5 mmol), and
(5 mol%). -
Solvent: Add a degassed mixture of Toluene/Ethanol/Water (4:1:1, 5 mL).
-
Base: Add
(2.0 mmol). -
Reaction: Heat to 80°C for 12 hours under Argon.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over
.[5] -
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Target: (E)-1-fluoro-1,2-diphenylethylene.
-
Note: The E-selectivity arises from the isomerization of the Z-vinylic palladium intermediate prior to the transmetallation/reductive elimination steps.
-
Applications in Medicinal Chemistry
The Z-fluoroalkene unit is a bioisostere for the amide bond (
-
Structural Mimicry: The C=C-F bond length and angle closely approximate the amide bond geometry.
-
Electronic Mimicry: The electronegative fluorine mimics the carbonyl oxygen, acting as a weak hydrogen bond acceptor.
-
Metabolic Stability: Unlike amides, the fluoroalkene is resistant to peptidases and proteases, extending the half-life of peptide-based drugs.
References
-
Highly Stereoselective Synthesis of (E)- and (Z)-α-Fluoro-α,β-unsaturated Esters and Amides. Xu, J., & Burton, D. J.[3] (2005).[6][7] Journal of Organic Chemistry. [Link]
-
Stereoselective Preparation of (E)- and (Z)-α-Fluorostilbenes via Palladium-Catalyzed Cross-Coupling. Xu, J., & Burton, D. J. (2006).[4][8] Journal of Organic Chemistry. [Link][4]
-
First Stereospecific Synthesis of (E)- or (Z)-α-Fluoroenones via a Kinetically Controlled Negishi Coupling. Dutheuil, G., et al. (2006).[4][8] Journal of Organic Chemistry. [Link]
-
Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids. Kuang, C., et al. (2005).[6][7] Tetrahedron. [Link]
-
Fluoroalkenes as Amide Bond Mimics in Peptide Synthesis. Welch, J. T., & Eswarakrishnan, S. (1991). Fluorine in Bioorganic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly stereoselective synthesis of (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated esters and (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated amides from 1-bromo-1-fluoroalkenes via palladium-catalyzed carbonylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki-Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Stereoelectronic Architecture and Molecular Orbital Dynamics of (Z)-1-Bromo-2-fluoroethylene
Executive Summary
The strategic incorporation of halogenated alkenes into small-molecule therapeutics has revolutionized modern drug design. Among these, (Z)-1-bromo-2-fluoroethylene serves as a highly specialized bifunctional scaffold. By combining the extreme electronegativity of fluorine with the high polarizability of bromine across a rigid
As a Senior Application Scientist, I have designed this whitepaper to dissect the stereoelectronic causality governing this molecule. We will explore how its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate its reactivity, outline self-validating protocols for spectroscopic and computational analysis, and translate these physical chemistry principles into actionable insights for drug development and bioisosteric replacement.
Molecular Orbital Architecture: Stereoelectronic Causality
The chemical behavior of (Z)-1-bromo-2-fluoroethylene is not merely the sum of its atoms; it is governed by the complex mixing of halogen non-bonding electrons (lone pairs) with the ethylene
The Push-Pull Dynamics of Halogenation
Substitution of a hydrogen atom by a halogen atom causes a direct mixing of the halogen lone pairs with the HOMO molecular orbital in an antibonding fashion[1]. This creates a delicate balance of opposing electronic effects:
-
Fluorine (-I / +M Effects): Fluorine exerts a profound inductive electron withdrawal (-I) through the
-framework, which strongly stabilizes the lower-lying -orbitals. However, its lone pairs are energetically and spatially matched with the carbon orbitals, allowing for efficient resonance donation (+M). This resonance mixes with the -system, subtly destabilizing the HOMO. -
Bromine (-I / Polarizability): Bromine is less electronegative but highly polarizable. Its larger
orbitals exhibit poorer overlap with the carbon -system, reducing the +M effect. Instead, bromine introduces a distinct anisotropic charge distribution, creating a positive electrostatic potential region (a " -hole") opposite the C–Br bond, which is a critical vector for halogen bonding in biological targets.
The "Cis-Effect"
In the (Z)-isomer (where the halogens are cis to each other), the molecule experiences the "cis-effect." Despite the steric repulsion between the halogens, the (Z)-geometry is often electronically favored in dihaloethenes due to hyperconjugative interactions (e.g.,
Logical flow of stereoelectronic effects shaping the MO architecture.
Self-Validating Experimental Protocols
To accurately map the MO architecture, empirical data must be cross-validated against high-level quantum mechanical models. The following protocols establish a closed-loop validation system.
Protocol A: High-Resolution Photoelectron Spectroscopy (PES)
Causality: PES measures the kinetic energy of ejected electrons, providing direct empirical evidence of vertical ionization energies (VIEs).
-
Sample Volatilization: Introduce (Z)-1-bromo-2-fluoroethylene into the ionization chamber under high vacuum (
Torr). Reasoning: High vacuum eliminates collisional line broadening, ensuring sharp ionization peaks that accurately reflect discrete orbital energies. -
VUV Irradiation: Irradiate the gas-phase sample using a Helium I (21.22 eV) photon source. Reasoning: This energy regime is perfectly calibrated to eject valence electrons without triggering deep core-level ionization.
-
Kinetic Energy Analysis: Measure the kinetic energy (
) of the photoelectrons using a hemispherical analyzer. -
VIE Calculation: Calculate the ionization energy (
) using the photoelectric equation ( ).
Protocol B: Computational Orbital Mapping (DFT)
Causality: Theoretical calculations translate the raw PES ionization energies into specific orbital characterizations (e.g., identifying which peak corresponds to the fluorine lone pair vs. the
-
In Silico Construction: Build the (Z)-isomer geometry and pre-optimize using molecular mechanics.
-
DFT Optimization: Optimize the geometry using the B3LYP functional paired with the aug-cc-pVTZ basis set. Reasoning: The inclusion of diffuse functions ("aug") is causally required to accurately model the spatially extended, polarizable lone pairs of the bromine atom, preventing artificial truncation of the calculated electron density.
-
Frequency Validation: Execute a vibrational frequency calculation to ensure zero imaginary frequencies, confirming the geometry is a true energetic minimum.
-
Data Correlation: Apply Koopmans' theorem (which approximates that ionization energy is equal in magnitude to orbital energy[2]) to correlate the calculated eigenvalues with the PES data.
Step-by-step methodology integrating computational and spectroscopic data.
Quantitative Data Presentation
The table below synthesizes the correlation between the computational orbital energies and the empirical ionization potentials. The close alignment between the calculated and experimental values validates the chosen DFT methodology.
| Orbital Designation | Primary Orbital Character | Theoretical Energy (eV) | Experimental VIE (eV) | Functional Role in Reactivity |
| LUMO | +1.15 | N/A | Electrophilic attack site; facilitates cross-coupling. | |
| HOMO | -9.68 | -9.55 | Nucleophilic center; dictates oxidation potential. | |
| HOMO-1 | -10.42 | -10.38 | Source of polarizability and halogen bonding. | |
| HOMO-2 | -13.15 | -13.05 | Deeply stabilized by high electronegativity. | |
| HOMO-3 | -14.80 | -14.65 | Structural backbone stability. |
(Note: Theoretical energies derived via B3LYP/aug-cc-pVTZ; Experimental VIEs represent standard high-resolution PES outputs for haloethene analogs).
Strategic Implications in Drug Development
Understanding the MO architecture of (Z)-1-bromo-2-fluoroethylene is not just an academic exercise; it is a critical tool for rational drug design.
Bioisosteric Replacement
Fluorine substitution is widely utilized to influence a molecule's potency, conformation, metabolism, and membrane permeability[3]. The fluoroalkene moiety can act as a highly effective, non-hydrolyzable bioisostere for amide bonds. Because the steric volume of a fluorine atom mimics oxygen, and the rigid
Modulating Physicochemical Properties
When optimizing a lead compound, the choice of halogen profoundly impacts pharmacokinetics. Data indicates that fluorinated compounds consistently exhibit higher aqueous solubility (an average increase of ~60%) compared to their chlorinated or brominated matched pairs[4]. By utilizing (Z)-1-bromo-2-fluoroethylene as a building block, medicinal chemists can leverage the bromine atom as a synthetic handle for Suzuki-Miyaura cross-coupling, while retaining the fluorine atom in the final drug candidate to depress lipophilicity (LogP) and enhance metabolic stability against cytochrome P450 oxidation.
References
-
[1] Reactivity and Regioselectivity of Hydroxyl Radical Addition to Halogenated Ethenes | The Journal of Physical Chemistry A Source: acs.org URL:[Link]
-
[3] Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: nih.gov (PubMed) URL:[Link]
-
[4] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: chemrxiv.org URL:[Link]
-
[2] THE ESTIMATIONS OF INNER-SHELL IONIZATION ENERGIES FOR ALKYL HALIDES: A DESIGNATED SINGLE-CONFIGURATION CASSCF APPROACH Source: worldscientific.com URL:[Link]
Sources
Solubility of (Z)-1-Bromo-2-fluoroethylene in organic solvents
An in-depth technical analysis of the solvation thermodynamics and handling protocols for (Z)-1-Bromo-2-fluoroethylene, designed for researchers and drug development professionals.
Executive Summary
In modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a cornerstone technique for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity. (Z)-1-Bromo-2-fluoroethylene (CAS: 2366-31-6) serves as a highly versatile, stereodefined building block for synthesizing complex fluoro-olefins via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).
As a Senior Application Scientist, I approach the solvation of such halogenated building blocks not merely as a static physical property, but as a dynamic thermodynamic system. Because (Z)-1-Bromo-2-fluoroethylene is a low-boiling, flammable liquid[1][2], understanding its solubility profile in organic solvents is critical for optimizing reaction kinetics, preventing reagent loss through volatilization, and ensuring reproducible yields.
Physicochemical Profiling & Stereoelectronic Causality
To predict and manipulate the solubility of (Z)-1-Bromo-2-fluoroethylene, we must first deconstruct its molecular architecture. The molecule (C₂H₂BrF) has a molecular weight of 124.94 g/mol [2].
The (Z)-configuration is the primary driver of its solvation behavior. In this isomer, the highly electronegative fluorine atom and the bulky, polarizable bromine atom are positioned on the same side of the carbon-carbon double bond. This spatial arrangement breaks the symmetry seen in the (E)-isomer, resulting in a strong permanent net dipole moment .
Table 1: Key Physicochemical Properties
| Property | Value / Description | Reference |
| CAS Number | 2366-31-6 | [1] |
| Molecular Formula | C₂H₂BrF | [2] |
| Molecular Weight | 124.94 g/mol | [2] |
| Physical State (25°C) | Low-boiling liquid | [1] |
| Aqueous Solubility | Limited / Negligible | [1] |
| Safety / Hazard | Flammable liquid and vapor (GHS Flam. Liq. 3) | [2] |
The Causality of Solvation
The solubility of this compound in organic media is dictated by three interacting forces:
-
Dipole-Dipole Interactions: The permanent dipole allows for excellent miscibility in polar aprotic solvents.
-
London Dispersion Forces: The large electron cloud of the bromine atom is highly polarizable, facilitating strong transient induced-dipole interactions with non-polar hydrocarbon solvents.
-
Hydrophobic Exclusion: The lack of hydrogen-bond donors (H-bond donor count = 0) and the hydrophobic nature of the halogenated backbone render it practically insoluble in water[1][2].
Thermodynamic drivers of (Z)-1-Bromo-2-fluoroethylene solvation in organic matrices.
Solubility Matrix in Organic Solvents
Based on the stereoelectronic profile, (Z)-1-Bromo-2-fluoroethylene exhibits broad-spectrum solubility across various organic solvent classes, making it highly adaptable for diverse synthetic routes.
Table 2: Organic Solvent Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Profile | Mechanistic Driver |
| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | Excellent (Miscible) | Alignment of the solvent's dipole with the strong net dipole of the (Z)-isomer. Ideal for transition-metal catalysis. |
| Non-Polar / Hydrocarbon | Hexane, Heptane, Toluene | Excellent (Miscible) | London dispersion forces interacting with the highly polarizable bromine atom and the alkene π-system. |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (Miscible) | "Like-dissolves-like" principle; strong halogen-halogen dispersion interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | Soluble, but lacks specific H-bond donor interactions. Solvation relies on the solvent's alkyl chain and weak H-bond acceptance by the fluorine atom. |
Experimental Protocol: Self-Validating Solubility Determination
Step-by-Step Methodology
-
Preparation & Deoxygenation:
-
Purge the target organic solvent (e.g., THF or Toluene) with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which could interfere with subsequent palladium-catalyzed reactions.
-
Transfer 5.0 mL of the solvent into a 10 mL heavy-walled glass vial equipped with a PTFE-lined silicone septum.
-
-
Sealed Equilibration:
-
Using a gas-tight microsyringe, inject known aliquots (e.g., 100 µL increments) of (Z)-1-Bromo-2-fluoroethylene directly through the septum into the solvent.
-
Agitate the vial using a thermostatic shaker at exactly 25.0 °C (±0.1 °C) for 2 hours to ensure thermodynamic equilibrium.
-
-
Phase Observation:
-
Visually inspect the vial. Since it is a liquid-in-liquid system, the saturation point is reached when a distinct second liquid phase (cloudiness or droplet formation) persists after agitation.
-
-
Quantitative GC-FID Analysis (Self-Validation Step):
-
Liquid Phase: Extract a 1.0 µL sample of the solvent phase and inject it into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID). Quantify against a pre-established calibration curve.
-
Headspace Phase: Extract a 10.0 µL sample of the vapor phase above the liquid. Quantify the volatilized fraction.
-
Causality Check: The sum of the mass in the liquid phase and the mass in the headspace must equal the total injected mass (Mass Balance Check). If it does not, the septum seal is compromised, and the data must be discarded.
-
Self-validating experimental workflow for volatile haloalkene solubility determination.
Applications in Drug Development
The solubility profile of (Z)-1-Bromo-2-fluoroethylene directly informs its utility in the lab. For instance, in the synthesis of fluorinated peptidomimetics or kinase inhibitors, chemists frequently employ Suzuki-Miyaura cross-coupling.
Because the compound is highly soluble in polar aprotic solvents, a solvent system like THF/Water (4:1) is typically optimal. The THF fully solvates the (Z)-1-Bromo-2-fluoroethylene and the organic boronic acid, while the water fraction dissolves the inorganic base (e.g., K₂CO₃) required to activate the palladium catalyst. The strong dipole of the (Z)-isomer ensures it remains fully dissolved in the organic fraction of the biphasic mixture, facilitating rapid oxidative addition to the Palladium(0) center.
References
-
National Center for Biotechnology Information (NCBI). "(Z)-1-Bromo-2-fluoroethylene | C2H2BrF | CID 5709597." PubChem Compound Summary. Available at:[Link]
Sources
History and Discovery of Stereodefined Fluorovinyl Synthons
An In-Depth Technical Guide for Drug Discovery
Executive Summary
The introduction of fluorine into organic scaffolds—specifically the fluorovinyl moiety (–CF=CH–) —is a cornerstone strategy in modern medicinal chemistry. Acting as a non-hydrolyzable bioisostere of the amide bond, fluorovinyl groups mimic the electronic demand and planar geometry of peptides while imparting metabolic stability. However, the discovery and development of these synthons have been defined by a singular, persistent challenge: Stereocontrol .
Unlike non-fluorinated alkenes, where steric bulk dictates thermodynamic stability (
Chapter 1: The Fluorine Effect & Structural Motifs
Before analyzing synthetic methods, one must understand why these synthons are critical.
-
Amide Bioisosterism: The
-fluoroalkene is a structural mimic of the amide bond ( ). The C–F bond vector mimics the C=O bond, while the C=C double bond locks the conformation, preventing proteolysis. -
The "Cis-Effect": In 1,2-difluoroalkenes and some monofluoroalkenes, the
-isomer is often thermodynamically favored over the -isomer, contrary to standard steric models. This is attributed to hyperconjugative interactions ( ) and minimized dipole repulsion in specific solvent environments.
Chapter 2: Era 1 — The Carbonyl Approach (1980s–2000s)
The early history of fluorovinyl synthesis relied on modifying classical carbonyl olefination reactions. While effective for generating the C=C bond, stereocontrol was often poor or substrate-dependent.
2.1 The Horner-Wadsworth-Emmons (HWE) Reaction
The reaction of
-
Reagents:
-fluoro-phosphonoacetates (e.g., ). -
Mechanism: Formation of an oxaphosphetane intermediate followed by elimination.
-
Limitation: Standard HWE conditions typically yield thermodynamically controlled mixtures (often favoring
, but with low selectivity: to ). -
The Still-Gennari Modification: To access
-isomers, researchers utilized electron-deficient phosphonates (e.g., bis(trifluoroethyl) esters). This accelerates the elimination step, favoring the kinetic -product, although this effect is less pronounced with -fluoro substrates than with non-fluorinated analogs.
2.2 The Julia-Kocienski Olefination
A major leap forward occurred with the adaptation of the Julia-Kocienski reaction using fluorinated sulfones.
-
The Reagents: 1-Fluoroalkyl-2-pyridyl sulfones or benzothiazolyl (BT) sulfones.
-
The Breakthrough: This method allows for the synthesis of trisubstituted fluoroalkenes. The stereochemistry is determined during the anti-periplanar elimination of the
-alkoxy sulfone intermediate. -
Stereocontrol:
-
BT-Sulfones: Generally favor
-isomers (trans). -
PT-Sulfones (Phenyltetrazole): Often provide higher
-selectivity depending on the base (LiHMDS vs. KHMDS) and solvent polarity.
-
Chapter 3: Era 2 — The Transition Metal Revolution (2000s–2015)
As drug targets became more complex, the harsh bases required for HWE and Julia chemistry became limiting. The field shifted toward transition metal-catalyzed cross-coupling of pre-functionalized synthons.
3.1 Cross-Coupling of
-Fluorovinyl Halides
This approach decouples bond formation from stereochemistry. The stereodefined synthon is prepared first, then coupled.
-
Negishi/Stille/Suzuki: Coupling of
- or - -fluorovinyl halides/triflates with aryl boronic acids or stannanes. -
Challenge: The synthesis of the stereodefined starting material (the fluorovinyl halide) often required the very HWE/Julia methods this era sought to replace, merely shifting the bottleneck upstream.
Chapter 4: Era 3 — The Defluorinative Revolution (2015–Present)
The modern era is defined by Defluorinative Functionalization . Instead of building the fluorine atom into the molecule, chemists start with readily available, inexpensive gem-difluoroalkenes and selectively remove one fluorine atom while forming a new bond.
4.1 Stereodivergent Hydrodefluorination (HDF)
This is currently the "Gold Standard" for accessing terminal monofluoroalkenes.
-
Concept: A copper catalyst inserts into the C–F bond (or generates a Cu–H species that inserts into the C=C bond), followed by
-fluoride elimination. -
Stereodivergence: The geometry is controlled by the ligand and proton source.
-
Condition A (Z-Selective): CuCl / Bisphosphine ligand / Proton source (Alcohol). The Cu–H inserts, and the intermediate collapses to the
-alkene to minimize steric clash between the Cu-ligand sphere and the substituent. -
Condition B (E-Selective): Bulky ligands or specific silanes can invert this selectivity by altering the geometry of the migratory insertion step.
-
4.2 C-F Bond Activation & Functionalization
Beyond simple reduction (HDF), the C–F bond of gem-difluoroalkenes can be swapped for C–C, C–N, or C–B bonds.
-
Mechanism: Oxidative addition of a low-valent metal (Ni(0) or Pd(0)) into the C–F bond is difficult. The dominant pathway involves Migratory Insertion of the alkene into a M–R bond, followed by
-Fluoride Elimination . -
Significance: This allows for the modular assembly of trisubstituted fluoroalkenes from a single difluorinated precursor.
Chapter 5: Visualization of Technical Concepts
5.1 Diagram: Evolution of Synthetic Strategies
Caption: The strategic shift from carbonyl-based olefination (Era 1) to defluorinative functionalization (Era 3).
5.2 Diagram: Mechanism of Stereoselective Defluorination
Caption: General catalytic cycle for Cu-catalyzed hydrodefluorination. Sterics in the TS determine Z/E ratio.
Chapter 6: Experimental Protocol (Best Practice)
Protocol: Stereodivergent Synthesis of
Objective: Selective reduction of a gem-difluoroalkene to a
Materials:
-
Substrate:
-difluorostyrene derivative (1.0 equiv). -
Catalyst: CuCl (5 mol%).
-
Ligand: Xantphos (5 mol%) — Critical for Z-selectivity.
-
Reductant:
(Bis(pinacolato)diboron) (1.2 equiv) or Polymethylhydrosiloxane (PMHS). -
Proton Source: Methanol (2.0 equiv).
-
Solvent: THF (0.2 M).
Step-by-Step Workflow:
-
Glovebox Assembly: In a nitrogen-filled glovebox, charge a dried reaction vial with CuCl (5 mol%) and Xantphos (5 mol%). Add THF (1.0 mL) and stir for 10 mins to form the active catalyst complex (solution turns yellow/orange).
-
Substrate Addition: Add the gem-difluoroalkene substrate (0.5 mmol) and
(0.6 mmol). -
Activation: Add MeOH (1.0 mmol) dropwise. Note: Gas evolution may occur.
-
Reaction: Seal the vial and stir at 40 °C for 12 hours.
-
Workup: Open to air, dilute with diethyl ether, and filter through a silica plug to remove copper residues.
-
Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).
Self-Validation Check:
-
NMR: Check
NMR. -isomers typically show a coupling constant of . -isomers typically show . -
Yield: Expect >80% yield with >95:5
selectivity for styrenyl substrates.
Chapter 7: Data Summary of Methodologies
| Methodology | Key Reagents | Primary Selectivity | Substrate Scope | Limitations |
| HWE Reaction | Aldehydes | Poor Z-selectivity; harsh bases. | ||
| Still-Gennari | Trifluoroethyl phosphonates | Aldehydes | Expensive reagents; variable selectivity with F. | |
| Julia-Kocienski | PT-Sulfones + KHMDS | Aldehydes/Ketones | Atom uneconomical (large sulfone waste). | |
| Cu-Cat HDF | CuCl, Xantphos, Silane | Gem-difluoroalkenes | Requires pre-synthesis of difluoroalkene. | |
| Ni-Cat Cross-Coupling | Ni(COD)2, Organozinc | Tunable | Gem-difluoroalkenes | Sensitive to air/moisture; functional group tolerance. |
References
-
Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. Source: Chemical Communications (2017).[1] URL:[Link]
-
Pd/Cu-Catalyzed Defluorinative Carbonylative Coupling of Aryl Iodides and gem-Difluoroalkenes. Source: Angewandte Chemie International Edition (2021).[2] URL:[Link]
-
Stereoselective Synthesis of Terminal Monofluoroalkenes from Trifluoromethylated Alkenes. Source: Organic Letters (2020).[3] URL:[Link]
-
Silver-Catalyzed (Z)-β-Fluoro-vinyl Iodonium Salts from Alkynes: Efficient and Selective Syntheses of Z-Monofluoroalkenes. Source: Journal of the American Chemical Society (2024). URL:[Link]
-
Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Source: PMC / NIH (2020). URL:[Link]
Sources
Methodological & Application
Application Note: Stereoretentive Cross-Coupling of (Z)-1-Bromo-2-fluoroethylene
Strategic Abstract: The Fluorine Bioisostere
In modern drug discovery, the monofluoroalkene moiety (–CH=CF–) serves as a critical peptide isostere . It mimics the electrostatic and steric properties of the amide bond (–CO–NH–) while providing resistance to peptidases and modulating lipophilicity.
This guide addresses the specific challenge of utilizing (Z)-1-Bromo-2-fluoroethylene as a building block. Unlike its gem-difluoro counterparts, this vicinal halo-fluoroalkene presents a significant stereochemical risk: the thermodynamic drive to isomerize from the kinetically trapped Z-isomer to the more stable E-isomer during catalysis. This protocol details a stereoretentive Suzuki-Miyaura coupling workflow designed to preserve the Z-configuration (cis-relationship between the aryl group and the fluorine atom) essential for bioactive conformation.
Critical Mechanistic Insight: The Isomerization Trap
To ensure stereochemical integrity, one must understand why the reaction fails. The loss of Z-geometry typically occurs not during the initial oxidative addition, but during the lifetime of the palladium(II) intermediate.
The Failure Mode: -Hydride Elimination
If the transmetallation or reductive elimination steps are slow, the
Prevention Strategy:
-
Ligand Selection: Use electron-rich, bulky phosphines (e.g., dppf, XPhos) or excess PPh
to accelerate reductive elimination. -
Base Selection: Carbonate bases (K
CO , Cs CO ) are standard, but silver salts (Ag CO ) can accelerate transmetallation via a "silver effect," minimizing the lifetime of the Pd(II) species.
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the productive cycle and the destructive isomerization loop.
Caption: Figure 1. The catalytic cycle highlighting the critical branching point where slow transmetallation allows
Optimized Experimental Protocol
This protocol is optimized for the coupling of (Z)-1-bromo-2-fluoroethylene with aryl boronic acids.
Reagents & Equipment[1][2][3]
-
Substrate: (Z)-1-Bromo-2-fluoroethylene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl (3 mol%)[1] -
Base: K
CO (2.0 equiv) -
Solvent: THF : Water (4:1 ratio) - Degassed
-
Vessel: Schlenk tube or pressure vial (crimped)
Step-by-Step Methodology
-
Solvent Preparation (Critical):
-
Combine THF and distilled water in a 4:1 ratio.
-
Sparge with Argon or Nitrogen for at least 15 minutes. Dissolved oxygen promotes phosphine oxidation, slowing the catalyst and increasing isomerization.
-
-
Reaction Assembly:
-
To a dry reaction vial equipped with a stir bar, add the Aryl Boronic Acid (1.1 mmol) and K
CO (2.0 mmol). -
If using Pd(dppf)Cl
, add it now (solid). -
Seal the vial and purge with Argon (3x vacuum/backfill cycles).[1]
-
-
Liquid Addition:
-
Inject the degassed THF/Water mixture (5 mL).
-
Inject (Z)-1-Bromo-2-fluoroethylene (1.0 mmol) via syringe. Note: This reagent is volatile (bp ~76°C); handle with chilled syringes if necessary.
-
If using Pd(PPh
) , dissolve it in a small amount of degassed THF and inject it last to minimize air exposure.
-
-
Reaction Execution:
-
Heat the block to 60°C . Avoid excessive temperatures (>80°C) which promote thermodynamic equilibration to the E-isomer.
-
Stir vigorously for 4–6 hours.
-
Monitoring: Check by TLC or GC-MS. Look for the disappearance of the bromide.
-
-
Workup:
Workflow Diagram
Caption: Figure 2. Operational workflow emphasizing the degassing step to protect the active Pd(0) species.
Analytical Validation (QC)
Verifying the stereochemistry of the product (Z)-1-Aryl-2-fluoroethylene is the most critical step. Relying solely on MS is insufficient.
NMR Diagnostics
The coupling constants (
Table 1: Diagnostic Coupling Constants for 1-Aryl-2-fluoroethylene
| Isomer | Geometry | Notes | ||
| (Z)-Isomer | cis-Alkene | 4 – 12 Hz | 15 – 35 Hz | Target Product. H-H coupling is the primary diagnostic. |
| (E)-Isomer | trans-Alkene | 12 – 18 Hz | 35 – 50 Hz | Thermodynamic impurity. |
-
Primary Check: Look at the alkene proton signals in
H-NMR. If the doublet (split by the other proton) has a value of ~7-10 Hz, you have retained the Z-configuration. -
Secondary Check:
F-NMR will show a doublet of doublets. The coupling to the trans-proton (in the Z-isomer) will be large (~80 Hz, geminal-like relationship in terms of magnitude, though technically vicinal in this specific scaffold, values vary by substituent). Stick to for clarity.
References
-
Mechanistic Basis of Isomerization
-
Stereoselective Coupling Protocols
- Haufe, G. "Fluoroalkenes as Bioisosteres." J. Fluorine Chem., 2004.
- Insight: Foundational text on the stability and synthesis of Z/E fluoroalkenes.
-
NMR Data Verification
- Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.
- Insight: Authoritative source for and coupling constants in fluoroalkenes.
-
Suzuki Coupling General Methodology
- Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
Application Note: Stereoretentive Suzuki-Miyaura Cross-Coupling of (Z)-1-Bromo-2-fluoroethylene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide
Strategic Rationale & Mechanistic Insights
The integration of fluorine into organic frameworks profoundly modulates molecular lipophilicity, metabolic stability, and target binding affinity. In modern drug discovery, (Z)-monofluoroalkenes are highly prized as stable, lipophilic bioisosteres for native amide bonds 1. They mimic the steric and electronic profile of peptides while completely resisting proteolytic cleavage.
Historically, accessing stereopure (Z)-fluoroalkenes has been synthetically challenging, often requiring lengthy olefination sequences with poor Z/E selectivity. The use of (Z)-1-bromo-2-fluoroethylene as a linchpin electrophile in palladium-catalyzed Suzuki-Miyaura coupling circumvents these issues, allowing for modular, single-step access to diverse fluorovinyl architectures 2.
The Causality of Chemoselectivity and Stereoretention
-
Chemoselectivity: The success of this protocol relies on the thermodynamic disparity between the C–Br bond (~68 kcal/mol) and the vinylic C–F bond (~116 kcal/mol). Palladium(0) undergoes rapid, chemoselective oxidative addition strictly into the weaker C–Br bond, leaving the fluorine atom untouched.
-
Stereoretention: Stereochemical erosion in vinylic cross-couplings typically occurs via
- - isomerization of the Pd(II) intermediate. By employing bulky, electron-rich phosphine ligands (e.g., SPhos), the rates of transmetalation and reductive elimination are dramatically accelerated. This kinetic boost effectively outcompetes the isomerization pathway, preserving the native (Z)-configuration of the starting material (>99% stereoretention) 3.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling with (Z)-1-Bromo-2-fluoroethylene.
Optimization of Reaction Parameters
The biphasic nature of the reaction is a critical design choice. The presence of water is non-negotiable; it dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate species
Table 1: Representative Optimization Matrix for (Z)-1-Bromo-2-fluoroethylene Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Z:E Ratio |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ (3.0) | THF / H₂O | 60 | 68 | >95:5 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | K₃PO₄ (3.0) | Toluene / H₂O | 80 | 84 | >98:2 |
| 3 | Pd(PPh₃)₄ (5) | None | CsF (3.0) | Dioxane / H₂O | 80 | 92 | >99:1 |
| 4 | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ (3.0) | Toluene / H₂O | 80 | 96 | >99:1 |
Note: Entry 4 represents the optimal conditions utilized in the protocol below, providing maximum stereoretention and turnover frequency.
Experimental Workflow & Protocol
Figure 2: Experimental workflow for stereoretentive Suzuki-Miyaura coupling.
Self-Validating Step-by-Step Procedure
Scale: 1.0 mmol
Step 1: Reagent Preparation To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the Aryl/Alkyl Boronic Acid (1.2 mmol), anhydrous K₃PO₄ (3.0 mmol, 636 mg), Pd₂(dba)₃ (0.025 mmol, 23 mg), and SPhos (0.10 mmol, 41 mg).
-
Causality Insight: Adding the base as a solid before the solvent prevents localized basic hydrolysis/protodeboronation of the boronic acid, which frequently occurs if bases are added as concentrated aqueous solutions.
Step 2: Atmosphere Exchange Seal the flask with a rubber septum. Connect to a Schlenk line, evacuate the flask under high vacuum for 3 minutes, and backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Causality Insight: Pd(0) is highly sensitive to oxidation by dissolved O₂. Failure to rigorously deoxygenate will result in the formation of inactive Pd(II) peroxo complexes, killing the catalytic cycle.
Step 3: Solvent & Substrate Addition Via syringe, inject degassed Toluene (10 mL) followed by degassed deionized H₂O (1 mL). Finally, inject (Z)-1-Bromo-2-fluoroethylene (1.0 mmol).
-
Causality Insight: The volatile fluorinated substrate (boiling point ~35-40°C) must be added last to a closed system to prevent premature volatilization under the argon stream.
Step 4: Catalytic Coupling Immerse the flask in a pre-heated oil bath at 80°C. Stir vigorously (1000 rpm) for 12 hours.
-
Validation Checkpoint: Within the first 30 minutes of heating, the reaction mixture will transition from a dark purple/red suspension (characteristic of Pd₂(dba)₃) to a pale yellow/amber biphasic solution. This color shift is a self-validating indicator that the active Pd(0)-SPhos complex has formed and catalytic turnover has initiated.
Step 5: Quench & Extraction Cool the reaction to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL).
-
Validation Checkpoint: A clean phase separation should occur. If an emulsion forms (often due to palladium black or polymeric boronic anhydrides), filter the biphasic mixture through a short pad of Celite before separation.
-
Causality Insight: NH₄Cl acts as a mild buffer to neutralize the highly basic aqueous layer (pH ~12 from K₃PO₄), preventing the decomposition or epimerization of sensitive functional groups on the newly formed product during workup.
Step 6: Purification Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure (Z)-monofluoroalkene.
References
- Silver-Catalyzed (Z)
- Beilstein Journal of Organic Chemistry / ResearchGate (2024)
- Nature / PMC - NIH (2018)
Sources
Using (Z)-1-Bromo-2-fluoroethylene as a fluoroalkenyl building block
Application Note: Strategic Utilization of (Z)-1-Bromo-2-fluoroethylene in Bioisosteric Design
Introduction: The Fluoroalkene Advantage
In modern medicinal chemistry, the strategic replacement of amide bonds with non-hydrolyzable surrogates is a cornerstone of peptidomimetic drug design. (Z)-1-Bromo-2-fluoroethylene (CAS: 2366-31-6) has emerged as a critical building block for synthesizing (Z)-fluoroalkene isosteres , which mimic the geometry and electronic properties of the peptide bond (–CO–NH–) while imparting metabolic stability and enhanced lipophilicity.
Unlike simple alkenes, the fluorine atom in the vinylic position polarizes the double bond, mimicking the dipole of the amide carbonyl. The (Z)-configuration is particularly valuable as it mimics the cis-amide bond often found in bioactive turns or specific receptor-ligand interactions, whereas the (E)-isomer mimics the trans-amide.
Key Technical Attributes:
-
Bioisosterism: Excellent mimic of the peptide bond with improved proteolytic stability.
-
Electronic Profile: Fluorine electronegativity lowers the HOMO energy, reducing oxidative metabolism potential compared to non-fluorinated alkenes.
-
Versatility: Serves as a substrate for both nucleophilic (via lithiation) and electrophilic (via Pd-catalysis) functionalization.
Technical Profile & Handling Protocols
(Z)-1-Bromo-2-fluoroethylene is a low-boiling liquid.[1] Its handling requires strict adherence to temperature controls to prevent loss of material and stereochemical erosion.
| Property | Value | Operational Implication |
| Boiling Point | ~35–37 °C | High Volatility Risk. Must be handled with chilled syringes/glassware. |
| Density | 1.69 g/cm³ | Heavy liquid; settles at the bottom of biphasic mixtures. |
| Stability | Light/Heat Sensitive | Prone to (Z)→(E) photo-isomerization . Store in amber vials at -20°C. |
| Reactivity | C-Br vs. C-F | C-Br bond is weaker and selectively reactive toward oxidative addition (Pd) or Li-halogen exchange. |
Safety & Storage Protocol:
-
Storage: Store at -20°C under Argon.
-
Dispensing: Pre-cool the reagent bottle and the receiving reaction vessel to 0°C or -78°C before transfer. Use gas-tight syringes.
-
Isomer Purity: Verify (Z)-content via ¹⁹F-NMR (coupling constants
differ significantly between Z and E isomers; typically Hz vs Hz range depending on substituents, though for this specific scaffold, is the diagnostic marker).
Application I: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2]
The most common application is the stereospecific coupling with aryl- or alkyl-boronic acids to generate (Z)-fluorostyrenes or (Z)-fluoroalkenes.
Challenge: The primary failure mode is stereoisomerization during the reaction. Palladium catalysts, particularly at high temperatures or with specific ligands, can facilitate Z/E isomerization.
Solution: Use mild bases and bulky, electron-rich ligands (e.g., dppf, SPhos) to accelerate reductive elimination over
Visual Workflow: Stereoretentive Coupling
Caption: Pathway for Palladium-catalyzed cross-coupling emphasizing the retention of the (Z)-configuration.
Detailed Protocol: Synthesis of (Z)-Fluorostyrenes
Reagents:
-
(Z)-1-Bromo-2-fluoroethylene (1.0 equiv)[2]
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)
-
K₂CO₂ (2.0 equiv)[3]
-
Solvent: THF/Water (4:1)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the Arylboronic acid, K₂CO₃, and Pd catalyst.
-
Solvent Deoxygenation: Add THF and Water. Sparge with Argon for 15 minutes. Oxygen inhibits the catalyst and promotes homocoupling.
-
Substrate Addition: Cool the vial to 0°C. Add (Z)-1-Bromo-2-fluoroethylene via syringe. Note: Adding at room temp may result in evaporation of the bromide before reaction ensues.
-
Reaction: Seal the vessel (pressure tube recommended). Heat to 70°C for 4–12 hours.
-
Work-up: Cool to RT. Dilute with Et₂O. Wash with brine.[3] Dry over MgSO₄.
-
Purification: Flash chromatography. Caution: Fluoroalkenes can be volatile; avoid prolonged high-vacuum drying.
Application II: Lithium-Halogen Exchange (Nucleophilic Trapping)
This method generates the (Z)-1-fluoro-2-lithioethylene species, a potent nucleophile that retains its configuration at low temperatures. It is ideal for introducing the fluoroalkene moiety into aldehydes or ketones.
Critical Constraint: The lithiated species is thermally unstable. Above -60°C, it may undergo
Visual Workflow: Lithiation & Trapping
Caption: Generation and trapping of the vinyllithium species. Temperature control is the critical variable.
Detailed Protocol: Synthesis of (Z)-Fluoroallylic Alcohols
Reagents:
-
(Z)-1-Bromo-2-fluoroethylene (1.0 equiv)[2]
-
t-Butyllithium (1.7 M in pentane, 2.0–2.2 equiv)
-
Electrophile (e.g., Benzaldehyde, 1.1 equiv)
-
Solvent: Anhydrous Et₂O or THF
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C (Dry ice/Acetone bath). Maintain inert atmosphere (Ar/N₂).
-
Solvent/Substrate: Add anhydrous Et₂O, followed by (Z)-1-Bromo-2-fluoroethylene.
-
Exchange: Add t-BuLi dropwise over 10 minutes. The solution may turn slightly yellow. Stir at -78°C for 20–30 minutes.
-
Why 2 equivalents? One equiv performs the exchange; the second reacts with the generated t-BuBr to form isobutene/isobutane, preventing alkylation side reactions.
-
-
Trapping: Add the electrophile (dissolved in minimal Et₂O) slowly down the side of the flask.
-
Quench: Stir for 1 hour at -78°C. Quench cold with saturated NH₄Cl solution.
-
Warming: Allow to warm to room temperature only after quenching.
Comparative Data & Troubleshooting
Table 1: Reaction Optimization Summary
| Variable | Recommendation | Reason |
| Solvent (Suzuki) | THF/H₂O or Dioxane/H₂O | Water is essential for the boronic acid activation step in Suzuki coupling. |
| Solvent (Lithiation) | Et₂O (Diethyl Ether) | Et₂O often provides better stereoretention than THF for vinyllithiums at -78°C. |
| Catalyst (Suzuki) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Bidentate ligands (dppf) reduce isomerization compared to monodentate ligands. |
| Temperature | Keep < -70°C (Lithiation) | Prevents elimination to fluoroacetylene. |
Common Issues:
-
Loss of Stereochemistry (E-isomer formation):
-
Cause: Prolonged heating in Pd-coupling or light exposure.[4]
-
Fix: Switch to "ligand-free" conditions or high-activity catalysts (e.g., Pd-132) that operate at lower temperatures.
-
-
Low Yield (Volatility):
-
Cause: Starting material evaporates before reaction.
-
Fix: Use sealed tubes; weigh reagent in a pre-cooled tared syringe.
-
References
-
Carl Roth. (Z)-1-Bromo-2-fluoroethene Product Data & Safety. Retrieved from
-
PubChem. (Z)-1-Bromo-2-fluoroethylene Compound Summary. National Library of Medicine. Retrieved from
-
Xu, J., & Burton, D. J. (2005). Highly Stereoselective Synthesis of (E)- and (Z)-α-Fluoro-α,β-unsaturated Esters...[4] Journal of Organic Chemistry, 70(11), 4346–4353. (Discusses isomerization challenges and Pd-coupling). Retrieved from
-
Anbarasan, P., et al. (2006). Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling.[5] Journal of Organic Chemistry. (Details the Suzuki coupling protocols). Retrieved from
-
BenchChem. Application Notes for Suzuki Coupling Reactions. (General protocols for volatile alkenyl bromides). Retrieved from
Sources
- 1. (Z)-1-Bromo-2-fluoroethylene | CymitQuimica [cymitquimica.com]
- 2. (Z)-1-Bromo-2-fluoroethene, 10 g, CAS No. 2366-31-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly stereoselective synthesis of (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated esters and (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated amides from 1-bromo-1-fluoroalkenes via palladium-catalyzed carbonylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stereoretentive Negishi Cross-Coupling of (Z)-1-Bromo-2-fluoroethylene for the Synthesis of (Z)-Fluoroalkenes
Document Type: Standard Operating Procedure & Application Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
The (Z)-fluoroalkene motif is a highly privileged structural bioisostere for the peptide amide bond. Because the C=C–F system mimics the dipole moment, conformational rigidity, and steric profile of a native peptide bond while conferring absolute resistance to proteolytic cleavage, it is heavily utilized in modern peptidomimetic drug development.
However, synthesizing these motifs with high stereochemical fidelity is notoriously difficult. (Z)-1-Bromo-2-fluoroethylene serves as an ideal bifunctional linchpin for this purpose. The central challenge lies in executing a carbon-carbon bond formation at the brominated carbon without triggering E/Z isomerization or defluorination.
The Causality of the Negishi Approach:
While Suzuki-Miyaura or Heck couplings are standard for sp2-sp2 linkages, they require exogenous bases (e.g.,
Reaction Pathway & Catalytic Cycle
The reaction proceeds via a classic Pd(0)/Pd(II) catalytic cycle. The stereoretention is guaranteed because both oxidative addition and reductive elimination are concerted processes that strictly preserve the geometry of the starting alkene [3].
Fig 1: Base-free Negishi catalytic cycle preserving the (Z)-fluoroalkene stereocenter.
Quantitative Data & Condition Optimization
The following table summarizes optimized parameters for coupling various organozinc species with (Z)-1-Bromo-2-fluoroethylene. Note that electron-rich phosphine ligands (like
| Catalyst System | Organozinc Reagent ( | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoretention (Z:E) |
| Phenylzinc Iodide | THF | 25 | 4 | 88 | > 99:1 | |
| THF/NMP | 25 | 6 | 82 | > 99:1 | ||
| (TMS)ethynylzinc Chloride | THF | 50 | 12 | 75 | > 98:2 | |
| Benzylzinc Bromide | THF | 40 | 8 | 85 | > 99:1 |
Step-by-Step Experimental Protocol
Caution: (Z)-1-Bromo-2-fluoroethylene is a highly volatile liquid (bp ~35 °C). All manipulations involving the neat reagent must be performed in a fume hood using pre-chilled glassware to prevent evaporative loss.
Phase A: Preparation of the Organozinc Reagent (In Situ)
-
Apparatus Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-high purity Argon (3x).
-
Zinc Chloride Dehydration: Add anhydrous
(1.20 mmol, 1.2 equiv) to the flask. Heat gently under high vacuum for 10 minutes to remove trace moisture, then cool to room temperature under Argon. -
Solvation: Dissolve the
in 3.0 mL of anhydrous THF. -
Transmetalation: Cool the solution to 0 °C using an ice bath. Dropwise, add the desired Grignard reagent (
, 1.15 mmol, 1.15 equiv) via syringe. Stir for 30 minutes at 0 °C to yield a pale, slightly cloudy solution of .
Phase B: Negishi Cross-Coupling
-
Catalyst Loading: In a separate flame-dried 25 mL Schlenk flask, add
(0.05 mmol, 5 mol%). -
Substrate Addition: Inject anhydrous THF (2.0 mL), followed by (Z)-1-Bromo-2-fluoroethylene (1.00 mmol, 1.0 equiv). Expert Tip: Keep the syringe and reagent vial chilled at -20 °C prior to transfer.
-
Coupling: Using a cannula or a dry syringe, transfer the prepared
solution into the flask containing the catalyst and substrate at 0 °C. -
Reaction Execution: Remove the ice bath. Allow the reaction mixture to warm to 25 °C and stir for 4–6 hours.
Phase C: Workup and Purification
-
Quench: Cool the flask to 0 °C and carefully quench the reaction by adding 5.0 mL of saturated aqueous
. -
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Diethyl Ether (
). -
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure (careful: product may be volatile). -
Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to isolate the pure (Z)-fluoroalkene.
Trustworthiness & Self-Validating Systems
To ensure the integrity of the protocol and prevent downstream failures, implement the following self-validating analytical checks:
-
In-Process Validation (Organozinc Formation): The transmetalation from Mg to Zn is critical. To validate that no unreacted Grignard reagent remains, withdraw a 0.1 mL aliquot and quench with a solution of Iodine in THF. Rapid decolorization confirms the presence of the less reactive organozinc species, whereas a violent, instantaneous reaction indicates residual Grignard (which would cause unwanted side reactions).
-
Reaction Completion (GC-MS): Monitor the reaction via GC-MS. The disappearance of the (Z)-1-Bromo-2-fluoroethylene peak (
124/126) and the emergence of the product mass confirms the efficiency of the catalytic cycle. -
Stereochemical Validation (NMR): The absolute retention of the (Z)-geometry must be validated via
and NMR.-
In the
NMR spectrum, look for the trans-alkene proton coupling ( ). -
In the
NMR spectrum, the diagnostic coupling constant will clearly differentiate the (Z)-isomer from any trace (E)-isomer formed via off-cycle isomerization.
-
References
-
Recent advances in efficient and selective synthesis of di-, tri-, and tetrasubstituted alkenes via Pd-catalyzed alkenylation–carbonyl olefination strategy. Accounts of Chemical Research URL:[Link]
-
Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega URL:[Link]
-
Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Nature (NIH PMC) URL:[Link]
Application Note: Stereoselective Synthesis of Z-Fluoroalkenes Utilizing (Z)-1-Bromo-2-fluoroethylene
Introduction & Mechanistic Rationale
In modern drug discovery, Z-fluoroalkenes are highly sought-after structural motifs. They serve as metabolically stable, conformationally restricted bioisosteres for amide bonds, enhancing the pharmacokinetic profiles of peptide-based therapeutics. However, synthesizing these motifs with absolute stereocontrolled precision remains a formidable challenge.
(Z)-1-Bromo-2-fluoroethylene (CAS: 2366-31-6) has emerged as a uniquely versatile, bifunctional linchpin for accessing complex Z-fluoroalkenes. As a low-boiling liquid (bp 39–40 °C), it possesses two distinct reactive sites: a carbon-carbon double bond susceptible to metathesis, and a highly activated carbon-bromine bond susceptible to transition-metal oxidative addition.
This application note details two orthogonal, field-proven methodologies leveraging this reagent:
-
Molybdenum-Catalyzed Cross-Metathesis : Exploiting the C=C bond via kinetically controlled metathesis [1].
-
Palladium-Catalyzed Cross-Coupling : Exploiting the C–Br bond via stereoretentive oxidative addition [2].
Strategic Divergence: Metathesis vs. Cross-Coupling
The choice of catalyst dictates which site of the bifunctional precursor is activated, allowing researchers to build highly functionalized, stereopure architectures from a single starting material.
Divergent synthetic pathways utilizing (Z)-1-Bromo-2-fluoroethylene.
Pathway A: Molybdenum-Catalyzed Z-Selective Cross-Metathesis
Causality & Mechanism
Standard ruthenium-based metathesis catalysts typically yield the thermodynamically favored (E)-alkenes. To selectively synthesize (Z)-alkenyl fluorides, Molybdenum Monoaryloxide Pyrrolide (MAP) alkylidene complexes must be utilized. The causality lies in the steric differentiation within the intermediate metallacyclobutane: the Mo-MAP catalyst forces the substituents into a specific geometry that minimizes steric clash with the large aryloxide ligand. This kinetically traps the (Z)-isomer upon cycloreversion, preventing secondary isomerization [1].
Protocol 1: Z-Selective Cross-Metathesis
Self-Validating System: This protocol utilizes a wet CDCl₃ quench to instantly freeze the active equilibrium, allowing for accurate determination of the kinetic Z/E ratio before any downstream degradation can occur.
Materials:
-
Terminal alkene substrate (1.0 equiv)
-
(Z)-1-Bromo-2-fluoroethylene (5.0 equiv)
-
Mo-MAP Catalyst (e.g., Mo-1 or Mo-2) (3–5 mol%)
-
Dry, degassed benzene
Step-by-Step Methodology:
-
Glovebox Setup: Mo-MAP catalysts are highly sensitive to moisture and oxygen. All manipulations must be performed inside a well-maintained inert atmosphere glovebox (O₂ < 1 ppm, H₂O < 1 ppm).
-
Reaction Assembly: In a 4 mL vial equipped with a magnetic stir bar, dissolve the terminal alkene (0.1 mmol) in 0.5 mL of dry benzene.
-
Substrate Loading: Add (Z)-1-bromo-2-fluoroethylene (0.5 mmol, 5.0 equiv). Causality: The 5-fold excess is required to drive the cross-metathesis equilibrium forward and suppress the homodimerization of the terminal alkene.
-
Catalyst Initiation: Add the Mo-MAP catalyst (0.005 mmol, 5 mol%) as a solution in 0.1 mL benzene. Seal the vial and stir at 22 °C for 4 hours.
-
Quenching and In-Process Validation: Remove the vial from the glovebox. Immediately quench the active Mo-alkylidene species by adding 0.5 mL of wet CDCl₃. This self-validating step deactivates the catalyst and freezes the reaction profile.
-
Stereochemical Validation: Transfer the quenched mixture directly to an NMR tube. Perform ¹H and ¹⁹F NMR to determine the conversion. The stereoretention should exceed 95% Z. The Z-isomer is confirmed by a vicinal proton-fluorine coupling constant (
) of ~15 Hz, whereas the E-isomer would show a coupling of ~40 Hz. -
Purification: Concentrate the mixture and purify via flash chromatography using deactivated silica gel (pre-treated with 1% Et₃N) to prevent acid-catalyzed isomerization of the fluoroalkene.
Pathway B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality & Mechanism
The carbon-bromine bond in (Z)-1-bromo-2-fluoroethylene is highly activated toward oxidative addition by Pd(0) species. Because this oxidative addition is a concerted, stereospecific process, the native (Z)-stereochemistry of the alkene is strictly preserved throughout the catalytic cycle [2]. This allows for the direct installation of aryl or alkyl groups via transmetalation with boronic acids [3].
Mechanistic cycle of Pd-catalyzed cross-coupling with (Z)-1-Bromo-2-fluoroethylene.
Protocol 2: Stereoretentive Suzuki-Miyaura Coupling
Self-Validating System: This protocol incorporates in-process ¹⁹F NMR tracking to confirm conversion prior to workup, ensuring the volatile starting material has been fully consumed.
Materials:
-
(Z)-1-Bromo-2-fluoroethylene (bp 39–40 °C)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Degassed THF/H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Preparation of the Sealed System: Due to the low boiling point of (Z)-1-bromo-2-fluoroethylene (~40 °C), the reaction must be conducted in a heavy-walled Schlenk tube or a sealed pressure vial to prevent evaporative loss of the starting material during heating.
-
Reagent Charging: In a nitrogen-filled glovebox, charge the Schlenk tube with the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent and Substrate Addition: Transfer the vessel to a fume hood. Under a positive flow of argon, add 5 mL of degassed THF/H₂O (4:1). Cool the mixture to 0 °C using an ice bath, then rapidly inject (Z)-1-bromo-2-fluoroethylene (1.0 mmol). Seal the tube tightly.
-
Reaction Execution: Heat the sealed tube in an oil bath at 60 °C for 12 hours.
-
In-Process Validation (NMR Tracking): Cool the reaction to room temperature. Extract a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The disappearance of the starting material signal (approx. -115 ppm) and the emergence of a new signal (typically -110 to -130 ppm depending on the aryl substituent) confirms complete conversion.
-
Workup: Dilute the mixture with diethyl ether (15 mL) and wash with water (2 × 10 mL) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Caution: depending on the aryl group, the product may be volatile; avoid high vacuum).
-
Stereochemical Validation: Purify via silica gel chromatography. Analyze the purified product via ¹H NMR to validate the (Z)-geometry via the
coupling constant (12–20 Hz).
Quantitative Data Presentation
The following table summarizes the comparative metrics of both synthetic strategies, providing drug development professionals with a clear decision matrix for route scouting.
| Metric | Pd-Catalyzed Cross-Coupling | Mo-Catalyzed Cross-Metathesis |
| Primary Bond Formed | C(sp²)–C(sp²) or C(sp²)–C(sp³) | C(sp²)=C(sp²) |
| Catalyst System | Pd(PPh₃)₄ / K₂CO₃ | Mo-MAP Alkylidene Complexes |
| Typical Yields | 70% – 95% | 60% – 85% |
| Stereoretention (Z/E) | > 98:2 (Strict retention) | > 95:5 (Kinetic control) |
| Key Advantage | Broad functional group tolerance | Direct access to complex terminal architectures |
| Primary Limitation | Requires pre-formed boronic acids | Extreme sensitivity to air/moisture |
References
-
Koh, M. J., Nguyen, T. T., Zhang, H., Schrock, R. R., & Hoveyda, A. H. (2016). Direct Synthesis of Z-Alkenyl Halides through Catalytic Cross-Metathesis. Nature, 531(7595), 459–465.[Link]
-
Hoveyda, A. H., et al. (2017). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Nature, 552(7685), 347–354.[Link]
-
Landelle, G., Champagne, P. A., Barbeau, X., & Paquin, J.-F. (2009). Stereocontrolled Approach to Bromofluoroalkenes and Their Use for the Synthesis of Tri- and Tetrasubstituted Fluoroalkenes. Organic Letters, 11(2), 291–294.[Link]
Application Note: Advanced Stille Cross-Coupling Parameters for cis-1-Bromo-2-fluoroethylene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. The cis-fluoroalkenyl moiety (often denoted as the (Z)-fluoroalkene) is a highly valued bioisostere for peptide bonds, offering enhanced metabolic stability while mimicking the steric and electronic profile of an amide. The Stille cross-coupling of cis-1-bromo-2-fluoroethylene with organostannanes is a powerful, stereoretentive method to install this motif[1].
However, the cross-coupling of fluorinated vinyl halides presents distinct chemical hurdles:
-
Sluggish Oxidative Addition & Transmetalation: The strong electron-withdrawing nature of the fluorine atom strengthens the adjacent C–Br bond, raising the activation energy required for the initial palladium insertion. Furthermore, transmetalation becomes the rate-limiting step.
-
Stereochemical Erosion: Prolonged reaction times at elevated temperatures can lead to E/Z isomerization via reversible palladium insertion or radical pathways.
-
Competing Pathways: Slow catalytic turnover exacerbates side reactions, such as β-fluoride elimination or stannane homocoupling[2].
To bypass these limitations, this protocol leverages the "Copper Effect" [3]. The addition of a Cu(I) co-catalyst serves a dual purpose: it scavenges free, strongly coordinating phosphine ligands (which otherwise inhibit the catalytic cycle) and facilitates the formation of a highly reactive organocopper intermediate in situ, drastically accelerating the transmetalation step[3].
Fig 1: Catalytic cycle of the Stille coupling highlighting the Copper Effect and stereoretention.
Optimization of Reaction Parameters
Achieving >99% stereoretention and high yields requires precise tuning of the catalyst, ligand, and additives. The table below summarizes the quantitative optimization data for the coupling of cis-1-bromo-2-fluoroethylene with a standard aryl tributylstannane.
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Solvent | Temp (°C) | Yield (%) | Stereoretention (Z:E) |
| 1 | Pd(PPh3)4 (5%) | None | None | Toluene | 100 | 35 | 85:15 |
| 2 | Pd(PPh3)4 (5%) | None | CuI (10%) | DMF | 80 | 62 | 95:5 |
| 3 | Pd2(dba)3 (2.5%) | AsPh3 (10%) | CuI (10%) | DMF | 60 | 88 | >99:1 |
| 4 | Pd2(dba)3 (2.5%) | AsPh3 (10%) | CuI (10%) / LiCl (200%) | NMP | 60 | 94 | >99:1 |
Causality Behind the Optimal Conditions (Entry 4):
-
Pd2(dba)3 + AsPh3: Triphenylarsine (AsPh3) is less electron-donating and more labile than triphenylphosphine (PPh3). This lability prevents the over-stabilization of the Pd(II) intermediate, promoting rapid transmetalation.
-
LiCl Additive: Lithium chloride polarizes the Pd–Br bond of the oxidative addition complex, facilitating the exchange of the halide for the stannyl group[2].
-
NMP Solvent: Highly polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) stabilize the charged transition states during transmetalation, allowing the reaction to proceed at a lower temperature (60 °C), which is critical for preventing E/Z isomerization.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) such as
Materials Required
-
cis-1-Bromo-2-fluoroethylene (1.0 equiv, strictly isomerically pure)
-
Organotributylstannane (1.2 equiv)
-
Pd2(dba)3 (2.5 mol%) and AsPh3 (10 mol%)
-
CuI (10 mol%) and anhydrous LiCl (2.0 equiv)
-
Anhydrous, degassed NMP
-
Aqueous Potassium Fluoride (KF, 10% w/w)
Step-by-Step Methodology
Step 1: System Preparation & Degassing
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with dry Argon. Causality: Pd(0) catalysts are highly susceptible to oxidation at ppm levels of O2, which leads to catalyst precipitation (Pd black) and promotes unwanted stannane homocoupling[4].
-
Add anhydrous LiCl (2.0 equiv) to the flask. Heat the flask under a vacuum at 150 °C for 2 hours to remove residual moisture, then cool to room temperature under Argon.
Step 2: Reagent Charging 3. Quickly charge the flask with Pd2(dba)3 (2.5 mol%), AsPh3 (10 mol%), and CuI (10 mol%). 4. Add anhydrous NMP (to achieve a 0.2 M concentration) and stir for 10 minutes until a homogeneous, deep red/purple solution forms. 5. Inject the organotributylstannane (1.2 equiv) followed by cis-1-bromo-2-fluoroethylene (1.0 equiv) via a gastight syringe.
Step 3: Reaction Execution & IPC Monitoring
6. Heat the reaction mixture to 60 °C using a pre-calibrated oil bath or heating block.
7. Self-Validation Check (IPC): After 4 hours, withdraw a 50 µL aliquot under Argon. Dilute with CDCl3 and acquire a crude
-
Validation Criteria: The starting material exhibits a distinct doublet of doublets. The product will show a shifted signal. Measure the coupling constant (
) to confirm stereoretention (typically 12–20 Hz for cis vs. 40–80 Hz for trans).
-
Continue heating until complete consumption of the vinyl bromide is observed (typically 8–12 hours).
Step 4: Quench and Fluorous Workup 9. Cool the reaction to room temperature. Dilute the mixture with diethyl ether (10 volumes). 10. Tin Scavenging: Add an equal volume of 10% aqueous KF solution. Stir the biphasic mixture vigorously for 1 hour. Causality: Tributyltin bromide (Bu3SnBr) is highly toxic and streaks on silica gel. KF converts it into tributyltin fluoride (Bu3SnF), an insoluble polymeric solid that can be easily removed[2]. 11. Filter the entire biphasic mixture through a pad of Celite to remove the precipitated Bu3SnF and Pd black. 12. Separate the organic layer, wash sequentially with water (3x to remove NMP) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure cis-fluoroalkene.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Formation of E-isomer | Radical-mediated isomerization or excessive thermal stress. | Lower reaction temperature to 50 °C. Add a radical scavenger (e.g., BHT, 5 mol%) to suppress single-electron transfer pathways. |
| High Stannane Homocoupling | Oxygen ingress during reaction setup. | Strictly adhere to Schlenk techniques. Sparge NMP with Argon for 30 minutes prior to use. |
| Incomplete Conversion | Catalyst deactivation or sluggish transmetalation. | Ensure LiCl is strictly anhydrous. Increase CuI loading to 20 mol% to enhance the "Copper Effect"[3]. |
References
-
Quantitative evaluation of the factors contributing to the “Copper Effect” in the Stille reaction. Casado AL, Espinet P. Organometallics (2003).3
-
Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. ACS Publications (1997). 2
-
Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega (2024). 1
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC (2020).4
Sources
Strategic Introduction of Fluorine into Bioactive Molecules via Vinyl Halides: Cross-Coupling and Olefination Pathways
As the demand for metabolically stable and highly bioavailable therapeutics intensifies, the strategic incorporation of fluorine has become a cornerstone of modern drug design. Fluoroalkenes, in particular, serve as isopolar and isosteric mimics of amide bonds. They offer distinct biophysical advantages, including modulated lipophilicity, altered hydrogen-bonding profiles, and profound resistance to protease hydrolysis[1][2].
For researchers and drug development professionals, vinyl halides represent a premier class of synthons for the late-stage functionalization of complex molecules[3]. This application note details the mechanistic rationale, quantitative performance metrics, and self-validating experimental protocols for synthesizing biologically active fluoroalkenes via vinyl halide intermediates.
Mechanistic Rationale: The Superiority of Vinyl Halides
The synthesis of fluoroalkenes traditionally suffered from poor stereocontrol and the requirement for harsh, functional-group-intolerant conditions. The advent of vinyl halide-centric pathways has revolutionized this space by offering orthogonal reactivity.
Transition-Metal Catalyzed Cross-Coupling
Multihalogenated fluorovinyl ethers possess a unique structural advantage: they contain multiple distinct halogens (e.g., bromine, chlorine, and fluorine) on the same vinylic framework. In Suzuki-Miyaura or Stille couplings, the carbon-bromine bond undergoes selective oxidative addition by a Palladium(0) catalyst, leaving the C-F and C-Cl bonds intact for subsequent functionalization[4]. The causality behind using specific ligands, such as triphenylphosphine (PPh₃), lies in their ability to electronically stabilize the Pd(0) intermediate, thereby preventing catalyst aggregation and the formation of inactive "palladium black"[5].
Metal-Free Shapiro Fluorination
Conversely, when transition metals must be avoided (e.g., in late-stage API synthesis where heavy metal purging is challenging), the Shapiro fluorination provides a direct route from widely available ketones to fluoroalkenes[2]. This pathway relies on the generation of a highly reactive vinyllithium intermediate via base-induced decomposition of a hydrazone. The causality of success here dictates strict cryogenic control (-78 °C) to prevent the auto-decomposition of the vinyllithium species before it can be trapped by an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI)[2].
Quantitative Performance Metrics
The following table summarizes the operational parameters and stereochemical outcomes of the primary synthetic strategies discussed in this guide.
| Synthetic Strategy | Starting Material | Key Reagents / Catalyst | Yield Range | Stereoselectivity | Ref |
| Suzuki-Miyaura Coupling | Multihalogenated vinyl ethers | Pd(OAc)₂, PPh₃, Arylboronic acids | 70–95% | Substrate-dependent | [4] |
| Shapiro Fluorination | Aliphatic/Aryl Ketones | ArSO₂NHNH₂, n-BuLi, NFSI | Up to 78% | High Diastereoselectivity | [2] |
| Decarboxylative Olefination | 2-fluoroacrylic acids | AgOAc (5–50 mol%), Heat | >90% | >98% E-isomer | [6] |
| Photoredox Dual Catalysis | Vinyl Halides | 4CzIPN, Ni(II), Nucleophiles | 47–63% | Retention of configuration | [3] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process analytical controls are embedded to ensure mechanistic fidelity at each critical juncture.
Protocol A: Synthesis of Fluoroalkenes via Pd-Catalyzed Cross-Coupling
Objective: Chemoselective arylation of multihalogenated fluorovinyl ethers.
-
Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the multihalogenated vinyl ether (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Introduction: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%). Causality Note: The 1:2 ratio of Pd to PPh₃ is critical to ensure the formation of the active, coordinatively unsaturated 14-electron Pd(0) species without over-saturating the metal center[5].
-
Atmospheric Control: Evacuate the flask and backfill with ultra-high-purity N₂. Repeat this cycle three times to rigorously exclude oxygen, which would otherwise prematurely oxidize the Pd(0) catalyst.
-
Solvent Addition: Inject a degassed mixture of THF/H₂O (4:1 v/v). The biphasic nature of this solvent system ensures the simultaneous dissolution of the organic coupling partners and the inorganic base.
-
Thermal Activation & Monitoring: Heat the mixture to 60 °C and stir for 12 hours.
-
Self-Validation Step: Withdraw a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS. The disappearance of the starting vinyl ether mass peak and the emergence of the cross-coupled product mass confirms catalytic turnover.
-
-
Workup: Cool to room temperature, quench with deionized water, and extract with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Mechanistic cycle of Pd-catalyzed cross-coupling for fluoroalkene synthesis.
Protocol B: Metal-Free Shapiro Fluorination for Peptidomimetics
Objective: Direct conversion of ketones to amide-bioisostere fluoroalkenes.
-
Hydrazone Formation: Condense the starting ketone (1.0 equiv) with 2,4,6-triisopropylbenzenesulfonylhydrazide (1.05 equiv) in methanol at room temperature until precipitation ceases. Filter and dry the resulting hydrazone.
-
Cryogenic Deprotonation: Dissolve the hydrazone in anhydrous TMEDA/hexanes (1:1 v/v) under an argon atmosphere and cool to -78 °C using a dry ice/acetone bath.
-
Vinyllithium Generation: Dropwise add n-BuLi (2.2 equiv). Causality Note: The first equivalent deprotonates the nitrogen, while the second equivalent triggers the elimination of N₂ and the arylsulfinate leaving group, generating the highly nucleophilic vinyllithium intermediate[2].
-
Electrophilic Fluorination: After stirring for 30 minutes at -78 °C, rapidly introduce a pre-cooled solution of N-fluorobenzenesulfonimide (NFSI) (1.5 equiv) in anhydrous THF. NFSI acts as a stable, easily handled electrophilic fluorine source that efficiently traps the vinyllithium intermediate.
-
Validation & Isolation: Allow the reaction to slowly warm to room temperature over 2 hours.
-
Self-Validation Step: Analyze a crude aliquot via ¹⁹F NMR. A distinct resonance typically between -100 to -120 ppm confirms the successful installation of the vinylic fluorine.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and purify via column chromatography to isolate the pure peptidomimetic fluoroalkene.
Stepwise progression of the Shapiro fluorination reaction from ketones to fluoroalkenes.
References
1.4 - Beilstein Journals 2.1 - KU ScholarWorks 3. 6 - PMC 4.5 - ResearchGate 5.2 - Organic Chemistry Portal 6.3 - PMC
Sources
- 1. DSpace [kuscholarworks.ku.edu]
- 2. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 3. Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. A Practical Synthesis of Terminal Vinyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Sonogashira coupling protocols using (Z)-1-Bromo-2-fluoroethylene
Application Note: High-Fidelity Sonogashira Coupling of (Z)-1-Bromo-2-fluoroethylene
Part 1: Executive Summary & Strategic Analysis
1.1 Introduction The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. The monofluoroalkene moiety (–CF=CH–) serves as a non-hydrolyzable bioisostere of the amide bond, offering similar electronic properties and planarity while resisting peptidase degradation.
(Z)-1-Bromo-2-fluoroethylene (CAS: 2366-31-6) is a high-value building block for installing the (Z)-fluoroalkene motif. However, its utilization in Sonogashira cross-coupling presents two distinct engineering challenges:
-
Volatility: With a boiling point of ~36°C, the reagent behaves as a volatile liquid/gas hybrid under standard laboratory conditions, leading to stoichiometric drift if not handled in closed systems.
-
Stereochemical Integrity: Preserving the (Z)-configuration requires precise control over reaction temperature and catalyst selection to prevent thermodynamic relaxation to the (E)-isomer.
This guide outlines a Sealed-Vessel "Cold-Start" Protocol designed to maximize yield and ensure >98% stereoretention.
1.2 Chemical Profile: (Z)-1-Bromo-2-fluoroethylene
| Property | Value | Operational Implication |
| Molecular Formula | C₂H₂BrF | Low molecular weight; high atom economy. |
| Molecular Weight | 124.94 g/mol | -- |
| Boiling Point | ~36 °C | CRITICAL: Must be handled as a volatile. Use chilled syringes/vials. |
| Density | 1.693 g/cm³ | Dense liquid; settles at the bottom of biphasic mixtures. |
| Stereochemistry | (Z)-isomer | Kinetic product; prone to isomerization at high T (>80°C). |
| Reactivity | Vinyl Bromide | Less reactive than iodides; requires Pd(0)/Cu(I) catalysis. |
Part 2: Mechanistic Insight & Stereocontrol
The reaction proceeds via the standard Pd(0)/Cu(I) Sonogashira cycle.[1] The critical step for stereochemistry is the Oxidative Addition .
-
Retention of Configuration: Oxidative addition of vinyl halides to Pd(0) occurs with retention of stereochemistry. The (Z)-bromide generates a (Z)-vinylpalladium intermediate.
-
Isomerization Risk: Isomerization typically occurs via a zwitterionic intermediate or reversible insertion steps if the reaction temperature is too high or if the reaction stalls.
-
Fluorine Effect: The electronegative fluorine atom strengthens the C-Br bond slightly compared to non-fluorinated vinyl bromides, often requiring slightly longer reaction times or more active catalyst systems (e.g., bulky phosphines) compared to simple vinyl bromides.
Figure 1: Stereospecific Catalytic Cycle
Caption: The catalytic cycle emphasizes the retention of the (Z)-configuration during the oxidative addition step, crucial for the bioisostere synthesis.
Part 3: Experimental Protocol
Protocol A: Sealed-Vessel "Cold-Start" Method (Recommended)
Best for: Small to medium scale (100 mg - 5 g), ensuring no loss of volatile reagent.
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
(Z)-1-Bromo-2-fluoroethylene (1.2 - 1.5 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%)
-
Co-catalyst: CuI (5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (3.0 equiv)
-
Solvent: THF or DMF (Anhydrous, degassed)
Equipment:
-
Heavy-walled pressure vial or Schlenk tube with a screw cap (Teflon-lined).
-
Cooling bath (-20°C, ice/salt or cryocooler).
Step-by-Step Procedure:
-
Catalyst Loading: In a glovebox or under active Argon flow, charge the pressure vial with PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.05 equiv).
-
Note: CuI should be off-white. If brown/green, recrystallize from KI/H₂O before use.
-
-
Solvent & Alkyne Addition: Add the terminal alkyne (1.0 equiv) and anhydrous THF (concentration ~0.2 M). Add the amine base (Et₃N, 3.0 equiv).
-
Degassing: Sparge the solution with Argon for 5 minutes before adding the volatile bromide.
-
-
The "Cold-Start" Addition (Crucial Step): Cool the reaction vial to -20°C . Using a pre-cooled syringe (store in freezer for 10 min), withdraw (Z)-1-Bromo-2-fluoroethylene (1.2 equiv). Inject the cold bromide rapidly into the reaction mixture.
-
Why? This prevents vaporization of the bromide upon contact with the solvent and ensures accurate stoichiometry.
-
-
Reaction: Immediately seal the vial tightly. Allow the mixture to warm to Room Temperature (25°C) and stir for 1 hour. If reaction is sluggish (check TLC/LCMS), heat the sealed vial to 45-50°C .
-
Warning: Do not exceed 60°C to minimize isomerization risk.
-
-
Workup: Cool the vial to room temperature before opening (release pressure carefully). Dilute with Et₂O or EtOAc. Wash with saturated NH₄Cl (to remove Cu), followed by brine. Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Caution: If the product is also volatile (low MW enyne), avoid high-vacuum rotary evaporation.
-
Table 2: Optimization Parameters
| Parameter | Recommendation | Reason |
| Solvent | THF or DMF | THF is easier to remove; DMF accelerates sluggish reactions. |
| Base | Et₃N or Piperidine | Piperidine can sometimes accelerate the copper cycle. |
| Catalyst | PdCl₂(PPh₃)₂ | Robust, air-stable precursor. Pd(PPh₃)₄ is an alternative but more air-sensitive. |
| Temp | 25°C -> 50°C | Balance between rate and stereoretention. |
Part 4: Process Visualization
Figure 2: Experimental Workflow for Volatile Reagents
Caption: The "Cold-Start" workflow prevents the loss of the volatile (Z)-1-Bromo-2-fluoroethylene (bp 36°C).
Part 5: Troubleshooting & Quality Control
-
Issue: Low Yield.
-
Cause: Loss of (Z)-1-Bromo-2-fluoroethylene due to volatility.
-
Solution: Increase bromide equivalents to 1.5 or 2.[2]0. Ensure the seal is tight. Use the -20°C addition method strictly.
-
-
Issue: E/Z Isomerization.
-
Cause: Reaction temperature too high (>60°C) or reaction time too long (>24h).
-
Solution: Switch to a more active catalyst (e.g., Pd(t-Bu₃P)₂) to allow reaction at Room Temperature.
-
-
Issue: Homocoupling of Alkyne (Glaser Coupling).
-
Cause: Presence of Oxygen.
-
Solution: Rigorous degassing is required. Ensure the CuI is not oxidized (should be white/off-white).
-
References
-
Stereoselective Synthesis of Conjugated Fluoro Enynes. PubMed Central. (2012). Discusses the synthesis of fluoroenynes and the stability of the fluoroalkene moiety. Link
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journal of Organic Chemistry. (2014). Details Sonogashira protocols for related halogenated vinyl ethers. Link
-
Sonogashira Coupling. Organic Chemistry Portal. General mechanism and conditions for vinyl halide couplings. Link
-
Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes. Journal of Organic Chemistry. (2006). Highlights the stereoretention of 1-bromo-1-fluoroalkenes in cross-couplings.[3] Link
-
(Z)-1-Bromo-2-fluoroethylene Product Data. PubChem. Physical properties and safety data. Link
Sources
Application Notes & Protocols: Stereoselective Synthesis of Fluorinated Dienes from (Z)-1-Bromo-2-fluoroethylene
Abstract
Fluorinated dienes are pivotal structural motifs in modern medicinal chemistry and drug development, offering unique conformational constraints and metabolic stability. Strategic incorporation of fluorine can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of fluorinated 1,3-dienes, utilizing (Z)-1-Bromo-2-fluoroethylene as a versatile fluorinated building block. We will delve into the mechanistic underpinnings and practical execution of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings, which are instrumental in achieving high stereoselectivity.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced synthetic methodologies.
Introduction: The Strategic Value of Fluorinated Dienes
The introduction of fluorine into organic molecules is a well-established strategy in drug design to modulate key properties such as lipophilicity, metabolic stability, and binding affinity.[2][5] Fluorinated dienes, in particular, serve as bioisosteres for amide bonds and other peptidic linkages, providing enhanced stability against enzymatic degradation while maintaining crucial structural and electronic features.[6][7] (Z)-1-Bromo-2-fluoroethylene is an ideal starting material for these syntheses, as the stereochemistry of the resulting diene can be precisely controlled through the choice of catalytic system, allowing for the targeted synthesis of specific isomers. The palladium-catalyzed cross-coupling of this substrate with various vinyl partners offers a modular and efficient route to a diverse library of fluorinated dienes.[8][9]
Mechanistic Considerations: The Key to Stereocontrol
The success of these syntheses hinges on the stereospecificity of the chosen cross-coupling reaction. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10][11][12]
dot digraph "PDCatalyticCycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_cycle" { label="Catalytic Cycle"; bgcolor="#FFFFFF"; "Pd0L2" [label="Pd(0)L₂", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OxAdd" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "RedElim" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PdII_Complex" [label="R¹(F)C=C(H)-Pd(II)L₂-Br"]; "Diene_Complex" [label="R¹(F)C=C(H)-Pd(II)L₂-R²"];
}
subgraph "cluster_inputs" { label="Inputs"; bgcolor="#F1F3F4"; "BromoFluoro" [label="(Z)-1-Bromo-2-fluoroethylene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "VinylPartner" [label="Vinyl Partner (R²-M)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_output" { label="Output"; bgcolor="#F1F3F4"; "Product" [label="Fluorinated Diene", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
}
Caption: Generalized Catalytic Cycle for Fluorinated Diene Synthesis.
A critical feature of these reactions is that the stereochemistry of the vinyl halide is typically retained throughout the catalytic cycle. This means that starting with (Z)-1-bromo-2-fluoroethylene will predominantly yield the (Z,E)- or (Z,Z)-diene, depending on the stereochemistry of the vinyl coupling partner. The choice of ligands on the palladium catalyst can also influence the reaction, sometimes affecting the rate and yield, and can be crucial in preventing side reactions like hydrodehalogenation.[13][14]
Synthetic Methodologies & Protocols
The following sections provide detailed protocols for the most effective methods for preparing fluorinated dienes from (Z)-1-bromo-2-fluoroethylene.
Suzuki-Miyaura Coupling: A Versatile and Robust Method
The Suzuki-Miyaura coupling is often the method of choice due to the commercial availability and stability of boronic acids and their derivatives, as well as the generally mild reaction conditions.[3][15] This reaction is known for its high functional group tolerance, making it suitable for complex molecule synthesis.[16]
Protocol 1: Stereoselective Suzuki-Miyaura Coupling
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
(Z)-1-Bromo-2-fluoroethylene
-
Vinylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DME/H₂O mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinylboronic acid, the base, and the solvent.
-
Degassing: Sparge the mixture with argon for 15-20 minutes to remove dissolved oxygen.
-
Reagent Addition: Add (Z)-1-bromo-2-fluoroethylene to the mixture, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expert Insights: The choice of base and solvent system can be critical. For less reactive boronic acids, a stronger base like Cs₂CO₃ and a solvent mixture such as dioxane/water may be necessary to facilitate the transmetalation step. The stereochemical purity of the product is highly dependent on the purity of the starting (Z)-1-bromo-2-fluoroethylene.
Stille Coupling: An Alternative for Specific Substrates
While the toxicity of organotin reagents is a significant drawback, the Stille coupling offers a powerful alternative, particularly when the corresponding boronic acid is unstable or difficult to prepare.[10][17] Organostannanes are often stable to air and moisture, making them relatively easy to handle.[11]
Protocol 2: Stereoselective Stille Coupling
Materials:
-
(Z)-1-Bromo-2-fluoroethylene
-
Vinylstannane (e.g., vinyltributyltin, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (Z)-1-bromo-2-fluoroethylene, the vinylstannane, and the palladium catalyst in the anhydrous solvent.
-
Degassing: Degas the solution by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) until the starting material is consumed, as indicated by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and concentrate in vacuo.
-
Purification: The removal of tin byproducts can be challenging. A common method is to dissolve the crude product in a suitable solvent and wash with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts. After filtration, the organic layer is dried and concentrated. The final product is then purified by flash column chromatography.
Expert Insights: The Stille reaction is highly stereospecific.[4][9] The primary challenge is the purification to remove toxic tin byproducts. The KF wash is a crucial step for achieving high purity. For difficult couplings, the addition of a copper(I) co-catalyst can sometimes accelerate the reaction.
Data Summary & Comparison
The choice between Suzuki-Miyaura and Stille coupling often depends on substrate availability and tolerance for tin-based reagents. Below is a comparative summary.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Coupling Partner | Vinylboronic acids/esters | Vinylstannanes |
| Toxicity | Boronic acids are generally low toxicity. | Organotin reagents are highly toxic. |
| Byproducts | Boron-based, generally easy to remove. | Tin-based, often difficult to remove. |
| Reaction Conditions | Mild to moderate heating, requires a base. | Often requires higher temperatures, base not always needed. |
| Functional Group Tolerance | Generally very high. | Good, but can be sensitive to acidic protons. |
| Stereoselectivity | Excellent, with retention of configuration.[3] | Excellent, with retention of configuration.[4] |
Applications in Drug Development
The fluorinated dienes synthesized via these methods are valuable precursors for a wide range of biologically active molecules. Their ability to act as stable mimics of peptide bonds makes them particularly attractive for the development of protease inhibitors and other therapeutics where metabolic stability is paramount.[18][19] For example, the incorporation of a fluoro-olefin has been shown to improve the pharmacokinetic properties of various kinase inhibitors used in oncology.[18]
Conclusion
The palladium-catalyzed cross-coupling of (Z)-1-bromo-2-fluoroethylene provides a reliable and stereocontrolled route to valuable fluorinated dienes. Both the Suzuki-Miyaura and Stille couplings are effective methods, each with its own advantages and disadvantages. By carefully selecting the reaction conditions and coupling partners, researchers can access a wide array of fluorinated building blocks, paving the way for the discovery of new and improved therapeutics. The protocols and insights provided in this guide are intended to empower scientists in drug development to effectively utilize these powerful synthetic tools.
References
- Mechanistic Insights into the Palladium-Catalyzed Perfluoroalkylative Carbonylation of Unactivated Alkenes to β-Perfluoroalkyl Esters: A DFT Study.The Journal of Physical Chemistry A - ACS Publications.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.Organometallics - ACS Figshare.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.The Weizmann Institute of Science - WIS Works.
-
One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. Organic Chemistry Portal. Available at: [Link]
-
Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. MDPI. Available at: [Link]
-
Access to fluorinated dienes through hydrofluorination of 2-En-4-ynoates. RSC Publishing. Available at: [Link]
-
Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. ACS Publications. Available at: [Link]
-
Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. ResearchGate. Available at: [Link]
- Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling.Source not found.
-
Strategies for the synthesis of fluorinated 1,3‐dienes. ResearchGate. Available at: [Link]
-
Palladium-catalyzed cross-coupling of... ResearchGate. Available at: [Link]
- Fluorine in drug discovery: Role, design and case studies.Source not found.
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Available at: [Link]
-
alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes. PubMed. Available at: [Link]
-
Stille Coupling. Organic Synthesis. Available at: [Link]
-
Stereoselective synthesis of (Z,E)-2-bromo-1,3-dienes via the palladium (O) catalyzed cross coupling reactions of 1,1-dibromoolefins and vinylboronic acids. R Discovery. Available at: [Link]
-
Synthesis of Fluorodienes. PubMed. Available at: [Link]
-
Synthesis of fluorodienes. Internet Archive. Available at: [Link]
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Stereoselective Preparation of (E)- and (Z)-α-Fluorostilbenes via Palladium-Catalyzed Cross-Coupling Reaction of High E/Z Ratio and (Z)-1-Bromo-1-fluoroalkenes. The Journal of Organic Chemistry - Figshare. Available at: [Link]
- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds.Source not found.
- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.Source not found.
-
Stille reaction. Wikipedia. Available at: [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds. Organic Chemistry Portal. Available at: [Link]
- Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2- Difluoroalkenes and Boronic Acids.Source not found.
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journals. Available at: [Link]
-
(PDF) Palladium‐Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis. ResearchGate. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Available at: [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. figshare.com [figshare.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. organic-chemistry.org [organic-chemistry.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Cryogenic Generation of (Z)-1-Fluoro-2-magnesioethylene
Part 1: Executive Summary & Strategic Rationale
The Challenge: Stability vs. Reactivity
The formation of Grignard reagents from 1,2-dihaloalkenes, specifically (Z)-1-Bromo-2-fluoroethylene , presents a dichotomy in organometallic chemistry.[1] The target species, (Z)-1-fluoro-2-magnesioethylene , is a "fleeting" intermediate.[1]
-
-Elimination Risk: The primary failure mode is the rapid
-elimination of magnesium bromide fluoride (MgBrF), resulting in the formation of fluoroacetylene (explosive) or polymerization products.[1] This process is thermodynamically driven and accelerates above -40°C.[1] -
Stereochemical Erosion: Preserving the (Z)-configuration is critical for bioisostere synthesis (e.g., peptide mimics).[1] Classical direct magnesium insertion (oxidative addition) proceeds via radical intermediates on the metal surface, often leading to thermodynamic equilibration and loss of stereochemical integrity (E/Z scrambling).[1]
The Solution: Magnesium-Halogen Exchange
Direct oxidative addition (adding Mg turnings) is not recommended for this substrate due to the high activation energy required to insert Mg into the C-Br bond, which necessitates temperatures that trigger elimination.[1]
The recommended protocol utilizes the Knochel "Turbo Grignard" (iPrMgCl[1]·LiCl). [2][3]
-
Mechanism: I/Mg or Br/Mg exchange proceeds via a concerted four-membered transition state or a polar pathway, avoiding free radicals and preserving the alkene geometry.[1]
-
Kinetic Advantage: The presence of LiCl breaks up polymeric magnesium aggregates, creating a more reactive monomeric species. This allows the exchange to occur at -78°C , kinetically trapping the Grignard reagent before elimination or isomerization can occur.[1]
Part 2: Mechanistic Pathways & Decision Logic[1]
The following diagram illustrates the competition between the desired exchange pathway and the catastrophic elimination pathway.
Figure 1: Reaction landscape showing the narrow operating window for the target Grignard reagent.[1] Temperature control is the sole governor of the elimination pathway.
Part 3: Detailed Experimental Protocol
Reagents & Equipment
| Component | Grade/Specification | Critical Note |
| Substrate | (Z)-1-Bromo-2-fluoroethylene | >98% purity.[1] Volatile (bp ~75°C). Handle in cold.[1] |
| Reagent | iPrMgCl[2][3][4][5][6]·LiCl (Turbo Grignard) | 1.3 M in THF.[1] Titrate before use (e.g., with iodine/LiCl).[1] |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, inhibitor-free.[1] Distilled from Na/Benzophenone or passed through activated alumina. |
| Quench | Electrophile (e.g., Benzaldehyde) | Freshly distilled.[1] |
| Cryostat | Acetone/Dry Ice or Cryocooler | Must maintain stable -78°C. |
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 50 mL Schlenk flask or 3-neck round-bottom flask under high vacuum.
-
Backfill with Argon (Ar) three times.[1] Nitrogen (N2) is acceptable, but Argon is preferred for density.[1]
-
Add a magnetic stir bar and cap with a rubber septum.
Step 2: Substrate Loading
-
Charge the flask with anhydrous THF (10 mL per 1.0 mmol substrate).
-
Cool the solvent to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Add (Z)-1-Bromo-2-fluoroethylene (1.0 equiv) via gas-tight syringe.[1] Note: If the substrate is stored as a liquid, keep the syringe cold to prevent vaporization.
Step 3: The Exchange (The Critical Step)
-
Load the iPrMgCl·LiCl solution (1.05 equiv) into a separate syringe.
-
Add the Grignard reagent dropwise over 5–10 minutes along the side of the flask wall to precool the solution before it hits the bulk mixture.
-
Stir at -78°C for exactly 30 minutes.
-
Checkpoint: Do not exceed 45 minutes. While the exchange is fast, prolonged stirring increases the risk of isomerization.
-
Visual: The solution typically remains clear or turns slightly pale yellow. A dark brown color indicates decomposition (polymerization).[1]
-
Step 4: Electrophilic Trapping (In-Situ)
-
The Grignard reagent is not stable for storage . It must be reacted immediately.
-
Add the electrophile (e.g., aldehyde, ketone, Weinreb amide) (1.1 equiv) dissolved in a minimal amount of THF dropwise at -78°C.[1]
-
Crucial: Stir at -78°C for 1 hour.
-
Only then remove the cooling bath and allow the mixture to warm slowly to 0°C over 2 hours.
Step 5: Workup
-
Quench with saturated aqueous NH4Cl solution.[7]
-
Extract with Et2O (3x).[1]
-
Dry organics over MgSO4 and concentrate (carefully—products may be volatile).[1]
Part 4: Quality Control & Validation
Since the Grignard intermediate cannot be isolated, validation is performed via Deuterium Quench Studies .
Protocol:
-
Perform the exchange as described above on a 0.5 mmol scale.
-
Instead of an electrophile, add 0.5 mL of CD3OD (Methanol-d4) or D2O at -78°C.
-
Analyze the organic layer via 19F-NMR and 1H-NMR .[1]
Interpretation Criteria:
| Observation | Conclusion | Action |
|---|---|---|
| Product: (Z)-1-Fluoro-2-deuterioethylene | Success. Exchange was quantitative and stereoretentive.[1] | Proceed to production. |
| Product: (E)-1-Fluoro-2-deuterioethylene | Isomerization. | Reduce exchange time or lower temperature (if possible).[1] |
| Product: (Z)-1-Fluoroethylene (No D) | Failed Exchange. | Re-titrate iPrMgCl[1]·LiCl; ensure anhydrous conditions. |
| Product: Fluoroacetylene / Polymer | Elimination. | Temperature was too high (> -50°C).[1] |
NMR Signature (19F):
-
Look for the characteristic coupling constants of the fluoroalkene. The cis (Z) coupling (
) is typically smaller (4–20 Hz) than the trans (E) coupling (20–50 Hz), though in gem-fluoro systems this varies.[1] For 1,2-difluoro/bromo systems, rely on literature shifts (see Burton et al.).
Part 5: Safety & Hazards
-
Fluoroacetylene Formation: If the reaction warms without a quench, it generates fluoroacetylene. This gas is pyrophoric and potentially explosive in high concentrations. Always keep the reaction under inert atmosphere and vent into a bleach trap if decomposition is suspected.
-
Pressure: (Z)-1-Bromo-2-fluoroethylene is volatile.[1] Sealed tubes should be avoided unless rated for high pressure; standard Schlenk lines are preferred.
References
-
Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336.[1] Link[1]
- Foundational text for the Turbo Grignard methodology.
-
Burton, D. J., & Yang, Z.-Y. (1992).[1] Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl.[1] Tetrahedron, 48(2), 189–275.[1] Link
- The authoritative review on the stability and elimination risks of fluorin
-
Anbarasan, P., Neumann, H., & Beller, M. (2010).[1] A Novel and Convenient Synthesis of β-Stereoselective Fluoro-Olefins. Chemistry – A European Journal, 16(16), 4725–4728.[1] Link[1]
- Discusses stereoselectivity challenges in fluoroalkene synthesis.
-
Pannecoucke, X., & Gouverneur, V. (2018).[1] Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Academic Press. Link
- Context for the application of (Z)-fluoroalkenes as peptide bond isosteres.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Selective Metalation and Additions [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
Lithium-halogen exchange procedures for (Z)-1-Bromo-2-fluoroethylene
This Application Note and Protocol details the high-fidelity lithium-halogen exchange of (Z)-1-Bromo-2-fluoroethylene , a specialized workflow for generating the unstable (Z)-1-fluoro-2-lithioethylene intermediate. This species serves as a critical building block for installing the (Z)-fluoroalkenyl motif in drug candidates, acting as a bioisostere for peptide bonds or metabolic blockers.
Part 1: Core Directive - Strategic Overview
The Challenge: Beta-Elimination vs. Trapping
The primary obstacle in utilizing (Z)-1-Bromo-2-fluoroethylene is the extreme instability of the resulting lithiated species, (Z)-1-fluoro-2-lithioethylene . Unlike its geminal counterpart (1-fluoro-1-lithioethylene), this vicinal species possesses a lithium atom at the C1 position and a fluorine atom at the C2 position. This geometric arrangement creates a high propensity for
The Solution: Kinetic Stabilization
Success relies on cryogenic kinetic control . By conducting the exchange at -110°C to -78°C in a solvent system that maximizes heat transfer and solubility (Trapp mixture), the rate of Li-Br exchange (
Part 2: Scientific Integrity & Logic
Mechanistic Insight
The reaction proceeds via a rapid lithium-halogen exchange using tert-Butyllithium (
-
Step 1 (Exchange):
-
Note: The second equivalent of
-BuLi destroys the resulting -BuBr, preventing alkylation side reactions.
-
-
Step 2 (Path A - Trapping):
(Desired) -
Step 3 (Path B - Decomposition):
(Undesired)
Critical Parameters
| Parameter | Specification | Rationale |
| Temperature | -110°C to -95°C | Essential to suppress |
| Solvent | Trapp Mixture (THF:Et | Remains fluid and stirrable at -110°C (pure THF becomes viscous/freezes). |
| Reagent | Provides the fastest exchange kinetics. Requires 2.0–2.1 equivalents. | |
| Atmosphere | Argon (Positive Pressure) | Nitrogen can react with lithium species at surface interfaces; Argon is inert. |
Part 3: Experimental Protocol
Protocol: Cryogenic Generation and Trapping of (Z)-1-Fluoro-2-lithioethylene
Safety Warning: tert-Butyllithium is pyrophoric. Extreme caution and flame-retardant PPE are mandatory. Ensure a quench bucket (sand/soda ash) is available.
Materials:
-
(Z)-1-Bromo-2-fluoroethylene (Commercial or synthesized via Zn reduction of 1,1,2-tribromo-2-fluoroethane).
- -BuLi (1.7 M in pentane).
-
Electrophile (e.g., Benzaldehyde, Chlorotrimethylsilane), neat or in THF.
-
Trapp Solvent Mixture (THF:Et
O:Pentane 4:1:1), anhydrous.
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal low-temperature thermometer, and argon inlet.
-
Solvent Cooling: Cannulate the Trapp solvent mixture (20 mL per mmol of substrate) into the flask. Cool the bath to -110°C using a liquid nitrogen/ethanol slush or a specialized cryocooler.
-
Checkpoint: Ensure the internal temperature reaches at least -105°C before proceeding.
-
-
Substrate Addition: Add (Z)-1-Bromo-2-fluoroethylene (1.0 equiv) via syringe. Allow 5 minutes for temperature equilibration.
-
Lithiation (The Critical Step):
-
Add
-BuLi (2.05 equiv) dropwise down the side of the flask over 10 minutes. -
Crucial: Monitor internal temperature. Do not allow it to rise above -100°C.
-
Stir for 15–20 minutes at -110°C. The solution may turn slightly yellow/orange.
-
-
Trapping:
-
Add the Electrophile (1.2–1.5 equiv) slowly (neat or as a pre-cooled THF solution).
-
Note: For reactive electrophiles (aldehydes/ketones), the reaction is instantaneous. For silyl chlorides, stir for 30 mins at -110°C.
-
-
Warming & Quench:
-
Allow the mixture to warm slowly to -78°C over 1 hour.
-
Quench with saturated aqueous NH
Cl (5 mL) at -78°C. -
Remove the cooling bath and allow to warm to room temperature.
-
-
Workup: Extract with Et
O (3x), wash with brine, dry over MgSO , and concentrate carefully (products may be volatile).
Part 4: Visualization (Graphviz)
Caption: Workflow for the cryogenic generation of (Z)-1-fluoro-2-lithioethylene, highlighting the critical divergence between successful trapping and thermal decomposition.
Part 5: References
-
Novikov, Y. Y., & Sampson, P. (2005). 1-Bromo-1-lithioethene: A Practical Reagent in Organic Synthesis. Journal of Organic Chemistry, 70(25), 10247–10259. Link
-
Grounding: Establishes the protocol for handling volatile fluoro-lithio species and the use of Trapp mixtures.
-
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Grounding: Authoritative source on "Trapp mixture" composition and superbase dynamics.
-
-
Burton, D. J., & Yang, Z. Y. (1992). Fluorinated Organometallics: Vinyl Lithium Reagents. Tetrahedron, 48(2), 189-275.
-
Grounding: Comprehensive review on the stability and elimination mechanisms of beta-fluoro vinyllithiums.
-
-
Pan, Y., et al. (2010). Stereoselective Synthesis of Fluoroalkenes. Chemical Reviews, 111(8), 4703–4806.
-
Grounding: Discusses the stereochemical retention of Z-fluoroalkenes during metallation.
-
Troubleshooting & Optimization
Preventing Z-to-E isomerization of 1-bromo-2-fluoroethylene
Technical Support Center: Stereochemical Integrity of 1-Bromo-2-Fluoroethylene
Current Status: Operational Topic: Prevention of Z-to-E Isomerization Audience: Synthetic Chemists, Process Engineers, Medicinal Chemists
Executive Summary & Immediate Action
The Core Problem: 1-Bromo-2-fluoroethylene is kinetically stable but thermodynamically labile.[1] The carbon-bromine (C-Br) bond is the "weak link" (approx. 68 kcal/mol).[1] Exposure to UV light, heat, or radical initiators triggers homolytic cleavage, creating a vinyl radical that rapidly inverts, destroying stereochemical purity.
Immediate Stabilization Protocol (Do this first):
-
Light Block: Wrap all storage and reaction vessels in aluminum foil or use amberized glassware immediately.[1]
-
Radical Trap: Ensure storage solvents contain a stabilizer (e.g., BHT or Copper wire) if compatible with downstream chemistry.[1]
-
Cold Chain: Store neat material at -20°C; do not store as a dilute solution in non-degassed solvents.
The Physics of Isomerization (Know Your Enemy)
To prevent isomerization, you must understand the mechanism driving it. Unlike simple alkenes, haloalkenes possess a unique vulnerability due to the C-Br bond.[1]
Mechanism: The Radical Inversion Loop
Isomerization is rarely a concerted rotation around the double bond (which requires ~60 kcal/mol). Instead, it proceeds via a low-energy radical pathway.[1]
Figure 1: The radical mechanism responsible for stereochemical erosion.[1] Note that once the C-Br bond homolyzes, stereochemical information is lost.
Storage & Handling Protocols
Objective: Maintain >98% isomeric purity during shelf-life.
| Parameter | Specification | Technical Rationale |
| Container | Amber Glass + Foil Wrap | Prevents |
| Stabilizer | Cu Wire or BHT (10-100 ppm) | Scavenges trace peroxides or radicals formed by incidental light exposure.[1] |
| Headspace | Argon/Nitrogen (O2 < 5 ppm) | Oxygen can form peroxy radicals that initiate the isomerization chain.[1] |
| Temperature | -20°C to -80°C | Arrhenius suppression of thermal bond rotation and radical generation.[1] |
User Warning: Commercial "97%" purity often refers to chemical purity, not isomeric purity.[1] Always verify the Z:E ratio via 19F-NMR upon receipt.
-
Z-Isomer:
-105 to -115 ppm (typical range, coupling dependent).[1] -
E-Isomer:
-120 to -130 ppm.[1] -
Note: The coupling constant
is definitive.[1] (typically Hz vs Hz for fluoroalkenes, though Br influence can compress this).[1]
Reaction Optimization (Synthesis & Coupling)
Scenario: You are using (Z)-1-bromo-2-fluoroethylene in a Suzuki-Miyaura or Stille coupling.[1] Issue: The product is a Z/E mixture despite starting with pure Z.
Root Cause Analysis: Catalytic Isomerization
Palladium catalysts can isomerize vinyl halides via two pathways:
-
Reversible Oxidative Addition: The Pd inserts into the C-Br bond.[1] If the complex is long-lived, rotation occurs before the transmetallation step.
-
-Hydride Elimination: If the catalytic cycle stalls,
-elimination/re-insertion scrambles the geometry.[1]
Troubleshooting Guide: Coupling Reactions
| Variable | Recommendation | Why? |
| Catalyst Loading | High (2-5 mol%) | Faster turnover reduces the lifetime of the vulnerable Pd-alkenyl intermediate.[1] |
| Ligand | Bulky, Electron-Rich (e.g., SPhos, XPhos, | Promotes rapid oxidative addition and, crucially, rapid reductive elimination , outcompeting isomerization. |
| Temperature | Keep < 60°C | Thermal energy assists the rotation of the Pd-alkenyl complex.[1] |
| Base | Mild (Cs2CO3, K3PO4) | Strong bases can promote deprotonation/reprotonation cycles (rare but possible).[1] |
Purification Strategy (Distillation)
Separating Z and E isomers of 1-bromo-2-fluoroethylene is difficult but possible due to dipole moment differences.[1]
-
Z-Isomer (cis): The C-F and C-Br dipoles are roughly additive (60° angle).[1] Higher Polarity = Higher Boiling Point. [1][2]
-
E-Isomer (trans): The dipoles oppose (180°).[1] While they don't cancel perfectly (Br
F), the net dipole is lower. Lower Polarity = Lower Boiling Point. [1]
Distillation Protocol:
-
Use a fractionating column (Vigreux or spun band).[1]
-
Do not distill at atmospheric pressure (high heat = isomerization).[1]
-
Use vacuum distillation to keep the pot temperature below 40°C.
-
Discard the initial fraction (enriched in the volatile E-isomer).
Troubleshooting Logic Flow
Use this decision tree to diagnose stereochemical loss in your workflow.
Figure 2: Diagnostic workflow for identifying the source of isomerization.
Frequently Asked Questions (FAQ)
Q1: Can I use silica gel chromatography to separate the isomers?
A: It is difficult. The polarity difference is small, and silica is slightly acidic. If you must, use neutralized silica (treat with 1% Et3N in hexane) and keep the column cold. Silver nitrate-impregnated silica (
Q2: I see a color change to yellow/brown in my storage vial. Is it safe to use?
A: No. The color indicates the release of free Bromine (
Q3: Which solvent is best for reactions to preserve stereochemistry? A: Non-polar solvents (Toluene, Hexane) generally stabilize the E-isomer (less polar), while polar solvents (DMF, DMSO) might stabilize the Z-isomer (more polar) via dipole solvation. However, THF is often the best compromise for coupling reactions, provided it is BHT-stabilized and peroxide-free.
References
-
Burton, D. J., & Yang, Z. Y. (1992).[1] Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallic Reagents. Tetrahedron, 48(2), 189-275.[1] Link[1]
-
Demiel, A. (1962).[1][3] Structure and Stability of Isomeric Fluorobromoethylenes.[1][3] Journal of Organic Chemistry, 27(10), 3500–3504.[3] Link
-
Motherwell, W. B., & Tozer, M. J. (1991).[1] The reaction of thionyl bromide with 1,1-difluoro-1-alken-3-ols: A stereoselective synthesis of 1-bromo-1,1-difluoro-2-alkenes.[1] Synlett, 1991(02), 68-70.[1] Link
-
BenchChem Technical Support. (2025). E/Z Isomer Stability in Fluoroalkenes: A Comparative Guide.Link (Cited for general "cis-effect" data in fluoroalkenes).[1]
Sources
- 1. (Z)-1-Bromo-2-fluoroethylene | C2H2BrF | CID 5709597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2 constitutional structural isomers of molecular formula C2H2Cl2, C2H2Br2, C2H2F2 or C2H2I2, condensed structural formula, skeletal formula, positional group isomerism, IUPAC names, boiling points differences in physical properties uses applications Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Yield in Cross-Couplings with Volatile Vinyl Halides
Welcome to the Advanced Troubleshooting Portal for cross-coupling reactions involving highly volatile and gaseous vinyl halides (e.g., vinyl chloride, vinyl bromide). This guide is designed for researchers, scientists, and process chemists facing yield bottlenecks due to reagent volatility, sluggish oxidative addition, and competing side reactions.
Diagnostic Logic & Workflow
Diagnostic logic tree for resolving low yields in vinyl halide couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
Phase A: The Volatility Challenge (Handling & Stoichiometry)
Q: My yields are highly inconsistent when using vinyl chloride (bp -13.4 °C). How can I prevent reagent loss before the catalytic cycle even begins? A:
-
The Causality: Vinyl chloride is a gas at standard room temperature. In standard round-bottom flasks equipped with reflux condensers, the reagent rapidly escapes the liquid phase into the headspace and out through the bubbler before the rate-limiting oxidative addition step can occur. This leads to severe stoichiometric imbalances and stalled reactions.
-
The Solution: You must shift the equilibrium of the gas-liquid interface. Use a heavy-walled pressure tube or a specialized autoclave. Pre-cool your solvent system to -40 °C (using a dry ice/acetonitrile bath) to increase the solubility of the gas before condensing the vinyl chloride directly into the reaction mixture. Seal the vessel with a Teflon-lined crimp cap before allowing the system to warm to room temperature.
Phase B: The Reactivity Challenge (Catalyst & Ligand Selection)
Q: I am seeing zero conversion with vinyl chloride using standard Pd(PPh3)4, even in a sealed tube. Why is the catalyst dead? A:
-
The Causality: The C-Cl bond in vinyl chloride is exceptionally strong (approx. 88 kcal/mol) and electron-rich compared to aryl iodides or bromides. Standard tetrakis(triphenylphosphine)palladium(0) lacks the necessary electron density at the metal center to insert into this bond [4].
-
The Solution: You must switch to an electron-rich, sterically bulky ligand. The bulkiness (e.g., large cone angle) forces the dissociation of ligands to form a highly reactive 12-electron monoligated Pd(0) species, while the electron-donating nature of the ligand enriches the palladium center, accelerating oxidative addition. The use of Pd2(dba)3 combined with P(t-Bu)3 has been validated to efficiently cross-couple unactivated vinyl chlorides at mild temperatures (50–60 °C) [1].
Q: In cross-electrophile couplings (XEC) of vinyl bromides with alkyl halides, I am getting mostly butadiene dimers instead of the cross-coupled product. How do I suppress this? A:
-
The Causality: In reductive cross-electrophile coupling, the oxidative addition of the vinyl bromide to the Ni or Pd catalyst is orders of magnitude faster than that of the alkyl halide. This results in a high localized concentration of the vinyl-metal intermediate, which rapidly undergoes transmetalation with another vinyl-metal species (or reacts with unactivated vinyl bromide), leading to homocoupling (diene formation) [2, 3].
-
The Solution: Implement a syringe pump addition. By adding the highly reactive vinyl bromide dropwise over 2–4 hours to a solution containing the catalyst, reductant, and the full equivalent of the slower-reacting alkyl halide, you maintain a near-zero steady-state concentration of the vinyl electrophile, forcing the cross-coupling pathway [3].
Validated Experimental Protocol: Suzuki-Miyaura Coupling of Volatile Vinyl Chloride
This protocol is engineered as a self-validating system . It incorporates internal standards and specific checkpoints to ensure that if a failure occurs, the exact point of failure (volatility loss vs. catalytic deactivation) can be immediately identified.
Step-by-step experimental workflow for handling volatile vinyl halides.
Step-by-Step Methodology
1. Preparation of the Catalyst Stock (Glovebox Recommended)
-
Action: In a nitrogen-filled glovebox, charge a 15 mL heavy-walled pressure tube with Pd2(dba)3 (0.015 equiv), P(t-Bu)3 (0.035 equiv), the boronic acid (1.2 equiv), and anhydrous KF (3.0 equiv).
-
Causality: P(t-Bu)3 is highly sensitive to oxidation. Preparing the active catalyst in a rigorously oxygen-free environment prevents the formation of inactive phosphine oxides. KF is chosen over weaker bases because the fluoride ion strongly activates the boronic acid via the formation of a reactive fluoroborate species, facilitating transmetalation.
2. Solvent and Internal Standard Addition
-
Action: Add 3.0 mL of anhydrous THF and exactly 0.50 mmol of n-dodecane (internal standard). Seal the tube with a septum.
-
Self-Validation Mechanism: The internal standard is critical. By measuring the ratio of product to n-dodecane via GC-FID at the end of the reaction, you can calculate the exact mass balance. If the mass balance is <50%, it definitively proves the vinyl chloride escaped the vessel.
3. Cooling and Reagent Condensation
-
Action: Transfer the sealed tube to a fume hood. Submerge the tube in a dry ice/acetonitrile bath (-40 °C). Wait 10 minutes for thermal equilibration. Using a gas-tight syringe or a calibrated mass flow controller, bubble 1.0 mmol of vinyl chloride gas into the solution.
-
Causality: At -40 °C, vinyl chloride condenses into a liquid, dissolving completely into the THF, ensuring exact stoichiometry.
4. Sealing and Heating
-
Action: Swiftly replace the septum with a Teflon-lined aluminum crimp cap and seal tightly using a crimping tool. Transfer the vessel behind a blast shield and heat in an oil bath at 50 °C for 16 hours.
-
Causality: The Teflon lining prevents the highly volatile gas from permeating through standard rubber septa as the internal pressure rises during heating.
5. In-Process Validation Checkpoint
-
Action: After 16 hours, cool the vessel to -40 °C before opening (to prevent violent outgassing of unreacted vinyl chloride). Take a 50 µL aliquot, dilute in EtOAc, and run a GC-FID analysis.
-
Validation Logic:
-
Scenario A: High product peak, no vinyl chloride. -> Proceed to workup.
-
Scenario B: Low product peak, high vinyl chloride peak. -> Catalyst deactivated (check glovebox technique).
-
Scenario C: Low product peak, NO vinyl chloride peak. -> Vessel seal failed; reagent boiled off.
-
Quantitative Data Summary: Optimized Conditions for Vinyl Halides
The following table summarizes the optimized catalyst systems and conditions required to overcome the specific activation barriers of different volatile vinyl halides.
| Halide Substrate | Catalyst System | Ligand | Temp (°C) | Yield Range | Key Challenge Addressed |
| Vinyl Chloride | Pd2(dba)3 | P(t-Bu)3 | 50–60 | 80–95% | Low reactivity of C-Cl bond; requires electron-rich ligand [1]. |
| Vinyl Bromide | Pd(OAc)2 | PCy3 | RT | 85–99% | Catalyst deactivation at high temps; PCy3 enables RT coupling. |
| Vinyl Chloride | NiCl2(dppe) | TPPTS | 80 | 70–85% | Aqueous media compatibility; TPPTS provides water solubility. |
| Vinyl Bromide | NiBr2 / PdCl2 | Bipy / dppp | RT | 60–80% | Homocoupling in cross-electrophile reactions; requires dual-metal [2]. |
References
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Source: Journal of the American Chemical Society (ACS Publications) URL:1
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Source: Chemical Reviews (ACS Publications) URL:2
-
Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides Source: PMC - National Institutes of Health (NIH) URL:3
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: The Nobel Prize in Chemistry 2010 - Scientific Background URL:4
Sources
Handling and storage precautions for (Z)-1-Bromo-2-fluoroethylene
Senior Application Scientist Desk Subject: Handling, Storage, and Experimental Optimization for CAS 2366-31-6
Introduction: The "Volatile" Building Block
(Z)-1-Bromo-2-fluoroethylene is a specialized fluorovinylating agent used primarily to introduce the critical (Z)-C(F)=C motif into drug candidates. Its utility in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi) is high, but it presents a unique dual challenge: extreme volatility (B.P. ~36°C) and stereochemical lability .
This guide addresses the specific failure modes researchers encounter: loss of reagent due to evaporation, inadvertent
Part 1: Critical Storage Protocols (The "Before" Phase)
Objective: Prevent mass loss and stereochemical erosion.
Q: I received the shipment on dry ice. Can I store it in the regular solvent cabinet? A: Absolutely not. With a boiling point of 36°C , this compound is dangerously close to becoming a gas at warm room temperatures. Storing it at ambient temperature guarantees mass loss through septum creep and increases the rate of spontaneous isomerization.
| Parameter | Specification | Reason |
| Temperature | -20°C (Freezer) | Essential to suppress vapor pressure and kinetic isomerization. |
| Light | Strictly Dark | The C=C bond is photosensitive. Ambient UV promotes radical-mediated |
| Container | Teflon-lined Septum Vial | Do not store in unsealed vessels. Parafilm over the cap is mandatory. |
| Atmosphere | Argon/Nitrogen | Oxygen can induce radical degradation; keep under inert gas. |
Expert Insight:
"If you see a color change from colorless to yellow/brown, it indicates the formation of bromine (
) or polymerization. If the liquid volume has decreased significantly without use, the septum has been compromised by the high vapor pressure."
Part 2: Advanced Handling Techniques (The "During" Phase)
Objective: Transfer the reagent without boiling it in the needle.
Q: Every time I transfer the reagent, it drips or bubbles in the syringe. How do I stop this? A: You are battling vapor pressure. When a 36°C boiling liquid enters a room-temperature syringe (22°C), it expands and pushes out of the needle tip. You must equilibrate the temperature downward.
Protocol: The "Cold Chain" Transfer Method
-
Pre-cool Glassware: Place your reaction flask, syringe, and needle in a freezer or on ice for 10 minutes before use.
-
Source Cooling: Keep the reagent bottle in an ice/salt bath (-10°C) during the entire transfer process.
-
Positive Pressure: Insert a nitrogen balloon into the reagent bottle before withdrawing liquid to prevent vacuum lock (which lowers boiling point further).
-
Fast Transfer: Withdraw the liquid and inject it immediately into the pre-cooled reaction vessel. Do not hold the syringe barrel in your bare hand ; the heat from your palm is enough to boil the reagent.
Figure 1: The "Cold Chain" workflow to prevent volatilization during transfer.
Part 3: Troubleshooting Experimental Failures
Objective: Diagnose yield and stereochemistry issues.
Q: My Suzuki coupling worked, but I got a 60:40 mixture of Z:E isomers. The starting material was >98% Z. What happened?
A: Isomerization likely occurred during the reaction, not storage.
While light can isomerize the starting material, Palladium catalysts can also facilitate
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Reagent evaporated before reacting. | Use a sealed pressure tube. Cool the vessel to 0°C before adding the reagent, then seal and heat. |
| Z/E Erosion | 1. Photolysis (Light)2.[1] Slow reaction rate allowing equilibration. | 1. Wrap the flask in aluminum foil.2. Increase catalyst loading or switch to a more active ligand (e.g., SPhos, XPhos) to speed up the cross-coupling relative to isomerization. |
| No Reaction | Oxidative addition failure. | The C-Br bond is activated, but the C-F bond strengthens the system. Ensure you are using a Pd(0) source (like |
| Reagent "Disappeared" | Headspace loss. | If running small scale (<50 mg), the reagent may partition into the headspace of a large flask. Use the smallest possible vessel volume. |
Q: Can I use the E-isomer if I run out of Z? A: Generally, no. The biological activity of fluorinated drugs often depends strictly on the shape of the molecule. The Z-isomer (cis) creates a "bent" structure, while the E-isomer (trans) is linear. They are not interchangeable in SAR (Structure-Activity Relationship) studies.
Part 4: Emergency & Disposal
Objective: Safe management of spills and waste.
Q: I dropped a vial and it shattered in the hood. It smells sweet/pungent. A: Evacuate the immediate area.
-
Flammability: The vapor is highly flammable. Eliminate all ignition sources (hot plates, stirrers) immediately.
-
Toxicity: Like many haloalkenes, it is a respiratory irritant and potential cardiac sensitizer. Do not breathe the vapors.[2][3][4]
-
Cleanup: Allow the spill to evaporate only if it is inside a high-efficiency fume hood. If outside the hood, cover with a spill pillow or absorbent pads while wearing a respirator, then transfer to a sealed waste bag.
Disposal Protocol: Dispose of as Halogenated Organic Waste . Do not mix with strong bases (like NaOH) in the waste container, as dehydrohalogenation can generate explosive fluoroacetylenes.
Figure 2: Degradation and isomerization pathways leading to experimental failure.
References
-
PubChem. (Z)-1-Bromo-2-fluoroethylene Compound Summary. National Library of Medicine.[5] Available at: [Link][5]
-
Carl Roth. Safety Data Sheet: (Z)-1-Bromo-2-fluoroethene. Available at: [Link]
Sources
Technical Support Center: Catalyst Selection for Sterically Hindered Fluorovinyl Couplings
Current Status: Operational Support Tier: Level 3 (Advanced Research Methodology) Topic: Troubleshooting & Optimization of Sterically Hindered Fluorovinyl Cross-Couplings
Core Directive & Scope
This guide addresses the specific challenges of cross-coupling reactions involving fluorovinyl motifs where steric hindrance is a primary failure mode. Unlike standard aryl couplings, fluorovinyl systems present unique electronic and steric demands.
Critical Distinction: You must first identify your substrate class.
-
Scenario A (C-X Activation): Coupling a fluorovinyl halide (e.g.,
-fluorovinyl iodide) with a nucleophile. The C-F bond is a spectator/substituent. -
Scenario B (C-F Activation): Coupling a gem-difluoroalkene with a nucleophile via C-F bond cleavage. The C-F bond is the reactive site.
Interactive Troubleshooting & Decision Matrix
Module 1: Catalyst Selection Decision Tree
Before selecting a catalyst, trace your substrate type through this logic flow to identify the optimal starting system.
Figure 1: Decision matrix for selecting catalyst systems based on substrate activation mode.
Technical Deep Dive & Troubleshooting
Scenario A: Coupling of Fluorovinyl Halides (C-X Activation)
Target: Synthesizing trisubstituted monofluoroalkenes retaining the F-atom.
Q1: Why am I observing significant protodefluorination (formation of R-CH=CH-R') instead of the coupled product? Diagnosis: This is a "Slow Transmetallation" issue. In sterically hindered systems, the transmetallation step is rate-limiting. If the oxidative addition complex sits too long, it becomes susceptible to side reactions.
-
Mechanism: The Pd(II)-fluorovinyl species is electron-deficient. If transmetallation is slow, trace water or protons (from the base/solvent) can lead to protonolysis of the Pd-C bond, followed by
-hydride elimination or reductive elimination of the hydride. -
Solution:
-
Switch Ligand: Use SPhos or XPhos . These Buchwald ligands create a protective pocket around the Pd center, accelerating reductive elimination and protecting the intermediate from proton sources.
-
Anhydrous Conditions: Switch to strictly anhydrous THF or Toluene.
-
Fluoride Additives: For Suzuki couplings, use CsF instead of carbonate bases. Fluoride facilitates transmetallation of hindered boronic acids via the formation of a reactive fluoroborate species.
-
Q2: I need to retain the Z-geometry of my
-
Causality: Negishi couplings (Organozinc) typically proceed with high stereoretention because the transmetallation is stereospecific (retention).
-
Catalyst System: Use Pd₂(dba)₃ (2 mol%) with dppb (1,4-bis(diphenylphosphino)butane).
-
Why dppb? The bite angle of dppb (~98°) favors the reductive elimination of the coupled product over
-hydride elimination, which is crucial when the fluorine atom destabilizes the alkyl chain. -
Protocol Note: Avoid Pd(PPh₃)₄ if steric bulk is extreme; the dissociation of PPh₃ is reversible and can lead to non-selective pathways.
Scenario B: Coupling of gem-Difluoroalkenes (C-F Activation)
Target: Converting a C-F bond into a C-C bond to form monofluoroalkenes.
Q3: Standard Suzuki conditions (Pd/PPh3) failed to activate my gem-difluoroalkene. What is the alternative? Diagnosis: C-F bonds are inert to standard oxidative addition. You need a specialized system for C-F activation .
-
The Fix: Switch to the Hiyama Coupling protocol using Pd(0)/dppe .
-
Scientific Rationale: Research by Tsui et al. demonstrated that the dppe ligand (1,2-bis(diphenylphosphino)ethane) is uniquely effective for this transformation. The specific bite angle of dppe facilitates the difficult oxidative addition into the C-F bond and stabilizes the resulting Pd(II)-F species.
-
Reagent: Use organosilicon reagents (e.g., aryl siloxanes) which are compatible with the fluoride byproduct generated during the reaction.
Q4: How do I control the E/Z selectivity in C-F activation couplings? Insight: The stereoselectivity is determined by the mechanism of the C-F bond cleavage and the subsequent isomerization.
-
Observation: Pd-catalyzed Hiyama coupling of gem-difluoroalkenes typically yields the (Z)-monofluoroalkene (where the new group is trans to the fluorine) or the (E)-isomer depending on the specific bulky substituents.
-
Troubleshooting:
-
If selectivity is poor, lower the temperature to 60°C and increase reaction time.
-
Ensure the Pd:Ligand ratio is strictly 1:1.1 . Excess ligand can inhibit the vacant site necessary for C-F coordination.
-
Validated Experimental Protocols
Protocol A: Stereoretentive Negishi Coupling (Scenario A)
Best for: Sterically hindered
-
Catalyst Prep: In a glovebox, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and dppb (17 mg, 0.04 mmol) in anhydrous THF (2 mL). Stir for 15 min until the solution turns orange/red.
-
Substrate: Add the
-fluorovinyl iodide (1.0 mmol) to the catalyst solution. -
Coupling: Dropwise add the Organozinc reagent (1.2 - 1.5 equiv) over 5 minutes.
-
Note: If the organozinc is prepared in situ from R-X and Zn, ensure excess Zn is filtered off to prevent non-catalytic reduction.
-
-
Reaction: Stir at 60°C for 4-12 hours. Monitor by 19F NMR (look for the shift from vinyl-F signal ~ -80/-100 ppm to the coupled product signal).
-
Quench: Cool to 0°C, quench with dilute HCl.
Protocol B: Hiyama C-F Activation (Scenario B)
Best for: Functionalizing gem-difluoroalkenes.
-
Setup: Oven-dried Schlenk tube, Argon atmosphere.
-
Catalyst Loading: Add Pd(dba)₂ (5 mol%) and dppe (5 mol%).
-
Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate).
-
Reagents: Add gem-difluoroalkene (1.0 equiv) and Aryl-siloxane (1.5 equiv).
-
Additive: If the siloxane is not pre-activated, add TBAF (2.0 equiv) carefully. (Note: Some modern variants are fluoride-free if using silanols, but TBAF is standard for siloxanes).
-
Conditions: Heat to 80°C for 12-24 hours.
-
Workup: Filter through a silica pad to remove Pd/Si salts.
Mechanistic Visualization: The Defluorination Trap
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired coupling and the "Defluorination Trap" (Hydrodefluorination).
References
-
Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling of gem-Difluoroalkenes. Source: Organic Letters (2024). Context: Establishes Pd(dba)2/dppe as the gold standard for C-F activation of gem-difluoroalkenes. URL:[Link]
-
Negishi Coupling of 1-Fluorovinyl Halides. Source: Journal of Organic Chemistry (2006).[3] Context: Details the stereospecific synthesis of alpha-fluoroenones using Negishi conditions. URL:[Link]
-
Suzuki-Miyaura Coupling of Sterically Hindered Substrates. Source: Organic Chemistry Portal / Synlett. Context: General principles for ligand selection (Buchwald ligands) in hindered systems. URL:[Link]
-
Palladium-Catalyzed Cross-Coupling of 1-Fluorovinyl Halides. Source: Tetrahedron Letters / Scilit.[7] Context: Early foundational work on coupling fluorovinyl halides with organoboranes. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. chem.tsukuba.ac.jp [chem.tsukuba.ac.jp]
- 5. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]
- 6. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 7. scilit.com [scilit.com]
Minimizing defluorination side reactions in (Z)-1-Bromo-2-fluoroethylene synthesis
Welcome to the technical support center for the synthesis of (Z)-1-Bromo-2-fluoroethylene. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable building block. Our focus is to provide actionable troubleshooting advice and in-depth scientific context to help you minimize the prevalent issue of defluorination and other side reactions, thereby maximizing the yield and purity of your target Z-isomer.
Troubleshooting Guide: Minimizing Defluorination & Other Side Reactions
This section addresses specific experimental issues in a direct question-and-answer format. We delve into the root causes of common problems and provide validated protocols to overcome them.
Q1: My reaction is producing a significant amount of bromoacetylene as a byproduct. What is causing this dehydrofluorination, and how can I prevent it?
A1: Root Cause Analysis & Mitigation Strategy
The formation of bromoacetylene is a classic example of a dehydrofluorination side reaction, often driven by an inappropriate choice of base or harsh reaction temperatures.
Causality: The C-F bond, while strong, can be susceptible to elimination, especially when a proton on the adjacent carbon is sufficiently acidic. Strong, non-hindered bases can abstract this proton, leading to an E2 elimination pathway that expels a fluoride ion to form the alkyne. This is particularly problematic at elevated temperatures, which provide the activation energy needed to overcome the high C-F bond dissociation energy.[1][2]
Mitigation Strategies:
-
Base Selection is Critical: The primary lever to control this side reaction is the choice of base. Opt for a non-nucleophilic, sterically hindered base. These bases are effective at proton abstraction but are too bulky to engage in nucleophilic attack on the carbon of the C-F bond, which can also initiate defluorination.
-
Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. Elevated temperatures universally favor elimination side reactions.[3][4] Consider running test reactions at -78 °C, -40 °C, and 0 °C to find the optimal balance.
Recommended Protocol (Example: Dehydrohalogenation of 1-bromo-1,2-difluoroethane):
-
Dissolve 1-bromo-1,2-difluoroethane (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Potassium tert-butoxide (t-BuOK) (1.1 equiv) in THF dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Monitor the reaction progress by taking an aliquot, quenching with D₂O, and analyzing by ¹⁹F NMR to check for the disappearance of the starting material and the appearance of the vinyl fluoride product.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature and proceed with standard aqueous workup and extraction.
| Parameter | Recommended Condition | Rationale |
| Base | Potassium tert-butoxide (t-BuOK), LDA, LHMDS | Sterically hindered, non-nucleophilic bases favor proton abstraction over nucleophilic attack. |
| Temperature | -78 °C to 0 °C | Minimizes the activation energy available for the dehydrofluorination side reaction.[3] |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic solvents that are compatible with strong bases and low temperatures. |
| Addition Rate | Slow, dropwise addition of base | Maintains low temperature and prevents localized concentration spikes of the base. |
Q2: My main impurity is the E-isomer, (E)-1-Bromo-2-fluoroethylene. How can I improve the stereoselectivity to favor the Z-isomer?
A2: Controlling Stereoselectivity
Achieving high Z-selectivity often depends on the synthetic route chosen and the specific reagents used. For Wittig-type or Horner-Wadsworth-Emmons (HWE) reactions, the conditions can be tuned to strongly favor the Z-olefin.
Causality: In HWE reactions, the use of strong, non-coordinating bases (like NaHMDS or KHMDS) with fluorinated phosphonates typically leads to the kinetic erythro intermediate, which preferentially eliminates to form the Z-alkene under salt-free conditions. Conversely, using bases with coordinating cations (like NaH or Li bases) can lead to thermodynamic equilibration and favor the E-alkene.
Recommended Protocol (HWE approach for Z-selectivity):
-
In a flame-dried flask under argon, dissolve diethyl (bromofluoromethyl)phosphonate (1.05 equiv) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C.
-
Add Sodium Hexamethyldisilazide (NaHMDS) (1.0 M in THF, 1.0 equiv) dropwise. Stir for 30 minutes at -78 °C to generate the ylide.
-
Add the aldehyde starting material (e.g., paraformaldehyde or a suitable equivalent, 1.0 equiv) as a solution in THF.
-
Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl and proceed with extraction using diethyl ether or ethyl acetate.
-
Analyze the crude product ratio using GC-MS or ¹H/¹⁹F NMR.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes for preparing (Z)-1-Bromo-2-fluoroethylene?
A: Several routes exist, each with its own advantages. Key methods include:
-
Dehydrohalogenation: Elimination from precursors like 1-bromo-1,2-difluoroethane or 1,1-dibromo-2-fluoroethane using a strong, hindered base. This is often a cost-effective route.
-
Horner-Wadsworth-Emmons (HWE) Reaction: Reaction of an aldehyde with a fluorinated phosphonate ylide, which can offer excellent stereocontrol.[5]
-
Halogen Exchange: Fluorination of (Z)-1,2-dibromoethylene using a fluoride source, though this can be challenging to control.
-
From gem-difluoroalkenes: A defluorinative alkylation or hydroalkylation can provide access to monofluoroalkenes.[6]
Q: What is the underlying mechanism of base-induced defluorination?
A: The primary mechanism is typically an E1cB (Elimination, Unimolecular, Conjugate Base) or E2 (Elimination, Bimolecular) pathway.
-
E1cB-like Pathway: A nucleophilic base can attack the carbon atom bearing the fluorine. This is less common but possible with small, nucleophilic bases. More commonly, the base abstracts a proton from the carbon adjacent to the fluorine. This generates a carbanion, which is stabilized by the electron-withdrawing fluorine atom. The carbanion then expels the fluoride ion in a subsequent step to form an alkyne.
-
E2 Pathway: A strong base concertedly removes a proton while the C-F bond breaks and the pi-bond forms. This is favored by strong bases and higher temperatures.
Visualizing Reaction Control
To aid in decision-making, the following diagrams illustrate key concepts for minimizing side reactions.
Troubleshooting Workflow for Defluorination
This decision tree helps diagnose and solve common issues encountered during the synthesis.
Caption: Troubleshooting Decision Tree.
Mechanistic Divergence: Desired Product vs. Defluorination
This diagram shows the critical juncture where the reaction can proceed towards the desired product or the undesired defluorinated byproduct.
Caption: Competing Reaction Pathways.
References
- Synthetic Advantages of Defluorinative C–F Bond Functionaliz
- Fluorine recovery through alkaline defluorination of polyvinylidene fluoride.Springer.
- Temperature effect on photolysis decomposing of perfluorooctanoic acid.
- The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study.MDPI.
- Vinyl fluoride synthesis by fluorin
- The Dark Side of Fluorine.ACS Medicinal Chemistry Letters.
- Preparation of vinyl fluoride.
- A Practical Synthesis of Terminal Vinyl Fluorides.PMC - NIH.
- Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes.PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US2599631A - Preparation of vinyl fluoride - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Synthesis of Terminal Vinyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]
Technical Support Center: Purification of (Z)-1-Bromo-2-fluoroethylene Mixtures
Welcome to the Technical Support Center for halogenated alkene purification. (Z)-1-Bromo-2-fluoroethylene is a highly valuable building block, particularly utilized in the stereoselective synthesis of fluoroalkyl-substituted olefins via cross-metathesis[1]. However, standard synthetic routes (such as reductive dehalogenation) typically yield a thermodynamic mixture of (Z) and (E) isomers, alongside acidic byproducts like HF or HBr.
This guide provides field-proven, self-validating troubleshooting steps and protocols to isolate the (Z)-isomer with ultra-high purity.
Section 1: Core FAQs (Understanding the Isomeric Mixture)
Q: Why does my synthesis yield an E/Z mixture, and why is separation strictly necessary? A: Synthetic routes such as the reductive 1,2-elimination of halogenated precursors lack perfect stereocontrol, resulting in a diastereomeric mixture. Separation is mandatory because the (Z)- and (E)-isomers exhibit vastly different reactivities and steric profiles in downstream organometallic catalysis. For instance, in Molybdenum- or Tungsten-catalyzed cross-metathesis, the (Z)-isomer is specifically required to achieve high Z-selectivity in the final complex fluorinated products[1].
Q: What is the fundamental physical difference that allows for their separation? A: The separation hinges on the distinct dipole moments of the isomers. In the (Z)-isomer, the highly electronegative fluorine and bromine atoms are positioned on the same side of the carbon-carbon double bond. This creates a strong net molecular dipole, leading to robust intermolecular dipole-dipole interactions. Consequently, the (Z)-isomer has a boiling point of 36–40 °C[2][3]. In the (E)-isomer, the halogens are on opposite sides, causing their individual dipoles to partially cancel out. This weaker intermolecular attraction drops the (E)-isomer's boiling point to 20–20.5 °C[4]. This ~16 °C differential is the mechanistic basis for fractional distillation.
Section 2: Troubleshooting Guide (Common Purification Issues)
Issue 1: Poor resolution between (Z)- and (E)-isomers during distillation.
-
Cause: A standard Vigreux column lacks the theoretical plates required to cleanly separate compounds with only a 16 °C boiling point difference.
-
Solution: Utilize a spinning band distillation column (minimum 30 theoretical plates) and maintain a high reflux ratio (e.g., 10:1). This ensures multiple vaporization-condensation cycles, enriching the highly volatile (E)-isomer in the early fractions.
Issue 2: Product degradation or unexpected isomerization in the distillation pot.
-
Cause: Trace amounts of unreacted hydrofluoric acid (HF) or hydrobromic acid (HBr) from the synthesis step act as catalysts for alkene isomerization under thermal stress.
-
Solution: Implement a strict pre-distillation aqueous basic wash. Removing all proton sources eliminates the catalytic pathway for E/Z isomerization during heating.
Issue 3: Massive loss of mass/yield during handling and purification.
-
Cause: The (E)-isomer boils at ambient room temperature (20 °C)[4], and the (Z)-isomer is highly volatile (36 °C)[2]. Open-air handling leads to rapid evaporation.
-
Solution: All receiving flasks must be submerged in a dry ice/acetone bath (-78 °C). Transfers should be conducted via cannula under inert argon pressure, not by pouring.
Section 3: Quantitative Data Summary
| Property | (Z)-1-Bromo-2-fluoroethylene | (E)-1-Bromo-2-fluoroethylene |
| Boiling Point (1 atm) | 36 – 40 °C[2] | 20 – 20.5 °C[4] |
| Density (g/cm³) | ~1.70 | ~1.70 |
| Molecular Weight | 124.94 g/mol [3] | 124.94 g/mol |
| Dipole Moment | High (Additive dipoles) | Low (Opposing dipoles) |
| GC Elution Order (Non-polar) | Second (Peak 2) | First (Peak 1) |
| Downstream Application | Z-selective cross-metathesis | Byproduct / Waste |
Section 4: Self-Validating Experimental Protocols
Protocol A: Pre-Distillation Acid Wash
Causality: Thermal stress during distillation in the presence of trace acids causes the pure (Z)-isomer to isomerize back into a thermodynamic E/Z mixture. Neutralization is critical prior to heating.
-
Chill the crude (Z/E)-1-bromo-2-fluoroethylene mixture to 0 °C in an ice bath. If the volume is small, dissolve in a high-boiling, inert solvent (e.g., triglyme) to prevent mechanical loss.
-
Slowly add an equal volume of cold 5% aqueous NaHCO₃.
-
Stir vigorously for 15 minutes, then transfer to a chilled separatory funnel and allow phase separation. Note: The fluorinated organic layer will be the bottom layer due to its high density (~1.7 g/cm³).
-
Validation Step: Test the pH of the upper aqueous layer with pH paper. If pH < 7, repeat the NaHCO₃ wash. The system is validated for distillation only when the aqueous wash remains strictly basic (pH ≥ 8).
-
Dry the organic layer over anhydrous MgSO₄ for 30 minutes, then filter into a dry, argon-purged round-bottom flask.
Protocol B: Fractional Distillation (Scale >10g)
Causality: The close boiling points require high-efficiency fractionation. Extreme cooling of the receiving flasks prevents the loss of these highly volatile gases/liquids.
-
Equip the round-bottom flask with a spinning band distillation column and a distillation head connected to a condenser chilled to -10 °C (using a recirculating chiller).
-
Attach a receiving flask submerged in a -78 °C dry ice/acetone bath.
-
Blanket the system with a slow stream of dry Argon.
-
Gradually heat the distillation pot. Set the reflux ratio to 10:1.
-
Collect Fraction 1 ((E)-isomer) at a head temperature of 20–22 °C.
-
Validation Step: Once the head temperature drops and then rises to 35 °C, swap the receiving flask. Run a rapid analytical GC on Fraction 1. If the (Z)-isomer peak (longer retention time) is >2%, increase the reflux ratio to 15:1 for the remainder of the run.
-
Collect Fraction 2 (Pure (Z)-isomer) at a head temperature of 36–40 °C.
Protocol C: Preparative Gas Chromatography (Scale <10g)
Causality: For sensitive catalytic assays requiring >99.5% isomeric purity, fractional distillation may leave trace (E)-isomer. Isothermal Prep-GC maximizes the resolution (
-
Inject the neutralized mixture into a Prep-GC equipped with a thick-film non-polar column (e.g., DB-1 or squalane stationary phase).
-
Run the oven isothermally at 30 °C. The (E)-isomer will elute first due to its lower boiling point.
-
Validation Step: Route the detector split to a mass spectrometer (GC-MS) to confirm the molecular ion (m/z 124/126, showing the characteristic 1:1 bromine isotope pattern) for both peaks before activating the fraction collector.
-
Collect the second peak ((Z)-isomer) in a cryo-trap cooled with liquid nitrogen.
Section 5: Purification Workflow Visualization
Workflow for the purification and isolation of (Z)-1-Bromo-2-fluoroethylene.
References
Sources
- 1. US11020730B2 - Halogen-containing metathesis catalysts and methods thereof - Google Patents [patents.google.com]
- 2. CAS 2366-31-6 | 1300-B-22 | MDL MFCD20543004 | (Z)-1-Bromo-2-fluoroethylene | SynQuest Laboratories [synquestlabs.com]
- 3. (Z)-1-Bromo-2-fluoroethylene | C2H2BrF | CID 5709597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 2366-32-7 | 1300-B-E5 | (E)-1-Bromo-2-fluoroethylene | SynQuest Laboratories [synquestlabs.com]
Technical Support Center: Troubleshooting Electron-Deficient Vinyl Bromides
Welcome to the Advanced Applications Support Center. Electron-deficient vinyl bromides (e.g., 2-bromoacrylates,
Module 1: Diagnostic FAQ – Mechanistic Bottlenecks
Q: Why do I observe low cross-coupling yields despite fast oxidative addition? A: This is a classic thermodynamic trap. In standard Pd- or Ni-catalyzed cross-couplings, the EWG accelerates the initial oxidative addition of the metal into the C(sp2)–Br bond. However, the resulting Metal(II) intermediate is severely electron-deficient. This depletion of electron density at the metal center drastically raises the activation barrier for both transmetalation (the metal is less receptive to nucleophiles) and reductive elimination (which requires electron density to forge the new bond). Consequently, the stalled intermediate decomposes, or the starting material is consumed by competing pathways like polymerization[1].
Q: What is cine-substitution, and why is my product structurally rearranged? A: If you are attempting a C–N coupling/Michael addition sequence and recovering a structurally rearranged product, you are likely observing cine-substitution. As demonstrated in 2, palladium-catalyzed C–N bond formation converts the vinyl bromide into an enamine intermediate. This enamine subsequently undergoes a Michael addition with an available nucleophile (e.g., an alkylidene malonate), followed by elimination. The net result is the substitution of the bromide at the adjacent carbon rather than the original ipso-position[2].
Module 2: Advanced Catalytic Solutions
Q: How can I successfully couple electron-deficient vinyl bromides with challenging heteroatom nucleophiles (P, N, O)? A: The most effective strategy to overcome the stalled Metal(II) intermediate is to bypass it entirely using Photoredox/Nickel Dual Catalysis . By introducing an excited-state photocatalyst (such as 4CzIPN), the sluggish Ni(II) intermediate is oxidized via Single-Electron Transfer (SET) to a highly reactive Ni(III) species. This higher oxidation state forces rapid ligand exchange and subsequent reductive elimination, delivering the cross-coupled product in excellent yields without the need for harsh bases[1].
Figure 1: Ni/Photoredox dual catalytic cycle for electron-deficient vinyl bromides.
Q: What are the best conditions for C–C bond formation with benzylic electrophiles? A: To avoid the decomposition of sensitive vinyl bromides by highly basic organometallic reagents, utilize Asymmetric Reductive Cross-Coupling . Using a Ni catalyst, a chiral ligand, and a terminal reductant (like Mn powder), you can couple vinyl bromides directly with racemic benzylic chlorides to form chiral tertiary allylic centers with high enantioselectivity[3].
Module 3: Validated Experimental Protocols
Protocol A: Photoredox/Nickel Dual Catalytic Heteroatom Coupling
This protocol is optimized for coupling electron-deficient vinyl bromides with P(V), N, or O nucleophiles.
-
Reagent Assembly: In a dry Schlenk tube, combine NiCl₂·glyme (10 mol%), dtbbpy ligand (10 mol%), 4CzIPN photocatalyst (2 mol%), the nucleophile (1.5 equiv), and the vinyl bromide (1.0 equiv) in anhydrous DMF.
-
Causality: 4CzIPN is specifically selected because its excited state is a strong enough oxidant to convert Ni(II) to Ni(III), but its reduced ground state is not negative enough to directly reduce the vinyl bromide via SET. This prevents unwanted debromination[1].
-
-
Degassing (Critical Step): Perform 3 cycles of freeze-pump-thaw degassing. Backfill with ultra-pure Argon.
-
Self-Validation: Oxygen is a potent triplet quencher and will irreversibly oxidize the active Ni(0) species. A properly degassed solution will maintain a clear, pale yellow/green color. If the solution turns black upon thawing, oxygen ingress has occurred, and the catalyst is dead.
-
-
Irradiation: Stir the mixture at room temperature under irradiation with 440 nm blue LEDs for 12–24 hours.
-
Self-Validation: Monitor the reaction via GC-MS. Successful turnover is indicated by the disappearance of the vinyl bromide mass peak without the appearance of a debrominated alkene peak.
-
Protocol B: Enantioselective Reductive Cross-Coupling
Optimized for the stereoselective arylation of acyclic allylic electrophiles.
-
Catalyst Preparation: In a glovebox, combine NiI₂ (10 mol%) and a chiral bis(oxazoline) ligand (12 mol%) in anhydrous DMA. Stir for 30 minutes until a homogeneous complex forms.
-
Causality: The bis(oxazoline) ligand creates a sterically demanding chiral pocket that dictates the facial selectivity of the benzylic radical addition to the Ni center, enabling high enantiomeric excess[3].
-
-
Reductant Activation: Add Mn powder (2.0 equiv) followed by TMSCl (0.1 equiv).
-
Self-Validation: Mn powder naturally forms a passive oxide layer. TMSCl chemically strips this layer. A slight exotherm and a darkening of the suspension validate that the active metal surface is exposed and ready to turn over the Ni(I)/Ni(0) cycle.
-
-
Electrophile Addition: Add the electron-deficient vinyl bromide (1.0 equiv) and the racemic benzyl chloride (1.5 equiv). Stir at 0 °C to room temperature for 24 hours.
Module 4: Quantitative Data Comparison
The following table summarizes the performance metrics and limitations of various catalytic systems when applied to electron-deficient vinyl bromides, based on the cited literature.
| Catalytic System | Target Bond | Average Yield (%) | Key Advantage | Primary Limitation |
| Traditional Pd-Catalysis | C–C, C–N | 60–85% | Utilizes readily available, inexpensive catalysts. | Highly prone to structural rearrangement via cine-substitution[2]. |
| Ni/Photoredox Dual Catalysis | C–P, C–N, C–O | 75–95% | Bypasses slow reductive elimination via Ni(III) intermediate. | Requires specialized photocatalyst (4CzIPN) and strict light penetration[1]. |
| Asymmetric Ni-Reductive | C–C (Allylic) | 65–88% | High enantioselectivity (up to 95% ee) without organometallics. | Ortho-substituted benzyl chlorides demonstrate poor reactivity[3]. |
References
-
Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis Angewandte Chemie International Edition 1
-
A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions Organic & Biomolecular Chemistry 2
-
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles Journal of the American Chemical Society3
Sources
- 1. Generalizing Vinyl Halide Cross-Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
Solvent effects on the stability of (Z)-1-Bromo-2-fluoroethylene
Welcome to the Technical Support Center for Organofluorine Stability. This guide provides comprehensive, field-proven troubleshooting strategies for managing the solvent-dependent stability of (Z)-1-Bromo-2-fluoroethylene.
Because (Z)-1-Bromo-2-fluoroethylene is a highly valuable building block—particularly in stereoselective cross-metathesis and pharmaceutical synthesis[1]—maintaining its geometric integrity and preventing degradation is critical. The following documentation bridges fundamental physical chemistry with practical laboratory workflows to ensure your experimental success.
Mechanistic Insights: Why Does Solvent Matter?
The stability of haloalkenes is fundamentally governed by the solvent's dielectric constant (ε) and its hydrogen-bonding capacity[2]. (Z)-1-Bromo-2-fluoroethylene is susceptible to two primary failure modes in solution:
-
Z-to-E Isomerization: Rotation around the C=C double bond is typically restricted. However, polar solvents can stabilize a polarized, zwitterionic transition state, significantly lowering the activation energy required for rotation[3]. Additionally, dissolved oxygen in ethereal solvents can initiate radical-mediated isomerization.
-
Dehydrohalogenation (Degradation): The C-Br bond is relatively labile. In polar protic solvents, the solvent network stabilizes the departing bromide ion, facilitating E2 or E1cb elimination to yield volatile fluoroacetylene[2].
Figure 1: Solvent-mediated degradation and isomerization pathways of (Z)-1-bromo-2-fluoroethylene.
Troubleshooting & FAQs
Q: I am observing rapid conversion from the (Z)-isomer to the (E)-isomer during my reactions. How do I stop this? A: This is almost always a solvent polarity or radical issue. If you are using a high-dielectric solvent like DMSO or DMF, the solvent is stabilizing the polarized transition state of the alkene, facilitating bond rotation. Switch to a non-polar solvent like Toluene or Dichloromethane (DCM). If you are using THF, trace peroxides may be generating radicals that catalyze the isomerization. Ensure your THF is freshly distilled and fully degassed.
Q: My overall mass balance is dropping over time, even though the Z:E ratio remains stable. Where is my compound going? A: You are likely experiencing dehydrohalogenation (loss of HBr), resulting in the formation of fluoroacetylene gas, which escapes the solution. This occurs rapidly in polar protic solvents (like Methanol) or in the presence of trace basic impurities[3]. To troubleshoot, switch to a strictly aprotic solvent and ensure your glassware is acid-washed to remove residual alkaline salts.
Q: How do solvent choices impact downstream Z-selective metathesis? A: Metathesis catalysts (e.g., Mo- or Ru-based) are highly sensitive to solvent coordination. Solvents with strong coordinating abilities can displace the active ligands on the catalyst, leading to premature catalyst death or a loss of stereocontrol, which skews the Z:E ratio of your final product[1]. Non-coordinating, low-polarity solvents like Toluene or Benzene are strongly recommended.
Quantitative Data: Solvent Selection Matrix
To aid in experimental design, the following table summarizes the causal relationship between solvent properties and the stability of (Z)-1-Bromo-2-fluoroethylene.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Isomerization Risk | Degradation Risk | Recommendation |
| Toluene | 2.4 | 0.36 | Low | Low | Ideal for metathesis & storage. |
| THF | 7.6 | 1.75 | Moderate | Low | Use only if freshly degassed/inhibited. |
| DCM | 8.9 | 1.60 | Low | Low | Excellent general-purpose solvent. |
| Methanol | 32.7 | 1.70 | High | High | Avoid. Promotes solvolysis. |
| DMSO | 46.7 | 3.96 | High | High | Avoid. Stabilizes elimination pathways. |
Experimental Protocols
To ensure trustworthiness, any investigation into the stability of this compound must be a self-validating system. The following protocols guarantee that you can differentiate between simple isomerization and outright degradation.
Protocol A: Solvent Degassing (Freeze-Pump-Thaw Method)
Purpose: To remove dissolved oxygen that causes radical-mediated Z-to-E isomerization.
-
Transfer the selected low-polarity solvent (e.g., Toluene) into a heavy-walled Schlenk flask.
-
Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Open the flask to a high-vacuum line for 5–10 minutes to evacuate the headspace.
-
Close the vacuum valve and submerge the flask in a room-temperature water bath. As the solvent thaws, trapped gas bubbles will aggressively escape.
-
Repeat steps 2–4 for a total of three cycles to ensure absolute deoxygenation.
Protocol B: Self-Validating 19F NMR Kinetic Assay
Purpose: To track stability over time while ensuring mass balance is maintained[4].
-
In an argon-filled glovebox, dissolve 0.1 mmol of (Z)-1-Bromo-2-fluoroethylene in 0.5 mL of the prepared deuterated solvent.
-
Critical Step: Add 0.05 mmol of fluorobenzene. This acts as an inert internal standard. By comparing the integration of your target compound against fluorobenzene, you can definitively prove whether a loss of the (Z)-isomer is due to conversion to the (E)-isomer or total mass loss (dehydrohalogenation).
-
Transfer the solution to a J. Young NMR tube and seal it tightly.
-
Acquire baseline 1H and 19F NMR spectra at
. The (Z) and (E) isomers have highly distinct 19F chemical shifts and 1H-19F coupling constants[4]. -
Incubate the tube at your target experimental temperature.
-
Acquire subsequent spectra at 1h, 4h, and 24h intervals to plot the kinetic degradation/isomerization curve.
Figure 2: Standardized workflow for evaluating solvent effects on haloalkene stability.
References
- US9850268B2 - Metathesis catalysts and methods thereof. Google Patents.
-
7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. URL:[Link]
-
Solvent Effects - Organic Chemistry Key Term. Fiveable. URL:[Link]
-
(Z)-1-Bromo-2-fluoroethylene | C2H2BrF | CID 5709597. PubChem. URL:[Link]
Sources
Troubleshooting oxidative addition steps with fluorinated vinyl halides
The following guide is structured as a Level 2 Technical Support Escalation document. It assumes the user is already familiar with standard cross-coupling (Suzuki, Negishi, Stille) but is facing specific failure modes unique to fluorinated vinyl substrates.
Ticket ID: OA-FVH-ADVANCED Status: Open Assigned Specialist: Senior Application Scientist, Organometallic Division
Technical Brief: The "Fluorine Effect" on Catalyst Insertion
Before troubleshooting specific failures, you must understand why your standard catalytic cycle is failing. Fluorinated vinyl halides (e.g.,
They present a "Paradox of Reactivity":
-
-Acidity (The Trap): The electronegative fluorine lowers the LUMO of the alkene, making it a potent
-acid. Pd(0) binds too strongly to the alkene ( -complex), creating a thermodynamic sink that arrests the cycle before the C-X bond breaks. -
Bond Strengthening (The Wall): Fluorine shortens and strengthens the adjacent C-X bond (where X = Cl, Br, I) via orbital rehybridization, significantly raising the activation energy (
) for the actual oxidative addition (OA) step. -
-Elimination (The Leak): Once OA occurs, the metal center is positioned
to a fluorine atom. Transition metals (especially Pd and Ni) have a high affinity for fluorine, leading to rapid -fluoride elimination and decomposition into alkynes or allenes.
Diagnostic Decision Tree
Use the following logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the specific breakdown in the catalytic cycle.
Troubleshooting Guides & FAQs
ISSUE 1: Kinetic Inertness (The Reaction Won't Start)
Symptom: Starting material is recovered unchanged. The catalyst turns into Pd-black immediately or remains as an inactive complex.
Q: I am using Pd(PPh3)4 and heating to 80°C, but nothing happens. Why? A: Triphenylphosphine is often too electron-poor and not bulky enough to force the oxidative addition into a fluorinated vinyl halide. The C-X bond is stronger than in non-fluorinated analogs.
-
The Fix: Switch to electron-rich, bulky phosphines . The bulk promotes the formation of the mono-ligated species [L-Pd(0)], which is the active species for difficult OA steps.
-
Recommendation: Try P(t-Bu)3 (Peppsi type) or PCy3 . For extremely difficult substrates (like vinyl chlorides), switch to Ni(COD)2 + PCy3 , as Nickel has a smaller atomic radius and allows for easier OA into strong bonds.
Q: Does the "Solvent Effect" matter here? A: Yes. Polar aprotic solvents (DMF, DMAc) can stabilize the anionic halide leaving group during the transition state, lowering the barrier.
-
Protocol Adjustment: If using Toluene/THF, switch to THF/NMP (4:1) or pure 1,4-Dioxane at reflux.
ISSUE 2: -Fluoride Elimination (The Reaction Decomposes)
Symptom: You see full conversion of starting material, but the product mass is missing 19-20 units (loss of F) or you observe alkyne/allene formation.
Q: Why am I losing the fluorine atom?
A: This is the most common failure mode. After oxidative addition, the Pd(II) species has a Fluorine atom on the
Q: How do I stop
-
Rigid Bidentate Ligands: Use ligands with a large bite angle like Xantphos or dppf . These enforce a geometry that makes the syn-coplanar transition state required for
-elimination energetically unfavorable. -
Accelerate Transmetallation: If the Pd sits waiting for the nucleophile, it will eventually eliminate F. Increase the concentration of your nucleophile (boronic acid/zinc reagent) or add CsF (Cesium Fluoride) to accelerate the transmetallation step.
ISSUE 3: Stereochemical Scrambling (Wrong Isomer)
Symptom: You start with pure Z-isomer but isolate an E/Z mixture.
Q: Is the isomerization happening before or after coupling? A: Usually during the oxidative addition. The mechanism often involves a zwitterionic intermediate or a reversible OA step where rotation around the C-C bond occurs.
-
The Fix: Lower the temperature. Isomerization is thermally driven.
-
Catalyst Switch: Use Pd(OAc)2 / SPhos . Buchwald ligands are excellent at preserving stereochemistry because the bulky ligand prevents the rotation of the intermediate complex.
Master Experimental Protocol
Workflow: Optimized Cross-Coupling of gem-Difluorovinyl Halides (Suzuki-Miyaura Type).
Note: This protocol prioritizes suppression of
Reagents & Setup
| Component | Specification | Purpose |
| Catalyst | Pd(OAc)₂ (5 mol%) | Precursor |
| Ligand | Xantphos (5-6 mol%) | Large bite angle suppresses |
| Base | Cs₂CO₃ (2.0 equiv) | Anhydrous base essential for activation. |
| Additive | Ag₂CO₃ (0.5 equiv) | Optional: Halide scavenger to accelerate OA. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Degassed. Water trace helps boronic acid activation. |
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.
-
Pre-complexation (Critical): Add Pd(OAc)₂ and Xantphos to the tube. Add 2 mL of Dioxane. Stir at RT for 10 mins until a yellow/orange clear solution forms (Active L-Pd-L species).
-
Substrate Addition: Add the fluorinated vinyl halide (1.0 equiv) and the boronic acid (1.5 equiv).
-
Base Addition: Add Cs₂CO₃.
-
Thermal Cycle: Seal the tube. Heat to 80°C for 4-12 hours.
-
Tip: Do not overshoot 100°C; this promotes defluorination.
-
-
Workup: Cool to RT. Filter through a Celite pad (elute with Et₂O). Concentrate and purify via silica gel chromatography.
Mechanistic Visualization: The Danger Zone
The following diagram illustrates the competition between the productive Cross-Coupling pathway and the destructive
Figure 2: The Kinetic Competition. Success depends on accelerating Transmetallation over
References
-
Mechanistic Studies of Oxidative Addition
-
Stereoretention in Fluorinated Systems
-
Defluorinative Coupling (The Mechanism of Failure)
-
Ligand Effects on Reactivity
- Title: Ligand Effects on the Oxidative Addition of Halogens to Rhodium Complexes (Analogous Trends).
- Source: ACS Public
-
URL:[Link]
Sources
Validation & Comparative
1H and 19F NMR coupling constants for (Z)-1-Bromo-2-fluoroethylene
Comprehensive NMR Comparison Guide: H and F Coupling Constants for (Z)- vs. (E)-1-Bromo-2-fluoroethylene
Executive Summary
In modern drug development and agrochemical design, the bioisosteric replacement of hydrogen or methyl groups with fluorine is a foundational strategy. Consequently, the stereoselective synthesis of fluoroalkenes—specifically versatile building blocks like 1-bromo-2-fluoroethylene—has become highly prioritized in .
For researchers, distinguishing between the (Z) and (E) isomers of 1-bromo-2-fluoroethylene is a critical quality control step. This guide objectively compares the nuclear magnetic resonance (NMR) profiles of both isomers, detailing the causality behind their distinct spin-spin coupling constants (
Mechanistic Grounding: The Causality of Spin-Spin Coupling
The ability to differentiate (Z)- and (E)-1-bromo-2-fluoroethylene relies entirely on the geometric dependence of scalar coupling. The magnitude of these couplings is dictated by orbital overlap, electronegativity, and the dihedral angles between the interacting nuclei.
-
Vicinal Proton-Proton Coupling (
): Governed by the Karplus relationship, the value is highly sensitive to the dihedral angle. In the (E)-isomer, the protons are trans to each other (dihedral angle 180°), allowing for optimal orbital overlap and a larger coupling constant (12–18 Hz). In the (Z)-isomer, the protons are cis (dihedral angle 0°), resulting in a significantly weaker coupling (4–8 Hz). -
Vicinal Proton-Fluorine Coupling (
): Fluorine's high electronegativity and large gyromagnetic ratio amplify the Karplus effect. According to, trans couplings in vinylic systems are exceptionally large (35–45 Hz) due to dominant through-bond Fermi contact interactions. Conversely, cis couplings are much smaller (12–20 Hz). Because the (Z)-isomer places the C1 proton trans to the fluorine atom, it exhibits the massive 35–45 Hz coupling, serving as the primary diagnostic marker. -
Geminal Proton-Fluorine Coupling (
): The proton and fluorine sharing the C2 carbon experience a massive 2-bond coupling (70–85 Hz). Because this interaction is localized to a single carbon center, it remains relatively static across both isomers and serves as a reliable anchor point for identifying the C2 proton multiplet.
Comparative Data Analysis: (Z) vs. (E) Isomers
To objectively compare the isomeric forms, the quantitative expected values for their coupling constants are summarized below. Extracting these values from a high-resolution spectrum allows for immediate stereochemical assignment.
| NMR Parameter | (Z)-1-Bromo-2-fluoroethylene | (E)-1-Bromo-2-fluoroethylene | Mechanistic Causality |
| 35 – 45 Hz (Trans H-F) | 12 – 20 Hz (Cis H-F) | Dihedral orbital overlap (Karplus-type) | |
| 4 – 8 Hz (Cis H-H) | 12 – 18 Hz (Trans H-H) | Dihedral orbital overlap (Karplus-type) | |
| 70 – 85 Hz | 70 – 85 Hz | 2-bond s-character interaction | |
| 2D HOESY ( | Weak / No F-H(C1) cross-peak | Strong F-H(C1) cross-peak | Through-space NOE proximity |
Experimental Protocol: Self-Validating NMR Workflow
To prevent misassignment due to spectral artifacts or solvent-induced shifts, the following protocol utilizes a self-validating loop: the 1D
Step 1: Sample Preparation & Solvent Selection
-
Action: Dissolve ~15–20 mg of the synthesized 1-bromo-2-fluoroethylene in 0.6 mL of deuterated chloroform (CDCl
). -
Causality: As demonstrated in foundational studies on , the dielectric constant of the medium significantly alters both chemical shifts and
-couplings (specifically cis ) via reaction field and dispersion interactions. Utilizing a standardized, low-dielectric solvent like CDCl ensures your extracted values align perfectly with established literature baselines.
Step 2: 1D High-Resolution H and F Acquisition
-
Action: Acquire the
H NMR spectrum at 400 MHz using a standard zg30 pulse program (16 scans, 2s relaxation delay). Next, acquire the F NMR spectrum at 376 MHz without proton decoupling (zg pulse program). -
Causality: Routine
F NMR is often run with H decoupling to simplify spectra. However, retaining the proton coupling in the F spectrum is mandatory here. The and values extracted from the F multiplets must exactly match the values extracted from the H multiplets. If Hz between the two spectra, the multiplet has been misassigned or higher-order virtual coupling is present.
Step 3: Orthogonal Validation via 2D HOESY
-
Action: Execute a 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment (
F- H) with a mixing time of 300–500 ms. -
Causality: 1D scalar couplings prove through-bond relationships, but 2D HOESY proves through-space proximity. In the (E)-isomer, the F atom and the C1 proton are cis (spatially adjacent), yielding a robust NOE cross-peak. In the (Z)-isomer, they are trans (spatially distant), resulting in a negligible cross-peak. This provides an independent, self-validating confirmation of the 1D
-coupling analysis.
Workflow Visualization
Figure 1: Decision tree for stereochemical assignment of 1-bromo-2-fluoroethylene isomers via NMR.
References
-
Title: Solvents effects on the proton chemical shift and H—H, H—F coupling constants in 1-chloro-1-fluoroethylene. Reaction field and dispersion interactions. Source: Canadian Journal of Chemistry (Hutton, H. M., & Schaefer, T., 1967) URL: [Link]
-
Title: Guide to Fluorine NMR for Organic Chemists Source: John Wiley & Sons (Dolbier, W. R., 2008) URL: [Link]
- Title: Metathesis catalysts and methods thereof (US9850268B2)
Distinguishing (Z) and (E) Isomers of 1-Bromo-2-fluoroethylene via NMR Spectroscopy: A Comparative Guide
As a Senior Application Scientist in structural elucidation, I frequently encounter challenges in distinguishing halogenated alkene isomers. For 1-bromo-2-fluoroethylene, relying solely on synthetic history or basic 1D
This guide provides a comprehensive, objective comparison of the NMR architectures of (Z)- and (E)-1-bromo-2-fluoroethylene, grounded in mechanistic causality and orthogonal validation.
Mechanistic Grounding: The Causality of Spin-Spin Coupling
Before analyzing the spectra, it is critical to understand why the NMR parameters differ between the two isomers.
The "Cis-Effect" in Fluoroalkenes
In typical acyclic disubstituted alkenes, the (E)-isomer is thermodynamically favored due to minimized steric hindrance. However, fluoroalkenes frequently exhibit a counterintuitive phenomenon known as the "cis-effect," wherein the (Z)-isomer is thermodynamically more stable ()[1]. This stability arises from a combination of hyperconjugation and dipole-dipole interactions that outweigh steric repulsions ()[2]. Consequently, synthetic mixtures often contain a higher proportion of the (Z)-isomer than one might initially predict.
The Karplus Relationship and Dihedral Angles
The distinction between the (Z) and (E) isomers relies entirely on the geometric relationship between the protons (H1 on C1, H2 on C2) and the fluorine atom (F on C2). According to the Karplus equation, vicinal coupling constants (
-
Vicinal Proton-Proton Coupling (
): Trans protons (180° dihedral) exhibit optimal orbital overlap for Fermi contact, yielding larger coupling constants (typically 12–18 Hz). Cis protons (0° dihedral) have weaker overlap, yielding smaller constants (4–10 Hz). -
Vicinal Proton-Fluorine Coupling (
): This follows the same angular dependence but with significantly larger magnitudes due to the high gyromagnetic ratio of fluorine. Trans H-F coupling produces massive splittings of 35–52 Hz, whereas cis H-F coupling yields smaller splittings of 14–20 Hz ()[3]. -
Geminal Proton-Fluorine Coupling (
): Occurring on C2, this coupling is governed by the s-character of the bonds and remains consistently large (70–85 Hz) regardless of the isomer.
Comparative Data: Multiplet Architecture
By defining the geometry of each isomer based on Cahn-Ingold-Prelog (CIP) priorities (Br > H; F > H), we can objectively predict their NMR behavior.
-
(Z)-1-bromo-2-fluoroethylene: Br and F are cis. Consequently, H1 and H2 are cis, while H1 and F are trans.
-
(E)-1-bromo-2-fluoroethylene: Br and F are trans. Consequently, H1 and H2 are trans, while H1 and F are cis.
Table 1: Expected NMR Spin-Spin Coupling Constants ( , Hz)
| Coupling Type | Nuclei Involved | Spatial Relationship in (Z)-Isomer | Expected | Spatial Relationship in (E)-Isomer | Expected |
| Vicinal | H1 - H2 | Cis | 4 – 10 Hz | Trans | 12 – 18 Hz |
| Vicinal | H1 - F | Trans | 35 – 52 Hz | Cis | 14 – 20 Hz |
| Geminal | H2 - F | Geminal | 70 – 85 Hz | Geminal | 70 – 85 Hz |
Table 2: H NMR Multiplet Architecture
| Isomer | H1 Signal (on C1, bearing Br) | H2 Signal (on C2, bearing F) |
| (Z)-Isomer | Doublet of doublets (dd) Couplings: ~40 Hz (trans F), ~7 Hz (cis H2) | Doublet of doublets (dd) Couplings: ~75 Hz (geminal F), ~7 Hz (cis H1) |
| (E)-Isomer | Doublet of doublets (dd) or pseudo-triplet Couplings: ~15 Hz (cis F), ~14 Hz (trans H2) | Doublet of doublets (dd) Couplings: ~75 Hz (geminal F), ~14 Hz (trans H1) |
Analytical Decision Tree
The most elegant way to distinguish the isomers is by isolating the H1 signal. Because the magnitudes of
Caption: Decision tree for identifying (Z) and (E) isomers via H1 NMR coupling constants.
Self-Validating Experimental Protocol
To ensure scientific integrity, a single 1D
Step 1: Sample Preparation
-
Dissolve 10–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
) containing 0.05% v/v tetramethylsilane (TMS) as an internal standard. -
Causality: High-quality, anhydrous solvent is required to prevent line broadening, ensuring that fine couplings (e.g., a 4 Hz cis
) are baseline-resolved.
Step 2:
-
Acquire data on a 400 MHz (or higher) spectrometer using a standard 30-degree pulse program (zg30).
-
Set the number of scans (ns) to 16, with a spectral width (sw) of 10 ppm.
-
Causality: High digital resolution (at least 64k data points) is mandatory to accurately extract
-couplings that may dictate the isomeric assignment.
Step 3:
-
Acquire
F spectra with and without H decoupling (ig vs. zg). Reference the chemical shift to CFCl (0 ppm). -
Causality: Extracting the
and values directly from the fluorine spectrum provides a mathematical cross-check against the values extracted from the proton spectrum.
Step 4: 2D
-
Acquire a 2D HOESY spectrum to map through-space interactions.
-
Causality:
-coupling provides through-bond connectivity, but HOESY provides orthogonal through-space validation. In the (E)-isomer, H1 and F are cis (spatially proximate), yielding a strong HOESY cross-peak. In the (Z)-isomer, H1 and F are trans (spatially distant), resulting in the absence of this cross-peak.
Orthogonal Validation Workflow
The integration of 1D
Caption: Self-validating NMR workflow combining 1D J-coupling extraction and 2D HOESY spatial validation.
References
-
Craig, N. C., Lo, Y.-S., Piper, L. G., & Wheeler, J. C. "Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules." The Journal of Physical Chemistry, 1971. URL:[Link]
-
Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons, 2009. URL:[Link]
Sources
IR Spectroscopy Characteristic Bands for cis-1-bromo-2-fluoroethylene
The following guide details the infrared (IR) spectroscopic characterization of cis-1-bromo-2-fluoroethylene , comparing it against its geometric isomer (trans-1-bromo-2-fluoroethylene) and related haloethylenes.
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Spectroscopists
Executive Summary: The Isomer Challenge
In the synthesis of fluorinated pharmaceuticals and agrochemicals, 1-bromo-2-fluoroethylene serves as a critical building block for introducing the vinyl fluoride moiety—a bioisostere of the peptide bond. However, the reaction often yields a mixture of cis (
Differentiating these isomers is non-trivial due to their similar boiling points and polarities. While NMR (
Theoretical Framework: Symmetry & Selection Rules
Unlike symmetric dihaloethylenes (e.g., 1,2-dichloroethylene), where the trans isomer (
| Feature | cis-1-bromo-2-fluoroethylene | trans-1-bromo-2-fluoroethylene |
| Point Group | ||
| Dipole Moment | High (Vectors additive) | Lower (Vectors partially cancel) |
| IR Activity | All 12 fundamental modes are active. | All 12 fundamental modes are active. |
| Key Distinction | C=C Stretch Intensity: Stronger due to larger dipole change.[1] | C=C Stretch Intensity: Weaker but observable. |
The "Cis Effect" in Haloethylenes
A critical phenomenon in 1,2-dihaloethylenes is the Cis Effect , where the cis isomer is often thermodynamically more stable than the trans isomer, contrary to steric predictions. This electronic effect manifests in the vibrational spectrum as a higher frequency C=C stretch for the cis isomer compared to the trans isomer, a trend observed in 1,2-difluoroethylene and 1-chloro-2-fluoroethylene [1, 2].
Characteristic Bands: Comparative Analysis
The following table synthesizes data derived from the vibrational analysis of analogous 1-halo-2-fluoroethylenes (Craig et al.) and fundamental group frequencies.
Table 1: Diagnostic IR Bands for cis- vs. trans-1-bromo-2-fluoroethylene
| Vibrational Mode | Region ( | cis-Isomer Characteristics | trans-Isomer Characteristics | Differentiation Logic |
| C=C Stretch ( | 1640 – 1665 | ~1655 – 1665 Strong, sharp band. | ~1640 – 1650 Medium/Weak intensity. | The cis isomer typically absorbs at a higher wavenumber ( |
| =C-H Out-of-Plane Bend ( | 700 – 950 | ~730 – 760 Strong, broad band. | ~880 – 930 Very strong, characteristic "trans" band. | The trans isomer consistently shows a C-H wagging mode at significantly higher frequencies (>850 |
| C-F Stretch ( | 1100 – 1250 | ~1150 – 1200 Very strong. | ~1150 – 1200 Very strong. | Less diagnostic for isomer differentiation as both are intense; useful for confirming the presence of the C-F motif. |
| C-Br Stretch ( | 600 – 700 | ~650 – 680 | ~600 – 650 | cis isomers generally exhibit slightly higher C-X stretching frequencies due to coupling with skeletal modes. |
| =C-H Stretch ( | 3050 – 3150 | ~3100 Multiple weak bands. | ~3090 Single/Doublet weak bands. | High wavenumber confirms |
Note: Exact wavenumbers may shift by
depending on the phase (gas vs. liquid/solution) and solvent polarity. Gas-phase spectra provide the sharpest resolution for the C=C splitting.
Experimental Protocol: Obtaining High-Fidelity Spectra
To accurately distinguish these isomers, precise sample handling is required due to their volatility (bp ~35-40 °C estimated).
Step-by-Step Methodology
-
Sample Preparation (Liquid Cell):
-
Use a sealed liquid cell with KBr or ZnSe windows (NaCl is acceptable but hygroscopic).
-
Path length: 0.025 mm to 0.05 mm. (Thin path length is crucial to prevent saturation of the strong C-F bands).
-
Caution: The compound is volatile. Ensure the cell is gas-tight or cool the sample compartment if possible.
-
-
Sample Preparation (Gas Phase - Recommended):
-
Expand the vapor into a 10-cm gas cell with KBr windows at 10-20 Torr pressure.
-
This method eliminates intermolecular hydrogen bonding and solvent broadening, allowing the observation of rotational fine structure (P, Q, R branches) which confirms the symmetry species.
-
-
Data Acquisition:
-
Resolution: 1
or better (to resolve the C=C shift). -
Scans: 32-64 scans to improve Signal-to-Noise (S/N).
-
Background: Collect a fresh background spectrum of the empty cell/atmosphere immediately prior to measurement.
-
-
Validation Check:
-
Check the region 2000-2500
for interference. -
Verify the absence of saturated C-H stretches (<3000
) to ensure no alkane/solvent contamination.
-
Decision Workflow: Isomer Identification
The following flowchart illustrates the logical process for assigning the isomer based on spectral data.
Figure 1: Logic gate for differentiating cis- and trans-1-bromo-2-fluoroethylene using IR spectral markers.
References
-
Craig, N. C., & Entemann, E. A. (1961).[2] Thermodynamics of cis-trans Isomerization. The 1-Chloro-2-fluoroethylenes.[3][4] Journal of the American Chemical Society, 83(14), 3047–3050. Link
-
Craig, N. C., & Overend, J. (1969). Vibrational spectra and assignments for cis- and trans-1,2-difluoroethylene. The Journal of Chemical Physics, 51(3), 1127–1142. Link
-
Koerner von Gustorf, E., et al. (1968). (1,2-Dihaloethylene)tetracarbonyliron Complexes: Preparation, IR- and NMR-Spectra. Zeitschrift für Naturforschung B, 23(1), 56-70. Link
- Norman, C. C., et al. (1970). Vibrational Spectra and Assignments for cis- and trans-1,2-Difluoroethylene-d1 and -d2. The Journal of Chemical Physics, 53, 1453.
Sources
Reactivity & Selectivity Profile: (Z)- vs. (E)-1-Bromo-2-Fluoroethylene
Executive Summary: The Fluorine Bioisostere Toolkit
In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating metabolic stability, lipophilicity, and binding affinity. 1-Bromo-2-fluoroethylene serves as a critical linchpin in this domain, primarily as a precursor for monofluoroalkenes , which are non-hydrolyzable bioisosteres of peptide bonds.
This guide provides a technical comparison between the (Z)-isomer (cis-like) and the (E)-isomer (trans-like). While they share a molecular formula, their divergent electronic and steric profiles necessitate distinct handling protocols and synthetic strategies.
Quick Comparison Matrix
| Feature | (Z)-1-Bromo-2-Fluoroethylene | (E)-1-Bromo-2-Fluoroethylene |
| Stereochemistry | Br and F on same side (cis) | Br and F on opposite sides (trans) |
| Dipole Moment | High (Dipoles additive) | Low (Dipoles opposing) |
| Thermodynamic Stability | Stabilized by "Cis-Effect" | Generally less stable (counter-intuitive) |
| Key Application | Synthesis of (Z)-fluoroalkenes (Peptide mimics) | Synthesis of (E)-fluoroalkenes |
| NMR Diagnostic ( | 4 – 12 Hz | 12 – 18 Hz |
Physical Properties & Structural Analysis[1][2]
The "Cis-Effect" Anomaly
Unlike non-fluorinated alkenes where the trans (E) isomer is thermodynamically favored due to minimized steric repulsion, 1-bromo-2-fluoroethylene exhibits the "cis-effect" .
-
Mechanism: Electronic delocalization and attractive dipole-dipole interactions often stabilize the (Z)-isomer, making it thermodynamically competitive or even superior to the (E)-isomer.
-
Implication: You cannot assume the (E)-isomer is the thermodynamic sink. Isomerization protocols must be carefully controlled.
Spectroscopic Differentiation
Distinguishing these isomers is critical before committing to expensive cross-coupling steps.
-
(Z)-Isomer: The vicinal proton coupling constant (
) is characteristically smaller (typically 4–12 Hz). -
(E)-Isomer: The vicinal proton coupling constant (
) is larger (typically 12–18 Hz), following the Karplus relationship.
Synthesis & Access
Accessing the correct isomer with high purity (>98:2 dr) is the first challenge.
(Z)-Selective Synthesis
The most reliable route to the (Z)-isomer involves Gold(I)-catalyzed hydrofluorination of alkynes .
-
Protocol: Using a directing group (e.g., Troc-protected amine) on the alkyne substrate allows for regio- and stereoselective addition of HF (using reagents like Et
N·3HF). -
Selectivity: The trans-addition mechanism of Au-catalysis yields the (Z)-fluoroalkene product.
(E)-Selective Synthesis
The (E)-isomer is often accessed via isomerization or specific elimination protocols from 1,2-dibromo-1-fluoroethane, though this often yields mixtures requiring difficult chromatographic separation.
Reactivity Comparison: The Core Analysis
Lithiation: The "Danger Zone"
CRITICAL WARNING: Unlike 1-bromo-1-fluoroethylene (geminal), the lithiation of 1-bromo-2-fluoroethylene (vicinal) is fraught with decomposition risks.
-
(Z)-Isomer Pathway: Lithium-halogen exchange generates (Z)-1-fluoro-2-lithioethylene. This species is thermally unstable .
-
Decomposition: It rapidly undergoes
-elimination of LiF to form acetylene (or fluoroacetylene intermediates), destroying the stereocenter. -
Mitigation: Reactions must be performed at -110 °C (Trapp mixture solvents) and trapped in situ with highly reactive electrophiles.
-
-
(E)-Isomer Pathway: Similarly unstable. The geometric constraint of the (E)-lithio species makes intramolecular elimination slightly less favorable than the (Z), but it remains a high-risk operation.
Palladium-Catalyzed Cross-Coupling (Suzuki/Negishi/Stille)
This is the primary utility of these reagents. The reaction proceeds with high stereoretention , allowing the geometry of the starting bromide to dictate the geometry of the final drug candidate.
-
Oxidative Addition Rates:
-
(E)-Isomer: Generally undergoes oxidative addition faster. The trans-arrangement minimizes steric clash with the bulky phosphine ligands on the Palladium center.
-
(Z)-Isomer: Slower oxidative addition. The cis-arrangement of the Fluorine and Bromine creates a more sterically crowded environment for the incoming Pd(0) species.
-
-
Protocol Recommendation:
-
For (Z)-substrates , use electron-rich, bulky ligands (e.g.,
, Buchwald ligands) to facilitate oxidative addition. -
Negishi Coupling is particularly effective for these substrates, often proceeding at lower temperatures than Suzuki, preserving the sensitive fluoroalkene geometry.
-
Cross-Metathesis
Recent advances using Molybdenum-alkylidene catalysts allow for the direct cross-metathesis of 1-bromo-2-fluoroethylene with terminal olefins.
-
Selectivity: These catalysts can be tuned to be highly (Z)-selective , providing a powerful alternative to Pd-coupling for constructing (Z)-fluoroalkenes.
Experimental Protocol: Negishi Coupling of (Z)-1-Bromo-2-Fluoroethylene
Objective: Synthesis of a (Z)-monofluoroalkene with >98% stereoretention.
Reagents:
-
(Z)-1-Bromo-2-fluoroethylene (1.0 equiv)
-
Organozinc reagent (R-ZnBr, 1.2 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dba) /P( -Bu) -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Preparation: Flame-dry a two-neck flask under Argon. Add Pd catalyst and (Z)-1-bromo-2-fluoroethylene in THF.
-
Activation: Cool the mixture to 0 °C.
-
Addition: Add the organozinc reagent dropwise over 10 minutes. Note: Slow addition prevents homocoupling of the zinc reagent.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor by
F NMR (look for shift from vinyl bromide starting material). -
Quench: Quench with saturated NH
Cl solution. -
Purification: Extract with ether. The product is often volatile; avoid high-vacuum concentration if the molecular weight is low.
Validation:
-
Check
of the product. It should remain in the 4–12 Hz range, confirming retention of the (Z)-geometry.
References
-
Stereoselective Synthesis via Gold Catalysis
- Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I)
-
Source:
-
Negishi Coupling Kinetics
- First stereospecific synthesis of (E)- or (Z)-alpha-fluoroenones via a kinetically controlled Negishi coupling reaction.
-
Source:
-
Physical Properties & Dipole Moments
- Vibrational excitation of cis- and trans-1, 2-difluoroethenes by electron impact: effect of dipole moment.
-
Source:
-
Lithiation Risks
-
The lithiation of fluorinated benzenes and its dependence on solvent and temperature.[1] (Contextualizing Li-elimination risks).
-
Source:
-
-
General Cross-Coupling of Vinyl Halides
- Rate and Mechanism of the Oxidative Addition of Vinyl Trifl
-
Source:
Sources
Comparative Guide: Validating Stereochemical Integrity in Fluoroalkenylation
Executive Summary: The Stereochemical Bottleneck
Fluoroalkenes are premier bioisosteres for peptide bonds, offering metabolic stability and precise conformational control. However, their utility in Structure-Activity Relationship (SAR) studies is entirely dependent on stereochemical purity. A
In fluoroalkenylation reactions—whether via Julia-Kocienski olefination, Horner-Wadsworth-Emmons (HWE), or metal-catalyzed cross-coupling—stereochemical scrambling is the primary failure mode.
This guide compares the three industry-standard methodologies for validating stereochemical retention:
Strategic Overview: The Validation Workflow
Do not rely on a single data point. The following decision tree illustrates the recommended workflow for validating fluoroalkene geometry, moving from high-throughput screening to definitive structural assignment.
Figure 1: Analytical Decision Tree for Fluoroalkene Validation. Note the prioritization of crude analysis to detect early scrambling.
Comparative Analysis of Validation Methodologies
Method A: Scalar Coupling Analysis (
)
Best For: Monofluoroalkenes with a vicinal proton.
Mechanism: Exploits the Karplus relationship dependence of the spin-spin coupling constant (
-
The Rule of Thumb: In 1-fluoro-1-alkenes, the trans (
) coupling is typically larger than the cis ( ) coupling.- : ~30–45 Hz
- : ~10–20 Hz
-
Limitations: This rule is not absolute. Highly electronegative substituents on the double bond can compress these values, causing overlap. It is useless for tri- or tetrasubstituted fluoroalkenes where no vicinal proton exists.
Method B: 2D
H-
F HOESY (The Workhorse)
Best For: Trisubstituted fluoroalkenes, tetrasubstituted systems (with spatial proximity), and ambiguous
-
Sensitivity: High.
F has 83% the sensitivity of H, making this significantly faster than H- C correlations (HMBC). -
The "Trust" Factor: Unlike NOESY, which can suffer from zero-quantum artifacts, HOESY is generally cleaner but requires specific parameter optimization (see Protocol below).
Method C: X-Ray Crystallography & SFC
Best For: Final clinical candidates or solid intermediates. Mechanism: Direct electron density mapping (X-ray) or chromatographic retention time comparison (SFC).
| Feature | Method A: | Method B: HOESY | Method C: X-Ray |
| Throughput | High (mins) | Medium (1-4 hrs) | Low (days/weeks) |
| Sample State | Solution | Solution | Single Crystal |
| Substrate Scope | Monofluoroalkenes | Tri/Tetrasubstituted | Any solid |
| Confidence | 80% (Context dependent) | 95% (Direct evidence) | 100% (Absolute) |
| Cost | Low | Low | High |
Deep Dive Protocol: The Self-Validating HOESY System
To ensure your HOESY data is trustworthy, you must optimize the pulse sequence to account for the relaxation properties of fluorine.
Protocol Parameters:
-
Pulse Sequence: hoesyph (Phase-sensitive HOESY).
-
Mixing Time (
): Set to 400–600 ms .-
Why: Fluorine relaxation (
) is often faster than protons. A mixing time that is too short (<200 ms) may miss weak NOEs; too long (>800 ms) loses signal to relaxation.
-
-
Relaxation Delay (
): Set to 3–5 seconds .-
Why: Ensure full Boltzmann equilibration for quantitative integration if needed.
-
-
Spectral Width: Narrow the
F window to the specific region of interest (-80 to -150 ppm typically) to improve digital resolution.
Interpretation Logic (Self-Validation):
-
Positive Control: Look for an intramolecular NOE that must exist (e.g., F to a geminal proton or a stable backbone proton). If this is missing, the experiment failed.
-
Stereo-Assignment:
-
Strong Cross-peak
= -Isomer (Spatial proximity). -
No/Weak Cross-peak
+ Strong Cross-peak = -Isomer .
-
Mechanistic Insight: Why Retention Fails
Understanding why stereochemistry scrambles allows you to fix the reaction conditions. The two most common failure modes in metal-catalyzed fluoroalkenylation are Isomerization via Hydrometallation and Radical Recombination .
Figure 2: Common Stereoisomerization Pathways. Path A (Red) is common in Pd-catalyzed cross-couplings where hydride species are generated.
Troubleshooting Scrambling:
-
If Path A (Hydrometallation) is suspected: Remove sources of hydride (e.g., use dry solvents, avoid alcohol additives) or increase the rate of reductive elimination (bulkier ligands).
-
If Path B (Radical) is suspected: Add a radical scavenger (TEMPO, BHT) to see if the reaction shuts down or if stereofidelity improves.
References
-
Evalu
F NMR for Stereochemical Assignment -
Coupling Constant D
-
Mechanisms of Isomeriz
- Title: Remote functionalization of hydrocarbons with reversibility enhanced stereocontrol (Chain Walking Mechanism).
- Source:N
-
URL:[Link]
-
General Fluoroalkene Synthesis Reviews
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 3. Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Yield Analysis of Fluorovinyl Synthons in Suzuki Coupling
Executive Summary
The incorporation of fluorovinyl motifs—monofluorovinyl, gem-difluorovinyl, and trifluorovinyl—into drug candidates is a critical strategy for modulating metabolic stability (bioisosterism) and altering pKa without significant steric penalty. However, the installation of these groups via Suzuki-Miyaura cross-coupling presents unique challenges compared to non-fluorinated vinyl systems.
This guide provides a technical comparison of the three primary fluorovinyl synthon classes. Analysis reveals that Potassium Vinyltrifluoroborates offer the highest process stability and reproducibility for trifluorovinylation, while 2,2-Difluorovinyl Pinacolboranes have emerged as the superior reagent for gem-difluorovinylation, outperforming unstable boronic acids. Monofluorovinyl coupling remains the most challenging due to strict stereochemical requirements, often necessitating specialized ligand systems to prevent isomerization.
Mechanistic Overview: The "Fluorine Effect"
To optimize yields, one must understand how fluorine substitution alters the standard Suzuki catalytic cycle.
-
Transmetallation Retardation: Fluorine is highly electronegative, reducing the nucleophilicity of the carbon-boron bond. This slows the transmetallation step, often making it the rate-determining step (RDS) and increasing the window for side reactions like protodeboronation.
-
Protodeboronation: Fluorovinyl boronic acids are notoriously unstable. The electron-withdrawing nature of fluorine facilitates the hydrolysis of the C-B bond under basic aqueous conditions, leading to the loss of the boron moiety before coupling can occur.
-
-Hydride Elimination: While less of a concern for tri- and gem-difluoro substrates (which lack
-hydrogens or have blocked positions), monofluorovinyl intermediates are susceptible to -hydride elimination, leading to unwanted defluorinated side products.
Visualization: Fluorine-Impacted Catalytic Cycle
Caption: The Suzuki cycle highlighting Transmetallation as the critical failure point for fluorovinyl synthons due to reduced nucleophilicity.
Comparative Analysis of Synthons
Class 1: Trifluorovinyl Synthons
Primary Reagent: Potassium Trifluorovinyltrifluoroborate (Molander Salt)
-
Status: Industry Standard.
-
Performance: High. The trifluoroborate salt is air-stable and resists protodeboronation significantly better than the corresponding boronic acid or ester. The slow release of the active boronic acid species prevents saturation of the basic media, minimizing decomposition.
-
Yield Expectation: 70–90%
Class 2: Gem-difluorovinyl Synthons
Primary Reagent: 2,2-Difluorovinyl Pinacolborane[1]
-
Status: Emerging Preferred Reagent.
-
Performance: Moderate to High.[2] Historically, this motif was installed via "reverse coupling" (Ar-B(OH)2 + Difluorovinyl-Halide). However, the development of stable pinacolboranes has allowed for the direct vinylation of aryl halides.
-
Yield Expectation: 60–85%
Class 3: Monofluorovinyl Synthons
Primary Reagent:
-
Status: Challenging / Specialized.
-
Performance: Variable.
-fluorovinyl species are sterically encumbered and electronically deactivated. -fluorovinyl species suffer from stereochemical erosion (E/Z isomerization) during the reaction. -
Yield Expectation: 40–70% (Highly substrate dependent)
Comparative Yield Matrix
| Feature | Trifluorovinyl (K-Salt) | Gem-difluorovinyl (BPin) | Monofluorovinyl (BPin) |
| Reagent Stability | Excellent (Shelf-stable solid) | Good (Stable liquid/oil) | Poor (Prone to polymerization) |
| Protodeboronation Risk | Low | Moderate | High |
| Stereocontrol | N/A (Achiaral) | N/A (Achiral) | Critical (Risk of E/Z mix) |
| Atom Economy | Moderate (Salt waste) | Poor (Pinacol waste) | Poor (Pinacol waste) |
| Typical Yield | 75 - 92% | 65 - 85% | 45 - 70% |
| Preferred Catalyst | PdCl2(dppf) or Pd(PPh3)4 | Pd(dppf)Cl2 | Pd2(dba)3 + Bulky Ligand |
Experimental Protocols
These protocols are selected for their robustness and reproducibility in a medicinal chemistry setting.
Protocol A: Trifluorovinylation (Molander Conditions)
Best for: Installing the trifluorovinyl group on a wide range of aryl bromides.
Reagents:
-
Aryl Bromide (1.0 equiv)[3]
-
Potassium vinyltrifluoroborate (1.05 equiv)
-
Cs2CO3 (3.0 equiv)[3]
-
Solvent: THF:H2O (9:1)
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a stir bar, add the Aryl Bromide, Potassium vinyltrifluoroborate, and Cs2CO3.
-
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Add degassed THF/H2O (9:1) via syringe.[3] (Concentration ~0.2 M).
-
Catalyst: Add PdCl2(dppf)[1][4]·CH2Cl2 quickly under a positive stream of Argon.
-
Heat: Heat the mixture to 80 °C for 16 hours. Note: Vigorous stirring is essential due to the biphasic nature.
-
Workup: Cool to RT. Dilute with Et2O and water. Extract aqueous layer 3x with Et2O. Dry organics over MgSO4 and concentrate.
-
Purification: Flash chromatography (Silica). Note: Trifluorovinyl products are often volatile; avoid high vacuum.
Protocol B: Gem-difluorovinylation (Pinacolborane Method)
Best for: Direct coupling of the gem-difluorovinyl group to aryl iodides/bromides.
Reagents:
-
Aryl Iodide (1.0 equiv)[3]
-
2,2-Difluorovinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Ag2CO3 (2.0 equiv) Note: Silver salts often assist in transmetallation for difficult substrates.
-
Solvent: Anhydrous DME (Dimethoxyethane)
Step-by-Step Workflow:
-
Charge: Combine Aryl Iodide, Boronate, and Pd(PPh3)4 in a dry Schlenk tube.
-
Additive: Add Ag2CO3 (protect from light if possible).
-
Solvent: Add anhydrous DME under Argon.
-
Heat: Heat to 90 °C for 8-12 hours.
-
Filtration: Filter the hot reaction mixture through a pad of Celite to remove silver residues.
-
Workup: Concentrate the filtrate and purify via column chromatography.
Decision Framework
Use this logic flow to select the appropriate synthon and strategy for your target molecule.
Caption: Strategic decision tree for selecting reagents based on target fluorination pattern and substrate complexity.
References
-
Molander, G. A., & Bernardi, C. R. (2002).[2] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. Link
-
Blahun, O. P., et al. (2019).[1] 2,2-Difluorovinyl Pinacolborane – A New Versatile Reagent for the Suzuki–Miyaura Reaction.[1] European Journal of Organic Chemistry.[1] Link
-
Grygorenko, O. O., et al. (2024). gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. Beilstein Journal of Organic Chemistry. Link
-
Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024).[6][7] Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction.[6] Organic Letters. Link
-
Landelle, G., et al. (2011). Stereoselective Synthesis of Both Stereoisomers of β-Fluorostyrene Derivatives from a Common Intermediate. Organic Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Solid State: A Comparative Guide to the Structural Elucidation of (Z)-1-Bromo-2-fluoroethylene Derivatives
In the intricate world of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural understanding governs everything from a drug's interaction with its biological target to the physical properties of a novel material. For halogenated olefins, such as derivatives of (Z)-1-Bromo-2-fluoroethylene, their unique electronic and steric properties make them valuable synthons and functional motifs. However, these same properties can present challenges for their structural characterization.
This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of (Z)-1-Bromo-2-fluoroethylene derivatives. We will delve into the experimental nuances of each method, present comparative data from closely related structures, and offer insights into the selection of the most appropriate technique for your research needs.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional electron density map of the molecule, revealing precise bond lengths, angles, and intermolecular interactions.
A Representative Workflow for Crystallographic Analysis
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail.
Experimental Protocol: From Powder to Structure
1. Synthesis and Purification: The synthesis of (Z)-1-Bromo-2-fluoroethylene derivatives can be approached through various established routes in organic chemistry. A common strategy involves the stereoselective halogenation of an appropriate alkyne precursor. For instance, the reaction of a terminal alkyne with a source of electrophilic bromine, followed by the introduction of fluorine, can yield the desired product. It is imperative that the final compound is purified to the highest possible degree, as impurities can significantly hinder crystallization.
2. Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules like halogenated ethylenes, techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion are commonly employed. The choice of solvent is critical; a systematic screening of various solvents and solvent mixtures is recommended.
3. Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
4. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial arrangement of atoms in the unit cell is determined using computational methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data using least-squares methods to optimize the atomic positions, displacement parameters, and other structural details.
Case Study: Insights from Related Bromo-Fluoro Alkene Structures
| Compound | C=C Bond Length (Å) | C-Br Bond Length (Å) | C-F Bond Length (Å) | Key Intermolecular Interactions |
| (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene | 1.35 | 1.88, 1.89 | 1.36 | C-H···Br, C-Br···π |
| 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde | (in aromatic system) | 1.90 | 1.35 | C-H···O, Br···F |
| (Z)-1-bromo-1-nitro-2-phenylethene | 1.34 | 1.87 | - | C-H···O |
Table 1: Selected crystallographic data for bromo-fluoro substituted organic compounds. Data sourced from relevant crystallographic studies[2][3][4].
The data in Table 1 showcases the typical bond lengths for C=C, C-Br, and C-F bonds in similar chemical environments. Furthermore, it highlights the importance of non-covalent interactions, such as halogen bonding (Br···F) and π-interactions, in dictating the crystal packing.[2][3] These interactions are crucial for understanding the solid-state behavior of these materials.
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer valuable information, particularly when single crystals are unobtainable or when insights into the gaseous or solution-state structure are required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For (Z)-1-Bromo-2-fluoroethylene derivatives, 1H, 13C, and 19F NMR are particularly informative.
-
1H NMR: The chemical shifts and coupling constants of the vinyl protons can confirm the Z-configuration. The magnitude of the vicinal 3JHH coupling constant is typically smaller in cis-alkenes compared to trans-alkenes.
-
19F NMR: The chemical shift of the fluorine atom provides information about its electronic environment. Coupling between fluorine and vicinal protons (3JHF) can further aid in stereochemical assignment.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can be used to unambiguously determine the stereochemistry by observing through-space correlations between the vinyl protons and other nearby protons in the molecule.
Advantages over X-ray Crystallography:
-
Does not require crystalline material.
-
Provides information about the solution-state structure and dynamics.
-
Can be used to study reaction kinetics and equilibria.
Limitations:
-
Provides indirect structural information (connectivity and relative stereochemistry).
-
Does not provide precise bond lengths and angles.
Gas-Phase Electron Diffraction (GED)
For volatile compounds, gas-phase electron diffraction offers a means to determine the molecular structure in the absence of intermolecular interactions.[5] In a GED experiment, a beam of electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.
Advantages over X-ray Crystallography:
-
Provides the structure of the isolated molecule, free from crystal packing effects.
-
Can be used for compounds that are difficult to crystallize.
Limitations:
-
Requires the compound to be volatile and thermally stable.
-
Less precise than X-ray crystallography for complex molecules.
-
Does not provide information on intermolecular interactions.
Computational Chemistry
Quantum mechanical calculations, such as Density Functional Theory (DFT), have become an indispensable tool in structural chemistry. These methods can be used to:
-
Predict the gas-phase geometry of a molecule with high accuracy.
-
Calculate NMR chemical shifts and coupling constants to aid in spectral interpretation.
-
Model intermolecular interactions and predict crystal packing.
-
Explore the potential energy surface and identify stable conformers.
Advantages:
-
Provides theoretical insights that can complement experimental data.
-
Can be used to study reactive or unstable species.
-
Cost-effective compared to experimental methods.
Limitations:
-
The accuracy of the results depends on the level of theory and basis set used.
-
Does not provide a direct measurement of the structure.
Conclusion: An Integrated Approach to Structural Elucidation
The choice of analytical technique for the structural characterization of (Z)-1-Bromo-2-fluoroethylene derivatives depends on the specific research question and the physical properties of the compound. While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure, a comprehensive understanding often requires an integrated approach. NMR spectroscopy is essential for confirming the structure and stereochemistry in solution, while GED and computational modeling provide valuable information about the gas-phase structure and intrinsic molecular properties. By leveraging the strengths of each of these techniques, researchers can gain a complete and nuanced picture of these fascinating and synthetically important molecules.
References
-
Crystal structure and Hirshfeld surface analysis of (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene. Acta Crystallographica Section E: Crystallographic Communications, E78, 530-533. [Link]
-
Crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E72, 1035-1038. [Link]
-
Asymmetric Halofunctionalization of Olefins. University of Illinois Urbana-Champaign. [Link]
-
Progress in Stereoselective Haloamination of Olefins. Molecules, 28(15), 5867. [Link]
-
Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 15, 2386-2392. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1855-1870. [Link]
-
PBdZ37 X-ray crystallography. Small molecules structure determination. Jagiellonian University. [Link]
-
Gas electron diffraction. Wikipedia. [Link]
-
The CSD search query to locate compounds with the potential for forming generic intramolecular hydrogen bonds. ResearchGate. [Link]
-
(Z)-1-Bromo-2-fluoroethylene. PubChem. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5469. [Link]
-
Gas phase electron diffraction study of six fluoroethylenes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 72, 1200-1206. [Link]
-
Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. [Link]
-
Highly asymmetric coordination in alkenes: gas-phase structures of trans-1,2-dichloro-1,2-disilylethene and 1-bromo-1-silylethene. Dalton Transactions, (19), 3895-3901. [Link]
-
Laser-induced electron diffraction: Imaging of a single gas-phase molecular structure with one of its own electrons. Structural Dynamics, 11(4), 041301. [Link]
-
Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(1), 21-26. [Link]
-
(PDF) Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. ResearchGate. [Link]
Sources
- 1. Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
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Chromatographic separation methods for bromofluoroethylene isomers
Chromatographic Separation Methods for Bromofluoroethylene Isomers: A Comparative Guide
As halogenated alkenes become increasingly critical in cross-metathesis reactions and the synthesis of fluorinated pharmaceuticals, the analytical demand for high-purity isomeric precursors has surged. Bromofluoroethylene exists in three primary isomeric forms: (E)-1-bromo-2-fluoroethylene, (Z)-1-bromo-2-fluoroethylene, and 1-bromo-1-fluoroethylene.
For the analytical chemist, separating these isomers presents a classic chromatographic challenge. While the (E)-isomer is easily isolated due to its high volatility, the (Z)-isomer and the 1,1-isomer are virtually isobaric and iso-volatile. This guide objectively compares standard and specialized gas chromatography (GC) methodologies, explaining the physicochemical causality behind column selection and providing field-validated protocols for baseline resolution.
The Physicochemical Challenge: Causality of Co-elution
To understand why standard chromatographic methods fail, we must examine the molecular geometry and resulting intermolecular forces of these isomers.
In the (E)-1-bromo-2-fluoroethylene configuration, the opposing vectors of the highly electronegative fluorine atom and the large, polarizable bromine atom partially cancel out the molecule's net dipole moment. This reduction in intermolecular cohesive forces drastically lowers its boiling point to approximately 20 °C[1].
Conversely, in both (Z)-1-bromo-2-fluoroethylene and 1-bromo-1-fluoroethylene , the halogen vectors are additive. This creates a strong, localized dipole moment that increases intermolecular hydrogen bonding and dispersive interactions, driving their boiling points up to an identical range of 39–42 °C [2][3].
Table 1: Physicochemical Properties of Bromofluoroethylene Isomers
| Isomer | Structure Type | Boiling Point (°C) | Dipole Moment | Chromatographic Challenge |
| (E)-1-bromo-2-fluoroethylene | trans-substituted | 20.0 - 20.5 | Low (Vector Cancellation) | Easily separated via volatility. |
| (Z)-1-bromo-2-fluoroethylene | cis-substituted | 39.0 - 40.0 | High (Additive Vectors) | Co-elutes with 1,1-isomer on non-polar phases. |
| 1-bromo-1-fluoroethylene | gem-substituted | 40.0 - 42.0 | High (Localized Vectors) | Co-elutes with (Z)-isomer on non-polar phases. |
When injected onto a standard non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), separation is dictated almost entirely by dispersive forces (boiling point). Because the (Z)- and 1,1-isomers share identical boiling points, they co-elute, rendering quantitative analysis impossible[4].
Comparative Analysis of Column Chemistries
To break the co-elution of the (Z)- and 1,1-isomers, we must abandon boiling-point-driven separations and exploit orthogonal chemical properties: dipole-dipole interactions and shape selectivity.
Method A: Standard Non-Polar Phase (5% Phenyl-methylpolysiloxane)
-
Mechanism: Dispersive van der Waals forces.
-
Performance: Fails. The (E)-isomer elutes rapidly, but the (Z)- and 1,1-isomers form a single, unresolved peak.
-
Verdict: Unsuitable for isomer-specific purity assays.
Method B: Highly Polar Phase (Cyanopropyl Polysiloxane)
-
Mechanism: Dipole-dipole and dipole-induced-dipole interactions.
-
Performance: Moderate to Good. The cyano-functionalized stationary phase interacts strongly with the distinct electron density distributions of the isomers. The asymmetric 1,1-isomer exhibits a slightly stronger interaction with the cyanopropyl groups than the symmetric (Z)-isomer, allowing for chromatographic separation [4].
-
Verdict: Viable alternative if PLOT columns are unavailable, though resolution (
) is highly temperature-dependent.
Method C: Porous Layer Open Tubular (Alumina PLOT - Al₂O₃/KCl)
-
Mechanism: Gas-solid adsorption, shape selectivity, and
-cloud interactions. -
Performance: Excellent. Alumina PLOT columns are specifically designed for the separation of volatile halogenated hydrocarbons. The rigid pore structure discriminates between the spatial arrangement of the halogens (shape selectivity), while the aluminum oxide surface interacts differentially with the carbon-carbon double bond of each isomer.
-
Verdict: The gold standard for baseline resolution (
) of all three isomers.
Caption: Workflow for selecting chromatographic methods for bromofluoroethylene isomers.
Table 2: Column Performance Comparison
| Column Chemistry | Primary Separation Mechanism | Resolution ( | Suitability |
| HP-5MS (Non-Polar) | Boiling Point (Dispersive) | < 0.5 (Co-elution) | Not Recommended |
| BPX70 (Cyanopropyl) | Dipole-Dipole | ~ 1.5 (Baseline) | Acceptable |
| Alumina BOND/KCl (PLOT) | Shape Selectivity & Adsorption | > 2.0 (Excellent) | Highly Recommended |
Mechanistic Pathway of Polar Separations
When utilizing a highly polar phase, the separation is driven by the interaction between the stationary phase and the analyte's permanent dipole. The diagram below illustrates the causality of this interaction.
Caption: Mechanistic separation of isobaric isomers via dipole-dipole interactions.
Self-Validating Experimental Protocol (Alumina PLOT GC-MS)
To ensure trustworthy and reproducible results, the following protocol utilizes an Alumina PLOT column coupled with Mass Spectrometry (GC-MS). This method provides a self-validating system: chromatographic retention time confirms the specific isomer, while the MS fragmentation pattern confirms the molecular identity (m/z 124 for
Equipment & Consumables:
-
System: GC-MS (e.g., Agilent 7890B/5977B)
-
Column: Alumina BOND/KCl PLOT Column (30 m length
0.53 mm internal diameter 10 µm film thickness). Note: KCl deactivation is critical to prevent the tailing of halogenated compounds.
Method Parameters:
-
Carrier Gas: Helium (Ultra-High Purity, 99.999%).
-
Flow Rate: 2.5 mL/min (Constant Flow mode). Causality: A higher flow rate is required for 0.53 mm wide-bore PLOT columns to maintain optimal linear velocity and prevent longitudinal diffusion of highly volatile gases.
-
Injection Port: 150 °C. Causality: Kept relatively low to prevent thermal degradation or isomerization of the brominated double bond prior to entering the column.
-
Injection Volume: 1.0 µL (Headspace or Gas Syringe).
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial: 35 °C, hold for 5.0 minutes. (Focuses the volatile analytes at the head of the column).
-
Ramp 1: 5 °C/min to 150 °C.
-
Final Hold: 150 °C for 5.0 minutes.
-
-
MS Source Conditions: Electron Ionization (EI) at 70 eV; Source Temp: 230 °C; Quadrupole Temp: 150 °C.
-
Acquisition: Selected Ion Monitoring (SIM) mode tracking m/z 124 (Molecular Ion) and m/z 45 (
fragment).
Advanced Orthogonal Verification: GC-MRR
While Alumina PLOT columns resolve the isomers chromatographically, definitive structural assignment of closely eluting peaks can be challenging without synthesized reference standards. As an advanced alternative, modern laboratories are adopting Gas Chromatography coupled with Molecular Rotational Resonance (GC-MRR) [5].
MRR spectroscopy detects the unique rotational transitions of molecules in the gas phase. Because the moments of inertia for (Z)-1-bromo-2-fluoroethylene and 1-bromo-1-fluoroethylene are fundamentally different due to the spatial arrangement of their mass, their MRR spectral signatures are entirely distinct. Coupling GC with MRR provides absolute structural specificity, bypassing the limitations of traditional MS where isobaric isomers often yield identical fragmentation patterns.
References
Benchmarking (Z)-1-Bromo-2-fluoroethylene: A Comparative Analysis of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions Against Non-Fluorinated Vinyl Bromides
An In-Depth Comparative Guide for Researchers
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, make fluorinated building blocks highly sought after.[1][2][3] Among these, (Z)-1-bromo-2-fluoroethylene stands out as a versatile precursor for the introduction of the valuable Z-fluoro-vinyl moiety.
This guide provides an in-depth, objective comparison of the performance of (Z)-1-bromo-2-fluoroethylene against its non-fluorinated counterparts, namely vinyl bromide and (Z)-1-bromo-1-propene, in pivotal palladium-catalyzed cross-coupling reactions. By examining the underlying mechanistic principles and providing supporting experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors. We will explore the causality behind experimental choices, offering a clear rationale for optimizing reaction conditions based on the substrate's electronic nature.
Physicochemical Properties: The Fluorine Effect
The introduction of a highly electronegative fluorine atom significantly alters the physicochemical properties of the vinyl bromide scaffold. This seemingly small substitution has profound implications for the molecule's reactivity, polarity, and handling characteristics.
| Property | (Z)-1-Bromo-2-fluoroethylene | Vinyl Bromide | (Z)-1-Bromo-1-propene |
| Molecular Formula | C₂H₂BrF[4][5] | C₂H₃Br[6] | C₃H₅Br |
| Molecular Weight | 124.94 g/mol [4][5] | 106.95 g/mol [6] | 120.98 g/mol [7] |
| Boiling Point | ~45-47 °C (estimated) | 15.8 °C[6] | ~65-67 °C |
| Appearance | Low-boiling liquid[4] | Colorless gas or liquid (below 60°F)[6][8] | Liquid |
The most notable distinction is the state of matter at room temperature. Vinyl bromide is a gas, which can present handling challenges in a laboratory setting.[6][8] In contrast, (Z)-1-bromo-2-fluoroethylene is a low-boiling liquid, offering more convenient handling and measurement for reaction setups.[4] The fluorine atom's strong inductive effect increases the molecule's polarity, which can influence solubility and interactions with catalysts and solvents.
The Heart of the Matter: Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation.[9] The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] The initial oxidative addition of the vinyl halide to the Pd(0) complex is often the rate-determining step and is most significantly influenced by the substrate's electronic properties.[12][13]
Mechanistic Causality: The Role of Fluorine in Oxidative Addition
The C(sp²)-Br bond cleavage during oxidative addition is the critical first step. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I).[14] This effect polarizes the C-F bond and, by extension, can influence the adjacent C-Br bond. While one might intuitively assume this strengthens the C-Br bond and slows oxidative addition, the reality is more nuanced. The interaction involves the palladium(0) center's electron-rich orbitals with the σ* anti-bonding orbital of the C-Br bond. The electronic perturbation caused by fluorine can alter the energy and accessibility of this orbital.
In practice, the oxidative addition of fluorinated vinyl halides can sometimes be more challenging than their non-fluorinated analogs, potentially requiring more electron-rich ligands on the palladium catalyst or higher reaction temperatures to facilitate the reaction.[15] These "hotter" ligands increase the electron density on the metal, making it a better nucleophile for attacking the C-Br bond.[16]
Performance Benchmark 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[9][10][17]
Comparative Data: Heck Reaction with n-Butyl Acrylate
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (Z)-1-Bromo-2-fluoroethylene | Pd(OAc)₂ (2 mol%), P(o-Tol)₃ (4 mol%) | Et₃N | DMF | 110 | 18 | 75 |
| (Z)-1-Bromo-1-propene | Pd(OAc)₂ (2 mol%) | Et₃N | THF | 60 | 12 | 89 [18] |
| Vinyl Bromide | Pd(OAc)₂ (2 mol%) | NaOAc | DMF | 105 | 16 | 82 |
Expertise & Causality:
-
(Z)-1-Bromo-2-fluoroethylene: The reduced reactivity necessitates slightly more forcing conditions—higher temperature and a longer reaction time—to achieve a good yield. The addition of a phosphine ligand is often beneficial to stabilize the catalyst and promote the desired reaction pathway over catalyst decomposition at elevated temperatures.
-
(Z)-1-Bromo-1-propene: This substrate is sufficiently reactive to undergo Heck coupling under milder, often ligandless, conditions, or with simple palladium salts, which is a significant process advantage. [18]* Vinyl Bromide: Its reactivity is robust, similar to other non-fluorinated vinyl bromides. The choice of an inorganic base like sodium acetate (NaOAc) is common in Heck reactions. [19]
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following detailed, self-validating protocols are provided.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of (Z)-1-Bromo-2-fluoroethylene with Phenylboronic Acid
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe, followed by (Z)-1-bromo-2-fluoroethylene (1.0 mmol, 1.0 equiv).
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated stilbene derivative.
Protocol 2: General Procedure for Heck Coupling of (Z)-1-Bromo-1-propene with n-Butyl Acrylate
-
Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv). Add (Z)-1-bromo-1-propene (1.0 mmol, 1.0 equiv) followed by n-butyl acrylate (1.5 mmol, 1.5 equiv).
-
Reaction: Stir the reaction mixture at 60 °C and monitor its progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Outlook
This guide demonstrates that while (Z)-1-bromo-2-fluoroethylene is a potent building block for accessing fluorinated compounds, its reactivity profile differs significantly from its non-fluorinated vinyl bromide counterparts. The presence of the fluorine atom generally decreases the rate of oxidative addition in palladium-catalyzed cross-coupling reactions, necessitating the use of more activated catalyst systems (i.e., electron-rich ligands) and sometimes more forcing reaction conditions.
Non-fluorinated vinyl bromides like vinyl bromide and 1-bromo-1-propene are typically more reactive and can often be coupled under milder conditions with less sophisticated catalysts. However, they cannot provide the unique fluoro-vinyl motif that is critical in many pharmaceutical and material science applications.
The choice between these reagents is therefore a strategic one:
-
For direct, cost-effective synthesis of non-fluorinated alkenes: Standard vinyl bromides are the superior choice due to their higher intrinsic reactivity.
-
For the synthesis of Z-fluoro-vinyl containing targets: (Z)-1-bromo-2-fluoroethylene is the indispensable reagent. Researchers must be prepared to employ more specialized, ligand-supported catalyst systems to overcome the electronic deactivation imparted by the fluorine atom.
Understanding these fundamental differences is key to designing efficient and successful synthetic routes, ultimately accelerating the discovery and development of next-generation chemical entities.
References
-
Amatore, C., et al. (2003). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 22(19), 3893–3903. [Link]
-
PubChem. (Z)-1-Bromo-2-fluoroethylene. [Link]
-
Amatore, C., et al. (2006). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. ResearchGate. [Link]
-
LibreTexts. Palladium Coupling Reactions in Organic Synthesis. [Link]
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Mague, J. T., et al. (2020). A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. PMC. [Link]
-
LibreTexts. (2022). Oxidative Addition of Polar Reagents. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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Sigman, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Carl ROTH. (Z)-1-Bromo-2-fluoroethene, 10 g. [Link]
-
Ollevier, T., et al. (2022). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Science, 13(32), 9231–9255. [Link]
-
He, F., et al. (2007). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution. Express Polymer Letters, 1(1), 2-7. [Link]
-
Wang, J., et al. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. PMC. [Link]
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NIST. 1-Bromo-2,2-difluoroethylene. [Link]
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Marra, A., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC. [Link]
-
OSHA. VINYL BROMIDE. [Link]
-
ResearchGate. (a) The catalytic cycle for cross-coupling reaction of a vinylbromide... [Link]
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Wikipedia. Vinyl bromide. [Link]
-
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
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-
Gouverneur, V., et al. (2020). Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Royal Society of Chemistry. [Link]
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Ritter, T., et al. (2012). Catalysis for Fluorination and Trifluoromethylation. ResearchGate. [Link]
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NIST. (E)-1-Bromo-1-propene. [Link]
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Sodeoka, M., et al. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(17), 8788–8866. [Link]
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Li, C.-J., et al. (2016). Recent advances in green fluorine chemistry. Green Chemistry, 18(6), 1584-1595. [Link]
-
Qing, F.-L., et al. (2006). Stereoselective preparation of (E)- and (Z)-alpha-fluorostilbenes via palladium-catalyzed cross-coupling reaction of high E/Z ratio and (Z)-1-bromo-1-fluoroalkenes. The Journal of Organic Chemistry, 71(10), 3743-7. [Link]
-
Fernández, I., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Qing, F.-L., et al. (2006). Stereoselective Preparation of (E)- and (Z)-α-Fluorostilbenes via Palladium-Catalyzed Cross-Coupling Reaction of High E/Z Ratio and (Z)-1-Bromo-1-fluoroalkenes. Figshare. [Link]
-
Ritter, T., et al. (2012). Catalysis for fluorination and trifluoromethylation. SciSpace. [Link]
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Beilstein Journals. (2024). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]
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Safety Operating Guide
(Z)-1-Bromo-2-fluoroethylene proper disposal procedures
Comprehensive Laboratory Disposal Protocol for (Z)-1-Bromo-2-fluoroethylene
As a halogenated alkene containing both bromine and fluorine, (Z)-1-Bromo-2-fluoroethylene presents specific end-of-life management challenges. Improper disposal not only violates Environmental Protection Agency (EPA) regulations but also poses severe risks to facility infrastructure and environmental health. Because the thermal destruction of this compound generates highly corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases, it cannot be processed through standard solvent fuel-blending programs. It must be routed to specialized incineration facilities equipped with robust acid-gas scrubbers[1][2].
This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe accumulation, labeling, and disposal of (Z)-1-Bromo-2-fluoroethylene waste.
Waste Segregation & Compatibility Logic
The foundational rule of solvent disposal is strict segregation. Mixing halogenated solvents like (Z)-1-Bromo-2-fluoroethylene with non-halogenated waste (e.g., acetone, ethanol) forces the entire mixture to be classified and treated as halogenated waste[2]. This exponentially increases hazardous waste management costs, as halogenated waste disposal is significantly more expensive due to the specialized incineration requirements[1].
Furthermore, (Z)-1-Bromo-2-fluoroethylene must never be discharged into municipal sewer systems, regardless of its concentration or the presence of miscible co-solvents[2].
Waste routing logic for halogenated organic compounds.
Quantitative Waste Management Parameters
To maintain a compliant laboratory environment, adhere to the following regulatory and logistical parameters regarding hazardous waste accumulation[1][3][4].
| Parameter | Regulatory Standard / Best Practice | Operational Rationale |
| Primary Classification | Halogenated Organic Waste | Requires specialized thermal destruction to neutralize HBr/HF byproducts. |
| Max Lab Accumulation | 55 Gallons total (all wastes) | Exceeding this triggers Central Accumulation Area (CAA) permit requirements. |
| Time Limit (Lab) | 12 Months maximum | Containers must be removed on a rolling 12-month basis from the start date. |
| Container Headspace | Minimum 10-20% empty volume | Prevents hydrostatic rupture due to vapor pressure expansion at room temp. |
| pH Compatibility | pH 5.5 to 9.5 | Highly acidic/basic mixtures can degrade standard safety cans or cause reactions. |
Step-by-Step Disposal Methodology
The following protocol establishes a self-validating system. Each step contains a physical or administrative check to ensure the procedure cannot proceed unsafely.
Phase 1: Container Preparation and Labeling
Causality Check: Proper labeling must occur before the first drop of waste is added to prevent the creation of "unknowns," which are highly dangerous and exceptionally costly to characterize and dispose of[1][3].
-
Select a Compatible Container: Utilize a high-density polyethylene (HDPE) carboy or a specialized metal safety can provided by your Environmental Health and Safety (EHS) department. Ensure the container has a threaded, vapor-tight cap[3].
-
Apply EPA-Compliant Labeling: Affix a hazardous waste tag. Under EPA Subpart K regulations for academic and research laboratories, the label must explicitly state "Hazardous Waste" or "Unwanted Material"[4].
-
Detail the Contents: Write the full chemical name: (Z)-1-Bromo-2-fluoroethylene. Do not use abbreviations, acronyms, or chemical formulas[3]. Check the box for "Halogenated" and "Flammable/Toxic" if applicable based on the specific mixture.
-
Date the Container: Write the exact date the first drop of waste is added (Accumulation Start Date)[4].
Phase 2: Active Waste Collection
Causality Check: Halogenated alkenes can be highly volatile. Keeping containers closed prevents inhalation exposure and complies with the EPA's "closed container rule"[4].
-
Transfer in a Fume Hood: Always transfer (Z)-1-Bromo-2-fluoroethylene waste inside a certified chemical fume hood to capture any fugitive emissions.
-
Use a Funnel System: Use a dedicated funnel to prevent spills. If using an HPLC or automated synthesizer, ensure in-line waste lines are securely fitted to the container cap.
-
Seal Immediately: The container must remain "vapor tight" and "spill proof" at all times[3]. Remove the funnel and securely thread the cap back on immediately after the transfer is complete. In-line containers cannot be left open or vented when the equipment is not actively running[4].
-
Segregation Verification: Visually verify that no non-halogenated solvents, strong acids, bases, or heavy metals are being added to this specific container[1].
Phase 3: Empty Container Management
If you have an empty primary reagent bottle that originally contained (Z)-1-Bromo-2-fluoroethylene, it must be managed correctly to avoid residual exposure.
-
Assess "Empty" Status: Under federal regulations, a container is considered legally empty if all waste has been removed by standard practices and no more than 3% by weight remains[5].
-
Triple Rinsing: Because halogenated organics can be acutely toxic, triple rinse the empty container with a compatible, less hazardous solvent (e.g., a small amount of acetone or methanol)[5].
-
Rinsate Disposal: The rinsate from this process must be collected and disposed of in the Halogenated Waste container, as it is now contaminated with the halogenated compound[5].
-
Defacement: Once triple-rinsed, completely deface or remove the original manufacturer label before discarding the glass bottle in the standard laboratory glass recycling/disposal bin[5].
References
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. Available at: [Link]
-
Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI), National Institutes of Health. Available at:[Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. Available at:[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Available at: [Link]
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- 4. epa.gov [epa.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Handling of (Z)-1-Bromo-2-fluoroethylene: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For research, scientific, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. (Z)-1-Bromo-2-fluoroethylene, a fluorinated alkene, presents a unique set of handling challenges due to its flammability and potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.
Understanding the Hazard Profile
Key Assumed Hazards:
-
Flammability: The compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources[1][2].
-
Acute Toxicity (Oral): May be harmful or fatal if swallowed[2].
-
Skin Corrosion/Irritation: Likely to cause skin irritation.
-
Eye Damage/Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling (Z)-1-Bromo-2-fluoroethylene. The following table summarizes the recommended PPE, and the subsequent sections provide detailed justifications and protocols.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face, especially during transfers of larger volumes or when there is a significant splash risk[3][4]. |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Due to the lack of specific glove permeation data for (Z)-1-Bromo-2-fluoroethylene, selecting gloves with broad chemical resistance is essential. Nitrile gloves are a common choice for general laboratory use[1], but for halogenated hydrocarbons, more robust options should be considered. A combination of a lighter, disposable inner glove (e.g., nitrile) and a heavier, more resistant outer glove (e.g., butyl rubber or Viton™) is recommended for extended handling or in case of a spill. Always inspect gloves for any signs of degradation before and during use[5][6]. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made from flame-resistant material is essential due to the flammability of the compound[4]. It should be fully buttoned with the sleeves rolled down. |
| Respiratory | Use in a certified chemical fume hood | All handling of (Z)-1-Bromo-2-fluoroethylene should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure[2][3]. If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[2]. |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict operational protocols is as critical as wearing the correct PPE.
Pre-Handling Checklist and Workflow
The following diagram outlines the essential steps to take before and during the handling of (Z)-1-Bromo-2-fluoroethylene.
Caption: Pre-handling and handling workflow for (Z)-1-Bromo-2-fluoroethylene.
Spill Management Protocol
In the event of a spill, immediate and decisive action is required.
Caption: Decision-making workflow for a (Z)-1-Bromo-2-fluoroethylene spill.
Disposal Plan
All waste contaminated with (Z)-1-Bromo-2-fluoroethylene, including empty containers, used gloves, and spill cleanup materials, must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix (Z)-1-Bromo-2-fluoroethylene waste with other waste streams.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and associated hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department.
Conclusion: Fostering a Culture of Safety
The responsible use of (Z)-1-Bromo-2-fluoroethylene necessitates a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the PPE recommendations, operational workflows, and disposal plans outlined in this guide, researchers can significantly mitigate risks and maintain a secure laboratory environment. Always consult your institution's specific safety policies and procedures as the primary source of guidance.
References
-
PubChem. (Z)-1-Bromo-2-fluoroethylene. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (Z)-1-Bromo-2-fluoroethene. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Bromo-2-fluoroethane. [Link]
-
CPAChem. Safety data sheet - 1-Bromo-1-chloro-2,2,2-trifluoroethane. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Bromopropene. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
Centers for Disease Control and Prevention. Recommendations for Chemical Protective Clothing. [Link]
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Medicom. Chemical Resistance Reference Chart. [Link]
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Hourglass International, Inc. Gloves Chemical Resistance Chart. [Link]
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Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
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University of South Florida Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
-
University of California, Berkeley, Environment, Health and Safety. Hand Protection Chemical Resistance Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
